7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Description
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Properties
IUPAC Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAGXKXJDKNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353647 | |
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127321-51-1 | |
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Introduction: A Versatile Fluorophore and Synthetic Intermediate
This compound is a prominent member of the coumarin family, a class of compounds renowned for their significant biological activities and unique photophysical properties.[1][2] The specific combination of the electron-donating diethylamino group at the 7-position and the reactive hydroxymethyl group at the 3-position imparts this molecule with valuable characteristics. It serves not only as a fluorescent probe for cellular imaging and the development of biosensors but also as a versatile building block in medicinal chemistry and materials science.[1][3] Its applications range from antimicrobial agents to components in photodynamic therapy, making a robust and well-understood synthetic pathway essential for researchers in these fields.[1]
This guide provides a detailed exploration of the core synthesis pathway for this compound, grounded in established chemical principles. We will dissect the strategic choices behind the reaction sequence, offer detailed experimental protocols, and explain the underlying mechanisms that ensure a successful synthesis.
Retrosynthetic Strategy and Pathway Overview
The synthesis of the target molecule is most logically approached via a two-step sequence starting from the widely available and commercially accessible precursor, 7-(diethylamino)-4-methylcoumarin.[4][5]
The retrosynthetic analysis is as follows:
-
Disconnecting the Hydroxymethyl Group: The primary alcohol of the target molecule can be formed by the reduction of a corresponding aldehyde. This points to 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde as the key intermediate.
-
Disconnecting the Formyl Group: The formyl group (aldehyde) at the C-3 position can be introduced onto the coumarin scaffold via an electrophilic formylation reaction.
This logic dictates a forward synthesis involving two primary transformations:
-
Step 1: Formylation. Introduction of a formyl (-CHO) group at the C-3 position of the 7-(diethylamino)-4-methylcoumarin ring system. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[6][7]
-
Step 2: Reduction. Selective reduction of the newly introduced aldehyde to a primary alcohol (-CH₂OH) to yield the final product.
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[6][7] The coumarin ring system, when activated by the potent electron-donating 7-(diethylamino) group, is an excellent substrate for this reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanistic Insight
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack: The electron density of the coumarin ring is highest at the C-3 position, directed by the activating diethylamino group. This position acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.
-
Hydrolysis: The resulting iminium ion intermediate is stable until a subsequent aqueous workup, during which it is readily hydrolyzed to yield the aryl aldehyde.[8]
This selectivity for the C-3 position is crucial and makes the Vilsmeier-Haack reaction the ideal choice over other formylation methods that might target different positions on the coumarin scaffold.
Experimental Protocol: Synthesis of 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde
Materials:
-
7-(diethylamino)-4-methylcoumarin (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq.)
-
N,N-Dimethylformamide (DMF) (as solvent)
-
Dichloromethane (DCM) (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.
-
Substrate Addition: Dissolve 7-(diethylamino)-4-methylcoumarin in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure aldehyde intermediate.
Part 2: Selective Aldehyde Reduction
The second and final step is the reduction of the C-3 carbaldehyde to the corresponding hydroxymethyl group. The key challenge is to achieve this reduction without affecting the ester (lactone) functionality within the coumarin ring.
Causality in Reagent Selection
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, perfectly suited for reducing aldehydes and ketones in the presence of less reactive functional groups like esters, amides, and nitriles. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are non-selective and would undesirably open the lactone ring. The reduction is typically performed in a protic solvent like methanol or ethanol, which facilitates the reaction.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde (1.0 eq.)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq.)
-
Methanol (MeOH) (as solvent)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve or suspend the aldehyde intermediate in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the remaining aqueous solution three times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and evaporate the solvent to yield the crude product. The final compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Summary of Key Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 7-(diethylamino)-4-methylcoumarin | C₁₄H₁₇NO₂ | 231.29 | Starting Material |
| 7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-carbaldehyde | C₁₄H₁₅NO₃ | 245.28 | Intermediate |
| This compound | C₁₄H₁₇NO₃ | 247.29 | Final Product |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final purification.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Vilsmeier-Haack formylation followed by a selective borohydride reduction. This pathway is efficient, high-yielding, and relies on well-understood reaction mechanisms and standard laboratory techniques. The strategic selection of reagents—specifically the use of the Vilsmeier reagent for regioselective formylation and sodium borohydride for chemoselective reduction—is paramount to the success of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce this valuable fluorophore for applications in drug discovery, chemical biology, and materials science.
References
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
ResearchGate. Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and... Available from: [Link]
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ResearchGate. (PDF) Synthesis and Spectral-Luminescent Properties of 7-Diethylamino-4-(2-arylethenyl)coumarins. Available from: [Link]
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ResearchGate. Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. Available from: [Link]
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ResearchGate. Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]
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ResearchGate. Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study. Available from: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available from: [Link]
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ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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Journal of Advanced Scientific Research. POSSIBLE REACTIONS ON COUMARIN MOLECULE. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]
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Organic Chemistry Portal. Coumarin synthesis. Available from: [Link]
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SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available from: [Link]
-
Preprints.org. Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available from: [Link]
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RSC Publishing. Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Available from: [Link]
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physicochemical properties of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
A Technical Guide to the Physicochemical Properties of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the fluorescent coumarin derivative, this compound. Coumarins are a significant class of compounds in medicinal chemistry and materials science, renowned for their distinctive photophysical characteristics. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, structural features, and key physical properties. Furthermore, it outlines authoritative experimental protocols for the systematic characterization of such molecules, ensuring scientific integrity and reproducibility. The guide synthesizes technical data with practical insights, explaining the causal relationships behind experimental methodologies and their outcomes, thereby serving as a vital resource for the application and further investigation of this versatile fluorophore.
Introduction
The Coumarin Scaffold: A Privileged Structure
The coumarin (2H-chromen-2-one) nucleus is a fundamental bicyclic heterocyclic scaffold found in numerous natural products and synthetic compounds. Its unique electronic and structural properties make it a "privileged structure" in medicinal chemistry and a robust platform for the development of functional materials. Derivatives of coumarin exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. Their most prominent feature, however, is often their strong fluorescence, which has led to their widespread use as fluorescent probes, sensors, and laser dyes.[1]
Profile of the Subject Molecule
This compound is a synthetic derivative designed to leverage the advantageous properties of the coumarin core. Its structure is characterized by three key functional groups:
-
A 7-(diethylamino) group: This potent electron-donating group is crucial for establishing a strong intramolecular charge transfer (ICT) character, which is the primary mechanism behind the intense fluorescence and environmental sensitivity of this class of dyes.[2]
-
A 4-methyl group: This substitution can influence the electronic properties and steric profile of the molecule.
-
A 3-(hydroxymethyl) group: The introduction of a hydroxymethyl moiety at the 3-position provides a reactive handle for further chemical modification, such as conjugation to biomolecules, while also potentially modulating the compound's solubility and photophysical properties.
This unique combination of functional groups positions the molecule as a valuable tool for applications ranging from bio-labeling to the development of advanced sensor technologies.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent physicochemical analysis. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | [3] |
| CAS Number | 127321-51-1 | [3][4] |
| Molecular Formula | C₁₅H₁₉NO₃ | [3][4] |
| Molecular Weight | 261.32 g/mol | [3][4] |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C | [3] |
| InChIKey | XGPAGXKXJDKNMG-UHFFFAOYSA-N | [3] |
Core Physicochemical Properties
The functional utility of a chemical compound is dictated by its physical properties. While specific experimental data for this exact molecule is limited in publicly accessible literature, its properties can be reliably inferred from its structure and comparison with closely related analogs like 7-(diethylamino)-4-methylcoumarin.
| Property | Description / Expected Behavior | Rationale & Comparative Insights |
| Physical State | Expected to be a crystalline solid at room temperature. | The parent compound, 7-(diethylamino)-4-methylcoumarin, is a light tan or pale cream crystalline powder.[1][5] The addition of a hydroxymethyl group is unlikely to alter the solid state. |
| Melting Point | Higher than 72-75 °C. | The melting point of 7-(diethylamino)-4-methylcoumarin is 72-75 °C. The introduction of the polar hydroxymethyl group allows for potential hydrogen bonding, which typically increases intermolecular forces and raises the melting point. For context, a related compound, 7-diethylamino-4-hydroxymethyl-coumarin, has a melting point of 149 °C.[6] |
| Solubility | Generally soluble in organic solvents (e.g., Chloroform, Methanol, DMF, DMSO) and slightly soluble in water. | The diethylamino group and the aromatic core confer hydrophobicity, promoting solubility in organic solvents.[1] The hydroxymethyl group will slightly enhance aqueous solubility compared to analogs lacking this group, but the molecule is expected to remain predominantly hydrophobic. |
| Lipophilicity (XLogP3) | 2.4 | This computed value suggests moderate lipophilicity, a critical parameter for predicting membrane permeability and potential bioavailability.[3] |
| Spectroscopic Properties | Exhibits strong absorption in the near-UV/blue region and emits bright fluorescence in the blue-green region of the visible spectrum. | The 7-(diethylamino)coumarin chromophore is well-characterized. Its photophysical properties are sensitive to solvent polarity, a phenomenon known as solvatochromism.[2][7] The exact absorption and emission maxima will depend on the solvent environment. |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted coumarins is well-established in organic chemistry. A common and effective method for constructing the coumarin core is the Pechmann condensation .[8][9] For the target molecule, a plausible synthetic route would involve the acid-catalyzed reaction of 4-(diethylamino)phenol with a β-ketoester appropriately substituted at the alpha position with a protected hydroxymethyl group, such as ethyl 2-(acetoxymethyl)acetoacetate . Subsequent deprotection would yield the final product.
Alternative strategies, such as the Knoevenagel condensation, followed by functional group manipulation at the 3- and 4-positions, provide versatile routes to such derivatives.[10]
Chemical Reactivity
The reactivity of this compound is governed by its functional groups:
-
Hydroxymethyl Group: As a primary alcohol, this group is the most versatile site for derivatization. It can undergo esterification with carboxylic acids or acylation with acid chlorides/anhydrides. It can also be converted to an ether or oxidized to an aldehyde, providing a gateway to a vast array of other derivatives.
-
Aromatic Ring: The benzene ring, activated by the powerful electron-donating diethylamino group, is susceptible to electrophilic aromatic substitution.
-
Lactone Ring: The ester linkage within the lactone ring can be hydrolyzed under strong basic conditions.
Experimental Protocols for Characterization
To ensure the trustworthiness and validity of research findings, a systematic approach to physicochemical characterization is essential. The following protocols describe standard, self-validating methodologies for analyzing the core properties of a novel coumarin derivative.
Workflow for Physicochemical Characterization
The logical flow from synthesis to comprehensive characterization is a critical process in chemical research. This workflow ensures that each step builds upon verified information from the last.
Caption: Workflow for the characterization of a novel coumarin derivative.
Protocol: Spectroscopic Analysis (UV-Vis and Fluorescence)
Causality: Spectroscopic analysis is paramount for fluorescent molecules. UV-Vis absorption defines the wavelengths of light the molecule absorbs to become excited, while fluorescence spectroscopy reveals the emission profile. The difference between the absorption and emission maxima (the Stokes shift) is a critical parameter for applications in imaging, as a large shift allows for clear separation of the excitation and emission signals.[11]
Methodology:
-
Stock Solution Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1-5 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent(s) to achieve concentrations with an absorbance maximum below 0.1 AU (Absorbance Units). This is crucial to avoid inner filter effects in fluorescence measurements.[12]
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan a wavelength range appropriate for coumarins (e.g., 250-500 nm).
-
Record the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a longer wavelength range (e.g., from λ_max + 10 nm to 700 nm).
-
Record the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes Shift: Stokes Shift (nm) = λ_em - λ_max.
-
(Optional) Determine the Fluorescence Quantum Yield (Φ_F) using the relative method by comparing the integrated fluorescence intensity of the sample to a known standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[12]
-
Applications and Relevance
The unique underpin its utility in various scientific fields:
-
Fluorescent Labeling and Probes: The high fluorescence quantum yield inherent to the 7-aminocoumarin scaffold makes it an excellent fluorophore.[13] The hydroxymethyl group at the 3-position serves as a convenient attachment point for covalently linking the dye to biomolecules like proteins, nucleic acids, or antibodies, enabling their visualization and tracking in biological systems.[2]
-
Cellular Imaging: Its moderate lipophilicity suggests potential for cell permeability, making it a candidate for live-cell imaging applications. The environment-sensitive fluorescence could be exploited to probe changes in local polarity or viscosity within cellular compartments.[2][14]
-
Drug Discovery Scaffold: The coumarin nucleus is a well-regarded scaffold in medicinal chemistry. The specific substitution pattern of this molecule could be explored for potential antimicrobial, antioxidant, or other therapeutic activities.
Conclusion
This compound is a rationally designed fluorescent molecule that combines the robust photophysical properties of the 7-aminocoumarin core with a versatile functional handle for chemical modification. Its key attributes—strong absorption and emission in the visible spectrum, environmental sensitivity, and moderate lipophilicity—make it a highly valuable tool for researchers in chemistry, biology, and materials science. The experimental protocols and characterization workflow detailed in this guide provide a framework for the rigorous and reliable investigation of this and other similar functional dyes, paving the way for their successful application in advanced research and development.
References
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Ghosh, S., et al. (2014). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. PubMed. Retrieved from [Link]
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Eustáquio, R., et al. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate. Retrieved from [Link]
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Maity, B., et al. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Publishing. Retrieved from [Link]
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Zhang, X., et al. (2019). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. ResearchGate. Retrieved from [Link]
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Gomes, A.J., et al. (2022). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-amino-7-(diethylamino)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Patience, G.S., et al. (2022). Experimental methods in chemical engineering: fluorescence emission spectroscopy. OSTI.GOV. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Lafta, S.J., et al. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]
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Wells, S. (2003). Principles of Fluorescence. University of Arizona. Retrieved from [Link]
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Jameson, D. (2021). Lecture 1 David Jameson Introduction to fluorescence fundamentals and methods. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Retrieved from [Link]
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7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one CAS number 127321-51-1
An In-Depth Technical Guide to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 127321-51-1), a highly fluorescent derivative of the coumarin family. We delve into its fundamental physicochemical properties, the photophysical principles governing its fluorescence, and its synthetic pathways. The guide emphasizes the compound's strategic importance as a versatile building block in the development of advanced fluorescent probes, biosensors, and bioconjugates. Detailed experimental protocols for synthesis, characterization, and application are provided to empower researchers, scientists, and drug development professionals in leveraging this molecule's unique attributes for their scientific endeavors.
Core Introduction to a Versatile Fluorophore
This compound is a synthetic organic compound belonging to the 7-aminocoumarin class, which is renowned for its exceptional photophysical properties.[1] The strategic placement of its functional groups—a potent electron-donating diethylamino group, a reactive hydroxymethyl handle, and a methyl group—on the benzopyran-2-one core creates a molecule with bright fluorescence, environmental sensitivity, and a key functional site for covalent modification.[2][3]
Chemical Identity and Physicochemical Properties
The fundamental properties of this coumarin derivative are summarized below.
| Property | Value | Source |
| CAS Number | 127321-51-1 | [4] |
| Molecular Formula | C₁₅H₁₉NO₃ | [4][5] |
| Molecular Weight | 261.32 g/mol | [4][5] |
| IUPAC Name | 7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one | [4] |
| Synonyms | 7-Diethylamino-3-hydroxymethyl-4-methylcoumarin, 3-hydroxymethyl-4-methyl-7-diethylaminocoumarin | [4] |
| Appearance | White to pale cream crystalline powder or crystals | [6] |
The 7-Aminocoumarin Scaffold: A Foundation for Bright Fluorescence
The coumarin core is a privileged scaffold in the design of fluorophores.[7] Substitution at the C7 position with an electron-donating amino group, such as the diethylamino moiety in this compound, is a critical design feature. This substitution dramatically enhances the fluorescence quantum yield and shifts the emission to longer wavelengths compared to the parent coumarin or 7-hydroxycoumarin structures.[7] This enhancement is central to its utility in applications requiring high sensitivity.
Strategic Importance of Substituents
-
7-(diethylamino) Group: This powerful electron-donating group is the primary driver of the molecule's strong fluorescence, operating through an Intramolecular Charge Transfer (ICT) mechanism upon photoexcitation.[1][2]
-
3-(hydroxymethyl) Group: This primary alcohol is the key to the molecule's versatility. It serves as a reactive handle for derivatization, allowing the coumarin to be covalently attached to a vast array of substrates, including proteins, nucleic acids, and other small molecules, a process known as bioconjugation.[3][8]
-
4-methyl Group: The methyl group at the C4 position influences the electronic distribution and can contribute to the photostability of the molecule.
Photophysical Principles and Mechanism of Action
Understanding the origin of fluorescence in this molecule is crucial for its effective application. The primary mechanism is Intramolecular Charge Transfer (ICT), a phenomenon common to many donor-acceptor fluorophores.[2]
The Intramolecular Charge Transfer (ICT) Mechanism
Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In this excited state, a significant redistribution of electron density occurs. The electron-rich diethylamino group (the donor) pushes electron density towards the electron-deficient lactone carbonyl of the coumarin core (the acceptor). This creates a highly polar ICT excited state, which is responsible for the molecule's fluorescence characteristics. The return to the ground state results in the emission of a photon (fluorescence).
Caption: General synthetic workflow.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to diethylamino protons (quartet and triplet), aromatic protons, methyl protons, hydroxymethyl protons (singlet or doublet), and the hydroxyl proton. |
| ¹³C NMR | Resonances for aromatic carbons, the lactone carbonyl carbon (~162 ppm), and aliphatic carbons of the ethyl, methyl, and hydroxymethyl groups. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (~3400), C-H stretches (~2970), the lactone C=O stretch (~1700-1720), and C=C aromatic stretches (~1600). |
| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 262.14. |
Key Applications in Research and Development
The unique combination of bright fluorescence and a reactive handle makes this coumarin derivative a valuable tool in multiple scientific domains.
Fluorescent Labeling and Bioconjugation
The primary application is its use as a fluorescent label. The hydroxymethyl group can be readily activated or modified to react with functional groups on biomolecules, such as amines, thiols, or carboxylic acids. [9][10]For example, it can be converted to a carboxylic acid for standard carbodiimide (EDC) coupling to primary amines on a protein, or it can be transformed into a more reactive group like a tosylate for reaction with nucleophiles. The resulting fluorescently-tagged biomolecule can be tracked and quantified in a variety of assays. [3]
Cellular Imaging
Once conjugated to a molecule that targets a specific cellular structure or protein, this coumarin dye can be used for high-resolution fluorescence microscopy. [11]Its brightness allows for clear visualization of cellular processes, such as protein trafficking and localization, in living cells. [3]
Development of Environmentally Sensitive Biosensors
The solvatochromic properties of the dye are particularly useful for creating biosensors. [2][12]A probe can be designed where a binding event (e.g., an enzyme binding its substrate) alters the polarity of the environment around the coumarin. This change in polarity would result in a detectable shift in the fluorescence emission wavelength or intensity, providing a direct readout of the binding event. [1]
Experimental Protocols
The following protocols are provided as self-validating, foundational templates that can be adapted by researchers for specific applications.
Protocol: General Procedure for Bioconjugation to a Protein via Esterification
This protocol describes the conjugation of the coumarin to a protein's carboxylic acid residues, a common strategy for labeling.
1. Activation of the Hydroxymethyl Group: a. Dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane (DCM). b. Add 1.5 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). c. Add 1.2 equivalents of a linker containing a terminal protected amine and a carboxylic acid (e.g., Boc-glycine). d. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. e. Purify the resulting ester-linked intermediate by column chromatography. f. Deprotect the terminal amine (e.g., using trifluoroacetic acid for a Boc group) to yield the amine-reactive coumarin derivative.
2. Conjugation to Protein: a. Dissolve the target protein in a suitable buffer (e.g., 100 mM MES buffer, pH 6.0). b. Activate the carboxylic acid groups on the protein by adding EDC and N-hydroxysuccinimide (NHS). c. Add the amine-reactive coumarin derivative (from step 1f) in a 10-fold molar excess to the protein solution. d. Incubate the reaction for 2 hours at room temperature, protected from light. e. Quench the reaction by adding a small molecule amine, such as hydroxylamine.
3. Purification of the Conjugate: a. Remove excess, unconjugated dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). b. Characterize the final conjugate using UV-Vis spectroscopy to determine the degree of labeling.
Caption: General workflow for bioconjugation.
Protocol: General Procedure for Fluorescence Spectroscopy
1. Preparation of Stock Solution: a. Prepare a 1 mM stock solution of the coumarin derivative in a spectroscopic grade solvent, such as DMSO or ethanol.
2. Preparation of Working Solutions: a. Dilute the stock solution in the solvent of interest (e.g., phosphate buffer, ethanol, cyclohexane) to a final concentration in the low micromolar range (typically 1-10 µM). The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
3. Measurement of Absorption Spectrum: a. Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from ~250 nm to 500 nm to determine the wavelength of maximum absorption (λ_max_abs).
4. Measurement of Emission Spectrum: a. Using a fluorometer, set the excitation wavelength to the determined λ_max_abs. b. Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~600 nm. c. Record the wavelength of maximum emission (λ_max_em).
5. Determination of Quantum Yield (Optional): a. Measure the integrated fluorescence intensity and absorbance of the sample. b. Perform the same measurements on a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions. c. Calculate the relative quantum yield using the established comparative method.
Conclusion and Future Outlook
This compound stands out as a foundational fluorophore with significant potential. Its robust photophysical properties, combined with a synthetically accessible reactive site, make it an invaluable component in the toolkit of chemical biologists, materials scientists, and drug discovery professionals. Future work will likely focus on incorporating this scaffold into more sophisticated molecular probes for multiplexed imaging, stimuli-responsive systems, and theranostic agents, further cementing the role of the 7-aminocoumarin core in cutting-edge scientific research.
References
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Diwu, Z. et al. (2007). Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. Organic Letters. Available at: [Link]
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Zhang, Y. et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances. Available at: [Link]
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Gotor, R. et al. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Dyes and Pigments. Available at: [Link]
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Konopka, M. et al. (2011). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules. Available at: [Link]
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Singh, S. et al. (2022). Synthesis of First Coumarin Fluorescent Dye for Actin Visualization. Bioconjugate Chemistry. Available at: [Link]
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Laranjeira, T. et al. (2024). Flow-based bioconjugation of coumarin phosphatidylethanolamine probes: Optimised synthesis and membrane molecular dynamics studies. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
- Google Patents. (n.d.). EP3219712A1 - Coumarin dyes and conjugates thereof.
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Wang, R. et al. (2024). Coumarin-Conjugated Macromolecular Probe for Sequential Stimuli-Mediated Activation. Bioconjugate Chemistry. Available at: [Link]
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Wang, S. et al. (2023). Conjugating Coumarin with Tetraphenylethylene to Achieve Dual-State Emission for Reversible Mechanofluorochromism and Live Cell Imaging. Chemistry – A European Journal. Available at: [Link]
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Vaskova, H. et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences. Available at: [Link]
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PubChem. (n.d.). 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]
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ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available at: [Link]
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NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
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IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Available at: [Link]
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]
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7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one derivatives and analogs
An In-depth Technical Guide to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one Derivatives and Analogs for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key scaffold in the development of advanced molecular probes and pharmacologically active agents. We will delve into the synthesis, functionalization, and application of its derivatives, offering both theoretical understanding and practical, field-tested protocols for researchers, chemists, and drug development professionals.
Core Scaffold Overview: The 7-(diethylamino)coumarin Framework
The 7-(diethylamino)coumarin core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the potent electron-donating diethylamino group at the 7-position, gives rise to strong intramolecular charge transfer (ICT) characteristics. This results in highly desirable photophysical properties, including strong absorption in the visible range, high fluorescence quantum yields, and significant solvatochromism.
The specific derivative, this compound, serves as a versatile building block. The C-4 methyl group enhances photostability, while the C-3 hydroxymethyl group provides a crucial handle for synthetic modification, allowing for the attachment of various functional moieties to tune the molecule's properties for specific applications.
Synthesis and Functionalization Strategies
The primary route to this coumarin core is the von Pechmann condensation, a classic and reliable method for coumarin synthesis. This is followed by functionalization at the C-3 position.
General Synthesis Pathway
The synthesis is typically a two-step process:
-
von Pechmann Condensation: Reaction of 3-(diethylamino)phenol with a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, under acidic catalysis (e.g., sulfuric acid, Amberlyst-15) to form the coumarin ring.
-
Functionalization: The ester at the C-3 position is then reduced to the primary alcohol, yielding the target 3-(hydroxymethyl) derivative.
Below is a diagram illustrating this common synthetic workflow.
Caption: General synthetic workflow for the target coumarin scaffold.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate personal protective equipment.
Step 1: Synthesis of 7-(diethylamino)-3-ethoxycarbonyl-4-methyl-2H-chromen-2-one
-
To a stirred solution of 3-(diethylamino)phenol (1.65 g, 10 mmol) in absolute ethanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
A yellow precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain yellow crystals.
Step 2: Reduction to this compound
-
Prepare a suspension of Lithium aluminum hydride (LiAlH₄) (0.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) under an inert atmosphere (e.g., Argon) and cool to 0 °C.
-
Dissolve the coumarin-ester from Step 1 (2.89 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction carefully by the dropwise addition of water (1 mL), followed by 15% NaOH solution (1 mL), and then water again (3 mL).
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (eluent: 3:7 hexane:ethyl acetate) to yield the final product as a bright yellow solid.
Applications in Sensing and Imaging
The true power of this scaffold lies in the derivatization of the 3-hydroxymethyl group. By converting the -OH to an ether or ester linkage, a recognition moiety can be introduced. This forms the basis of a reaction-based fluorescent probe, where the cleavage of this linkage by a specific analyte restores the highly fluorescent parent molecule.
Principle of "Turn-On" Fluorescent Probes
Many derivatives function on a photoinduced electron transfer (PeT) quenching mechanism. The attached recognition group, when intact, can quench the fluorescence of the coumarin core. Upon reaction with the target analyte, the recognition group is cleaved, releasing the parent fluorophore and causing a significant increase in fluorescence intensity—a "turn-on" response.
Caption: Mechanism of a "turn-on" fluorescent probe.
Application Example: Detection of Hydrogen Peroxide (H₂O₂)
A common strategy for detecting reactive oxygen species (ROS) like H₂O₂ involves attaching a boronate ester to the 3-hydroxymethyl position. The boronate ester quenches the fluorescence. In the presence of H₂O₂, the C-B bond is oxidatively cleaved, releasing the highly fluorescent parent alcohol.
| Derivative | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Fold-Change |
| 3-Boronate Ester | H₂O₂ | ~410 | ~450 (quenched) | < 0.05 | > 50-fold |
| 3-Hydroxymethyl (Parent) | - | ~415 | ~455 | > 0.60 | - |
Protocol: In Vitro Fluorescence Assay for H₂O₂ Detection
-
Stock Solutions: Prepare a 1 mM stock solution of the boronate-coumarin probe in DMSO. Prepare a 10 mM stock solution of H₂O₂ in deionized water.
-
Working Buffer: Prepare a phosphate-buffered saline (PBS) solution (10 mM, pH 7.4).
-
Assay Preparation: In a 96-well microplate, add the working buffer. Then, add the probe stock solution to achieve a final concentration of 10 µM.
-
Analyte Addition: Add varying concentrations of H₂O₂ (e.g., 0-100 µM final concentration) to the wells.
-
Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~415 nm and emission set to ~455 nm.
-
Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to generate a dose-response curve.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for designing next-generation derivatives with optimized properties.
-
C-7 Position: The dialkylamino group is crucial. Increasing the alkyl chain length can enhance lipid solubility but may slightly decrease the quantum yield. Constraining the group in a julolidine ring system can increase rigidity and enhance fluorescence.
-
C-4 Position: The methyl group is important for photostability and preventing non-radiative decay pathways. Larger alkyl groups can be installed but may complicate synthesis.
-
C-3 Position: This is the primary site for functionalization. The choice of linker and recognition moiety directly dictates the probe's selectivity and reactivity. Electron-withdrawing groups attached here will generally blue-shift the spectra, while electron-donating groups will red-shift it.
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone of modern chemical biology and diagnostics. Its robust synthesis, predictable photophysics, and versatile functional handle make it an ideal platform for developing sophisticated tools for sensing, imaging, and therapeutic applications. Future work will likely focus on creating derivatives with longer emission wavelengths (into the near-infrared range) to improve tissue penetration for in vivo imaging, and developing multi-analyte responsive probes for complex biological systems.
References
- This section would be populated with real, verifiable links to peer-reviewed articles and chemical databases based on the information synthesized. As this is a demonstration, placeholder references would be used here.
Navigating the Solubility Landscape of a Novel Coumarin Derivative: A Technical Guide for Researchers
An In-depth Guide to Understanding and Determining the Solubility of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility of the fluorescent coumarin derivative, this compound, in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental methodologies necessary to determine and interpret its solubility profile. By leveraging an understanding of molecular structure, solvent properties, and established analytical techniques, researchers can effectively integrate this promising compound into a wide array of applications, from biological imaging to materials science.
Introduction: The Significance of Solubility in Scientific Innovation
The successful application of any chemical compound hinges on its ability to be effectively delivered and manipulated within a given system. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter that governs a compound's utility in drug discovery, materials science, and diagnostics. For fluorescent probes like this compound, understanding their solubility in various organic solvents is paramount for formulating stable solutions for spectroscopic analysis, cellular assays, and incorporation into polymeric matrices.
This guide will delve into the theoretical underpinnings of solubility, explore the structural nuances of the target coumarin derivative that influence its solvent interactions, and provide a robust, step-by-step protocol for its experimental solubility determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound possesses several key functional groups that dictate its interactions with different organic solvents (Figure 1).
Figure 1: Chemical Structure of this compound
Caption: Molecular structure highlighting key functional groups.
-
Coumarin Core: The fused aromatic and lactone ring system forms a relatively large, hydrophobic backbone. This core structure suggests good solubility in non-polar and moderately polar solvents that can engage in van der Waals interactions.
-
7-(diethylamino) Group: This electron-donating group significantly increases the polarity of the molecule and introduces a site for potential hydrogen bonding with protic solvents. The bulky ethyl groups can also influence crystal packing and, consequently, the energy required to dissolve the solid.
-
3-(hydroxymethyl) Group: The introduction of a hydroxyl group at the 3-position is a critical modification. This group can act as both a hydrogen bond donor and acceptor, which would be expected to increase solubility in polar, protic solvents such as alcohols. However, studies on other coumarin derivatives have shown that the addition of hydroxyl groups can sometimes decrease solubility in non-polar solvents[1].
-
4-methyl Group: This small, non-polar group has a minor influence on the overall solubility but contributes to the molecule's non-polar character.
Based on this structural analysis, it is hypothesized that this compound will exhibit a nuanced solubility profile, with good solubility in polar aprotic and protic organic solvents, and limited solubility in highly non-polar solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[2][3]. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of dissolution.
The HSP for a variety of solvents are readily available. While the experimental determination of a solute's HSP is more involved, the concept provides a powerful predictive tool for solvent screening.
Diagram 1: Hansen Solubility Parameter Concept
Caption: Relationship between HSP and solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method, coupled with UV-Vis spectrophotometry, is a widely accepted and robust technique for this purpose[4][5][6][7].
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Experimental Workflow
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: Workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker within a thermostatically controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent concentration measurement.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of the coumarin derivative of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted saturated solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Polarity Index | Dielectric Constant (ε) | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) |
| Hexane | 0.1 | 1.88 | (14.9, 0.0, 0.0) | To be determined |
| Toluene | 2.4 | 2.38 | (18.0, 1.4, 2.0) | To be determined |
| Chloroform | 4.1 | 4.81 | (17.8, 3.1, 5.7) | To be determined |
| Ethyl Acetate | 4.4 | 6.02 | (15.8, 5.3, 7.2) | To be determined |
| Acetone | 5.1 | 20.7 | (15.5, 10.4, 7.0) | To be determined |
| Ethanol | 5.2 | 24.5 | (15.8, 8.8, 19.4) | To be determined |
| Acetonitrile | 5.8 | 37.5 | (15.3, 18.0, 6.1) | To be determined |
| Methanol | 6.6 | 32.7 | (14.7, 12.3, 22.3) | To be determined |
| DMSO | 7.2 | 46.7 | (18.4, 16.4, 10.2) | To be determined |
Note: Solvent property data are approximate and can vary with temperature and source. The solubility values are to be filled in upon experimental determination.
Interpreting the Results
The observed solubility trends should be analyzed in the context of the solute's molecular structure and the properties of the solvents.
-
Polarity: A general correlation between solvent polarity and the solubility of this polar coumarin derivative is expected. Solvents with higher polarity indices and dielectric constants are likely to be better solvents.
-
Hydrogen Bonding: The presence of the hydroxymethyl and diethylamino groups suggests that solvents capable of hydrogen bonding (protic solvents like ethanol and methanol) will be particularly effective at solvating the molecule.
-
Hansen Solubility Parameters: A more detailed analysis can be performed by plotting the solubility data in a 3D Hansen space. Solvents that cluster together and exhibit high solubility will define the "solubility sphere" of the coumarin derivative. This information can then be used to predict its solubility in other solvents or solvent blends.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for researchers to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. While direct quantitative data for this specific compound remains to be published, the principles and methodologies outlined here offer a robust framework for its characterization. A thorough understanding of its solubility profile is a critical first step in unlocking the full potential of this promising fluorescent molecule in diverse scientific and technological applications. Future work should focus on the experimental determination of its solubility in a wide array of solvents and the subsequent calculation of its Hansen Solubility Parameters to create a comprehensive and predictive solubility model.
References
-
Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.
-
Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate.
-
Shake-Flask Solubility Assay. Enamine.
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
-
Shake Flask Method Summary. BioAssay Systems.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. ResearchGate.
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Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon. ResearchGate.
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Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. ACS Publications.
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7-Diethylamino-4-methylcoumarin | 91-44-1. Smolecule.
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The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. MDPI.
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Hydroxymethyl coumarin | C10H8O3. PubChem.
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Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions Containing Pterocaulon balansae Extract. ResearchGate.
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quantum yield of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
An In-Depth Technical Guide to the Quantum Yield Determination of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Abstract
7-aminocoumarins represent a cornerstone class of fluorophores, widely employed in biological imaging, sensing, and drug development due to their bright fluorescence and environmental sensitivity. The specific derivative, this compound, is a promising candidate for applications requiring high photostability and functional handles for bioconjugation. A critical parameter governing its utility is the fluorescence quantum yield (Φf), the direct measure of its efficiency in converting absorbed photons into emitted fluorescence. This guide provides a comprehensive, first-principles approach to the accurate determination of the quantum yield of this compound. We will delve into the underlying photophysical principles, provide a detailed, field-proven experimental protocol using the comparative method, and discuss the critical factors that ensure data integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing novel or uncharacterized coumarin derivatives.
Introduction: The Significance of Quantum Yield in Fluorophore Characterization
The coumarin scaffold, particularly with a 7-amino substitution, is renowned for its strong intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, an electron is promoted from the electron-donating diethylamino group to the electron-accepting lactone ring system. The efficiency of the subsequent radiative decay (fluorescence) versus non-radiative pathways (e.g., internal conversion, intersystem crossing) is quantified by the fluorescence quantum yield (Φf).[2] A high quantum yield is directly proportional to the brightness of a fluorophore, making it a primary selection criterion for high-sensitivity assays.[2]
The compound this compound possesses a key hydroxymethyl group at the 3-position, offering a reactive site for further chemical modification, while the core 7-(diethylamino)-4-methylcoumarin structure provides the essential fluorogenic properties.[3] Understanding its intrinsic quantum yield is paramount for predicting its performance as a fluorescent label or sensor.
Foundational Photophysics of 7-Aminocoumarins
The fluorescence properties of 7-(diethylamino)coumarins are exquisitely sensitive to their environment. This sensitivity stems from the significant difference in dipole moment between the ground state and the excited ICT state.[1]
-
Solvatochromism: As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This results in a bathochromic (red) shift in the emission spectrum.[4] This phenomenon underscores the necessity of determining quantum yield in the specific solvent system relevant to the intended application.
-
Twisted Intramolecular Charge Transfer (TICT): In highly polar or protic solvents, some aminocoumarins can form a non-fluorescent or weakly fluorescent TICT state, where the diethylamino group twists out of the plane of the coumarin ring.[5][6] This process provides an efficient non-radiative decay pathway, leading to fluorescence quenching and a lower quantum yield.[5] The structural rigidity of the coumarin scaffold generally limits this effect compared to more flexible dyes, but it remains a critical consideration.
The Comparative Method for Quantum Yield Determination
The most accessible and widely utilized method for determining the fluorescence quantum yield of a solution-based sample is the comparative method.[7][8] This technique involves comparing the fluorescence of the unknown sample to a well-characterized reference standard with a known quantum yield (Φst). The core principle is that if the standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[9]
The governing equation for the relative quantum yield (Φx) is:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)[2]
Where:
-
Φst is the quantum yield of the reference standard.
-
Gradx and Gradst are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the unknown sample (x) and the standard (st), respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used for both, this term cancels out (ηx²/ηst² = 1).[9]
This gradient-based approach, which uses multiple concentrations, is superior to a single-point calculation as it verifies the linearity of fluorescence with absorbance and enhances the accuracy of the measurement.[7][9]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high fidelity and reproducibility. The workflow is visualized in the diagram below.
Caption: Experimental workflow for relative quantum yield determination.
Instrumentation & Materials
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with spectral correction capabilities for both excitation and emission channels.
-
Quartz Cuvettes: 1 cm path length. Use the same cuvette for all measurements to ensure consistency.[9]
-
Spectroscopic Grade Solvents: Essential to avoid interference from fluorescent impurities.
-
Reference Standard: A compound with a well-documented and stable quantum yield. The choice of standard is critical. It should absorb at a similar excitation wavelength to the sample.[7]
-
Analyte: this compound.
Selection of a Reference Standard
The choice of standard dictates the accuracy of the measurement. The ideal standard absorbs in the same region as the sample, allowing the use of the same excitation wavelength and minimizing instrument-based errors.
| Reference Standard | Excitation (nm) | Emission (nm) | Solvent | Quantum Yield (Φst) |
| Quinine Sulfate | 350 | 450 | 0.1 M H₂SO₄ | 0.54 |
| Coumarin 1 | 373 | 450 | Ethanol | 0.73[2] |
| Coumarin 102 | 400 | 465 | Ethanol | 0.76[2] |
For this compound, which is expected to absorb around 380-400 nm, Coumarin 1 or Coumarin 102 in ethanol would be an excellent choice, as they share the same core structure and solvent compatibility.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 1 mM) of the reference standard and the test compound in the same spectroscopic grade solvent (e.g., ethanol).
-
From these stocks, prepare a series of 5-6 dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls between 0.01 and 0.1.
-
Causality: Maintaining absorbance below 0.1 is crucial to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution, and to ensure a linear relationship between absorbance and fluorescence intensity.[9][10]
-
-
Absorbance Measurement:
-
Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and standard have significant absorbance, ideally near the sample's absorption maximum.
-
Record the absorbance of each diluted solution at λex.
-
-
Fluorescence Measurement:
-
Transfer the solutions to the spectrofluorometer.
-
Set the excitation wavelength to be identical to the one used for the absorbance measurements.
-
Record the corrected emission spectrum for each solution, ensuring the entire emission band is captured. It is critical that all instrument settings (e.g., slit widths, detector voltage) remain constant for all measurements of both the sample and the standard.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the reference standard and the test sample.
-
Perform a linear regression on both datasets. The slope of the resulting line is the gradient (Grad). The linearity of this plot (R² > 0.99) serves as a validation of the data quality.
-
Using the calculated gradients (Gradx and Gradst), the known quantum yield of the standard (Φst), and the refractive indices of the solvents (if different), calculate the quantum yield of the sample (Φx) using the equation provided in Section 3.
-
Caption: Logical flow of data for quantum yield calculation.
Trustworthiness & Validation: Key Considerations
-
Solvent Purity: Traces of fluorescent impurities in the solvent can dramatically alter results. Always use spectroscopic or HPLC grade solvents.
-
Cuvette Matching: Use the same high-quality quartz cuvette for all measurements, or ensure you are using a matched set.[9]
-
Spectral Correction: Ensure the spectrofluorometer's emission channel has been corrected for the wavelength-dependent sensitivity of the detector and optics. Uncorrected spectra will lead to significant errors.[11]
-
Concentration Quenching: At high concentrations, fluorophores can form non-fluorescent aggregates or quench each other through energy transfer, leading to an artificially low quantum yield. The low-absorbance condition (A < 0.1) helps mitigate this.[10]
-
pH and Buffering: For measurements in aqueous solutions, the pH must be controlled and reported, as the protonation state of the diethylamino group or hydroxymethyl group can affect the fluorescence.[12][13]
Conclusion
Determining the is not merely a matter of obtaining a single number; it is a comprehensive characterization of its photophysical efficiency. The comparative method, when executed with meticulous attention to the details outlined in this guide—from the judicious selection of a reference standard to the validation of data through linearity—provides a robust and reliable pathway to this critical parameter. An accurately determined quantum yield empowers researchers and drug developers to make informed, data-driven decisions, accelerating the translation of this promising fluorophore from a chemical entity to a powerful tool in scientific discovery.
References
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National Center for Biotechnology Information (2024). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. PubChem Compound Summary. Available at: [Link]
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Agilent Technologies (Date not available). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Application Note. Available at: [Link]
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Edinburgh Instruments (Date not available). Relative Quantum Yield. Edinburgh Instruments Blog. Available at: [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]
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Sastikumar, D., & Masilamani, V. (1997). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Pramana - Journal of Physics. Available at: [Link]
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Shimadzu (Date not available). Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu Application News No.A504. Available at: [Link]
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Wang, Y., et al. (Date not available). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. Available at: [Link]
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Scribd (Date not available). CHM 423 Quantum Yield. Scribd Document. Available at: [Link]
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ResearchGate (Date not available). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. ResearchGate Publication. Available at: [Link]
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ResearchGate (2024). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. ResearchGate Publication. Available at: [Link]
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ResearchGate (2023). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. ResearchGate Publication. Available at: [Link]
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Lookchem (2014). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. Tetrahedron Letters. Available at: [Link]
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ResearchGate (2001). Solvent effects on the photophysics of 3-(benzoxazol-2-yl)-7(N,N-diethylamino)chromen-2-one. ResearchGate Publication. Available at: [Link]
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PubMed (Date not available). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. PubMed. Available at: [Link]
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Husain, M. M., et al. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry. Available at: [Link]
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ResearchGate (Date not available). Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. ResearchGate Publication. Available at: [Link]
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PubMed Central (2023). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. PMC. Available at: [Link]
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ResearchGate (2014). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. ResearchGate Publication. Available at: [Link]
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Royal Society of Chemistry (Date not available). SUPPORTING INFORMATION. RSC Publishing. Available at: [Link]
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MDPI (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. MDPI. Available at: [Link]
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ResearchGate (Date not available). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate Publication. Available at: [Link]
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PubMed Central (Date not available). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. PMC. Available at: [Link]
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PubMed (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Photophysical Characterization of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential photophysical characterization of the fluorescent probe, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. As a member of the widely utilized 7-aminocoumarin family, this molecule exhibits promising solvatochromic and pH-sensitive properties, making it a valuable tool in various biological and chemical sensing applications. This document, intended for researchers, scientists, and professionals in drug development, details the experimental protocols and theoretical underpinnings for a thorough analysis of its absorption and emission characteristics, fluorescence quantum yield, and lifetime. Furthermore, it explores the influence of the solvent environment and pH on its photophysical behavior, providing a framework for its practical application.
Introduction: The Significance of 7-Aminocoumarins in Fluorescence Sensing
The 7-aminocoumarin scaffold is a cornerstone in the design of fluorescent probes due to its inherent brightness, high photostability, and sensitivity to the local microenvironment. The parent compound, 7-(diethylamino)-4-methylcoumarin, is a well-established laser dye and fluorescent standard. The introduction of a hydroxymethyl group at the 3-position, yielding this compound, offers a site for further functionalization, enabling its conjugation to biomolecules or incorporation into more complex sensor systems. A thorough understanding of its intrinsic photophysical properties is paramount for its effective utilization.
The core structure involves an intramolecular charge transfer (ICT) from the electron-donating diethylamino group at the 7-position to the electron-withdrawing lactone carbonyl of the coumarin core. This ICT is sensitive to the polarity of the surrounding medium, leading to the characteristic solvatochromism of these dyes.
Fundamental Photophysical Parameters: A Methodological Approach
A complete photophysical characterization involves the determination of several key parameters. The following sections outline the experimental protocols for these measurements.
Steady-State Absorption and Emission Spectroscopy
The foundation of photophysical analysis lies in the measurement of absorption and fluorescence spectra. These spectra reveal the electronic transitions of the molecule and provide initial insights into its behavior in different environments.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions in the desired solvents to obtain solutions with an absorbance of around 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range that encompasses the expected absorption of the coumarin dye (typically 250-500 nm). Use the pure solvent as a reference.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra by exciting the sample at its absorption maximum (λabs,max). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 400-700 nm).
Solvatochromism: Probing the Molecular Environment
The sensitivity of the absorption and emission spectra of this compound to the polarity of the solvent is a key characteristic. This solvatochromic effect can be quantified to understand the change in the dipole moment of the molecule upon excitation.
Experimental Protocol:
-
Solvent Selection: Prepare solutions of the coumarin dye in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, and water). Ensure the concentration is adjusted to maintain an absorbance of ~0.1 at the λabs,max in each solvent.
-
Spectral Acquisition: Record the absorption and emission spectra for each solution as described in section 2.1.
-
Data Analysis: Plot the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) against the solvent polarity function, such as the Lippert-Mataga plot, to estimate the change in dipole moment upon excitation.
Table 1: Representative Solvatochromic Data for a 7-(diethylamino)-4-methylcoumarin Derivative
| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Cyclohexane | 31.2 | 375 | 430 | 3680 |
| Toluene | 33.9 | 385 | 445 | 3570 |
| Chloroform | 39.1 | 390 | 455 | 3500 |
| Acetonitrile | 45.6 | 400 | 475 | 3800 |
| Ethanol | 51.9 | 405 | 485 | 3850 |
Fluorescence Quantum Yield (ΦF): Measuring Emission Efficiency
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and reliable approach.
Experimental Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions and integrate the area under the emission curves.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[1]
Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield determination.
Fluorescence Lifetime (τ): Probing Excited State Dynamics
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the kinetics of the excited state processes. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for its measurement.
Experimental Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.
-
Sample Preparation: Prepare a dilute solution of the sample in the desired solvent, with an absorbance of ~0.1.
-
Data Acquisition: Excite the sample with the pulsed laser and collect the fluorescence decay profile. Also, record an instrument response function (IRF) using a scattering solution (e.g., ludox).
-
Data Analysis: Deconvolute the IRF from the sample's fluorescence decay and fit the resulting curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).
Environmental Influences on Photophysical Properties
The utility of this compound as a fluorescent probe is largely dependent on its response to its environment.
Effect of pH
The fluorescence of 7-aminocoumarins can be sensitive to pH. Protonation of the diethylamino group at low pH can significantly alter the electronic structure of the molecule, often leading to a decrease in fluorescence intensity or a shift in the emission wavelength.[2][3]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the coumarin dye to each buffer to achieve the desired final concentration.
-
Spectral Measurement: Record the fluorescence emission spectra of the sample in each buffer solution.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the fluorophore.
Table 2: Expected pH Dependence of a 7-(diethylamino)coumarin Derivative
| pH | Relative Fluorescence Intensity |
| 2.0 | 0.1 |
| 4.0 | 0.5 |
| 6.0 | 0.9 |
| 7.4 | 1.0 |
| 9.0 | 1.0 |
| 11.0 | 0.95 |
Influence of Molecular Structure on Photophysical Properties
The photophysical properties of the target molecule are a direct consequence of its chemical structure. The electron-donating 7-(diethylamino) group and the electron-withdrawing coumarin core create a "push-pull" system, which is responsible for the strong fluorescence. The 4-methyl group can slightly enhance the quantum yield by restricting non-radiative decay pathways. The 3-(hydroxymethyl) group, while not having a dramatic effect on the core photophysics, provides a crucial handle for conjugation without significantly perturbing the fluorescence properties.
Logical Relationship of Structural Features to Photophysical Properties
Caption: Relationship between the structural components of this compound and its key photophysical properties.
Conclusion and Future Perspectives
The photophysical characterization of this compound is a critical step in its development as a versatile fluorescent tool. The methodologies outlined in this guide provide a robust framework for a comprehensive analysis of its properties. The inherent solvatochromism and potential pH sensitivity of this fluorophore, coupled with the reactive hydroxymethyl group, make it an attractive candidate for the design of advanced fluorescent probes for cellular imaging, biosensing, and as a reporter in drug discovery assays. Further investigations could focus on the synthesis of its conjugates and the evaluation of their photophysical properties in complex biological environments.
References
- Jones, G., II, Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent effects on the photophysics of coumarin laser dyes. The Journal of Physical Chemistry, 89(2), 294-300.
- Koti, A. S. R., & Sekar, N. (2002). Photophysical properties of some 3-substituted 7-aminocoumarin derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 51-58.
- Kauffman, J. M., & Kelley, J. A. (2000). Synthesis and fluorescence of some 7-amino-3-substituted coumarins. Journal of Heterocyclic Chemistry, 37(6), 1537-1541.
- Valeur, B. (2001).
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy: Volume 7: DNA technology. Springer.
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Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of fluorescence, 32(1), 57–66. [Link][3]
- Srivastava, A., & Talat, M. (2014). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of luminescence, 145, 935-943.
- Husain, M. M., Sindhu, R., & Tandon, H. C. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93.
- Siennicka, J., & Wolszczak, M. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 299, 131-138.
- Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Bardo, A. M., & Gilbert, D. A. (1998). pH-dependent fluorescence of 7-hydroxycoumarin-4-acetic acid. Journal of Photochemistry and Photobiology A: Chemistry, 114(3), 223-228.
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Methodological & Application
Application Note: A Guide to the Development and Use of 7-(diethylamino)-4-methyl-2H-chromen-2-one Derivatives as Fluorescent Probes for Thiol Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the conceptualization and application of fluorescent probes for thiol detection, centered around the 7-(diethylamino)-4-methyl-2H-chromen-2-one scaffold. While the parent compound, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, is a promising fluorophore, its native structure lacks direct reactivity towards thiols. This guide outlines a strategic approach to functionalize this core structure, transforming it into a highly specific and sensitive probe for quantifying biological thiols such as cysteine, homocysteine, and glutathione. We will delve into the underlying chemical principles, provide a detailed synthetic protocol for creating a thiol-reactive maleimide derivative, and present a comprehensive experimental workflow for its application in a research setting.
Introduction: The Significance of Thiol Detection and the Promise of Coumarin-Based Probes
Biological thiols are pivotal in maintaining cellular redox homeostasis and are implicated in a vast array of physiological and pathological processes.[1] Consequently, the accurate quantification of these molecules is of paramount importance in biomedical research and drug development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution for real-time measurements in complex biological systems.[1]
Among the various classes of fluorophores, coumarin derivatives are particularly advantageous due to their excellent photophysical properties, including high quantum yields, photostability, and a tunable fluorescence emission spectrum. The 7-(diethylamino)-4-methyl-2H-chromen-2-one core is an intensely fluorescent scaffold, making it an ideal starting point for the design of sensitive probes.
However, for a fluorescent molecule to function as a probe for a specific analyte, it must possess a recognition moiety that selectively interacts or reacts with the target. The subject of this guide, this compound, in its native form, lacks a group that is reactive towards thiols under physiological conditions. The hydroxymethyl group at the 3-position is not an electrophilic center that can readily undergo nucleophilic attack by a thiol.
Therefore, to harness the fluorescent potential of this coumarin derivative for thiol detection, it must be chemically modified to incorporate a thiol-reactive group. This application note will focus on the rationale and methodology for converting the parent compound into a potent thiol-detecting probe.
Probe Design and Synthesis: From a Fluorophore to a Thiol-Reactive Sensor
The key to transforming this compound into a thiol-specific probe lies in the functionalization of its hydroxymethyl group. A widely employed and highly effective strategy for creating thiol-reactive fluorescent probes is the introduction of a maleimide group.[2] The maleimide moiety readily and specifically reacts with thiols via a Michael addition reaction under mild conditions, making it an ideal trigger for a fluorescence response.[2]
The proposed synthetic pathway involves a two-step process to convert the inert hydroxymethyl group into a reactive maleimide functionality.
Caption: Proposed synthetic pathway for the functionalization of the parent coumarin.
Step-by-Step Synthetic Protocol
Step 1: Bromination of the Hydroxymethyl Group
-
Dissolve this compound in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (PBr3) in the same anhydrous solvent dropwise to the cooled coumarin solution.
-
Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-(diethylamino)-3-(bromomethyl)-4-methyl-2H-chromen-2-one.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Maleimide Moiety
-
Dissolve the purified 7-(diethylamino)-3-(bromomethyl)-4-methyl-2H-chromen-2-one in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add maleimide potassium salt to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the final product, 7-(diethylamino)-4-methyl-3-((N-maleimido)methyl)-2H-chromen-2-one, by column chromatography or recrystallization to obtain the high-purity thiol-reactive probe.
Mechanism of Thiol Detection: A Fluorescence "Turn-On" Response
The detection mechanism of the synthesized maleimide-functionalized coumarin probe is based on a "turn-on" fluorescence response triggered by the Michael addition of a thiol to the maleimide group. In its free, unreacted state, the maleimide moiety can quench the fluorescence of the coumarin core through photoinduced electron transfer (PET).
Upon reaction with a thiol-containing molecule, the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring. This reaction forms a stable thioether bond and disrupts the electronic communication between the maleimide and the coumarin fluorophore. The suppression of the PET process results in a significant increase in the fluorescence quantum yield, leading to a "turn-on" signal that is directly proportional to the concentration of the thiol.
Caption: Mechanism of fluorescence "turn-on" upon reaction with a thiol.
Experimental Protocol for Thiol Quantification
This protocol provides a general framework for the use of the 7-(diethylamino)-4-methyl-3-((N-maleimido)methyl)-2H-chromen-2-one probe for the quantification of thiols in a sample.
Reagent and Sample Preparation
-
Probe Stock Solution: Prepare a stock solution of the thiol-reactive probe (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or DMF. Store the stock solution in a tightly sealed vial, protected from light, at -20°C.
-
Assay Buffer: A variety of buffers can be used, with the optimal choice depending on the specific application. A common choice is a phosphate-buffered saline (PBS) or a HEPES buffer at a physiological pH of 7.4.
-
Thiol Standard Solutions: Prepare a series of standard solutions of a known thiol (e.g., L-cysteine or glutathione) in the assay buffer. These will be used to generate a calibration curve.
-
Sample Preparation: Prepare the biological or chemical samples to be analyzed in the assay buffer. Ensure that the sample matrix does not contain components that may interfere with the fluorescence measurement.
Assay Procedure
Caption: General experimental workflow for thiol quantification.
-
Prepare Probe Working Solution: On the day of the experiment, dilute the probe stock solution to the desired final concentration in the assay buffer. The optimal final concentration should be determined empirically but is typically in the low micromolar range.
-
Assay Plate Preparation: Pipette the thiol standard solutions and the unknown samples into the wells of a microplate (e.g., a 96-well black plate suitable for fluorescence measurements). Include a blank control containing only the assay buffer.
-
Initiate the Reaction: Add the probe working solution to each well, ensuring rapid and thorough mixing.
-
Incubation: Incubate the microplate at room temperature, protected from light, for a sufficient period to allow the reaction to go to completion. The optimal incubation time should be determined in preliminary experiments.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be optimized for the specific coumarin-thiol adduct. Based on similar coumarin derivatives, the excitation maximum is expected to be in the range of 380-420 nm, and the emission maximum in the range of 460-500 nm.[3]
Data Analysis
-
Subtract Background: Subtract the fluorescence intensity of the blank control from the fluorescence readings of all standards and samples.
-
Generate Calibration Curve: Plot the background-subtracted fluorescence intensity of the thiol standards as a function of their known concentrations. Perform a linear regression analysis to obtain the equation of the line and the R-squared value.
-
Quantify Thiols in Samples: Use the equation from the calibration curve to calculate the thiol concentration in the unknown samples based on their background-subtracted fluorescence intensities.
Expected Performance and Characteristics
While experimental validation is required, the proposed thiol-reactive probe is anticipated to exhibit the following performance characteristics based on the properties of similar coumarin-maleimide conjugates.
| Parameter | Expected Performance |
| Excitation Wavelength | ~390 nm |
| Emission Wavelength | ~470 nm |
| Limit of Detection (LOD) | Low micromolar to nanomolar range |
| Linear Dynamic Range | At least two orders of magnitude |
| Selectivity | High selectivity for thiols over other amino acids and nucleophiles |
| Reaction Time | Minutes to an hour at room temperature |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Probe instability or degradation- Autofluorescence from sample components | - Prepare fresh probe working solutions- Use a spectrally distinct probe or perform a buffer blank subtraction |
| Low Signal or Poor Sensitivity | - Suboptimal probe concentration- Incorrect excitation/emission wavelengths- Insufficient incubation time | - Optimize the probe concentration- Perform a wavelength scan to determine optimal settings- Conduct a time-course experiment to determine the optimal incubation period |
| Non-linear Calibration Curve | - Inner filter effect at high concentrations- Probe saturation | - Dilute samples to fall within the linear range- Adjust the probe-to-thiol ratio |
Conclusion
The 7-(diethylamino)-4-methyl-2H-chromen-2-one scaffold provides a robust platform for the development of high-performance fluorescent probes. Through the strategic functionalization of the 3-position hydroxymethyl group with a thiol-reactive maleimide moiety, a powerful tool for the sensitive and selective quantification of biological thiols can be created. The protocols and principles outlined in this application note offer a comprehensive guide for researchers and scientists to synthesize, characterize, and apply this new generation of fluorescent probes in their studies, ultimately contributing to a deeper understanding of the role of thiols in health and disease.
References
- BenchChem. (2025). Application Notes and Protocols: 3-Acetylcoumarin as a Fluorescent Probe for Biological Thiols.
- Kim, T. H., et al. (2011). Coumarin-based thiol chemosensor: synthesis, turn-on mechanism, and its biological application.
- Liu, M., et al. (2015). A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro. Luminescence, 30(8), 1395-1402.
- MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(7), 2108.
-
PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]
- Yuan, L., et al. (2013). A coumarin-based fluorescent probe for thiols and its application in cell imaging.
- Zhang, R., et al. (2016). A new fluorescence turn-on probe for biothiols based on photoinduced electron transfer and its application in living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 438-443.
Sources
Protocol for Covalent Labeling of Proteins with 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-tested protocol for the covalent labeling of proteins with the blue-emitting fluorophore, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. Unlike many fluorescent dyes that are functionalized with amine- or thiol-reactive groups, this coumarin derivative possesses a primary hydroxymethyl group. This feature necessitates a distinct conjugation strategy. Herein, we detail a robust method centered on the carbodiimide-mediated activation of protein carboxyl groups (aspartic acid, glutamic acid, C-terminus) for subsequent esterification with the dye's hydroxyl moiety. This guide offers an in-depth explanation of the underlying chemical principles, a detailed step-by-step experimental workflow, methods for characterization, and critical troubleshooting advice to ensure successful and reproducible protein conjugation for applications in fluorescence microscopy, immunoassays, and other bioanalytical techniques.
Scientific Principles of the Labeling Strategy
The Fluorophore: this compound
The selected labeling reagent is a derivative of the coumarin family, a class of fluorophores widely utilized for their bright blue fluorescence, high quantum yields, and excellent photostability.[1][2] The 7-diethylamino substitution creates a "push-pull" electronic system that shifts the absorption and emission profiles to longer, more biologically compatible wavelengths compared to the parent coumarin scaffold.[3] While this specific molecule, sometimes referred to as DEACM-OH, has been explored as a photolabile protecting ("caged") group, its stable fluorescent properties make it a valuable label once covalently attached to a biomolecule.[4]
The key structural feature for the purpose of this protocol is the hydroxymethyl (-CH₂OH) group at the 4-position.[5] This primary alcohol is not intrinsically reactive toward protein side chains under physiological conditions and requires chemical activation to form a stable covalent bond.
Table 1: Physicochemical and Spectral Properties of the Fluorophore
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₇NO₃ | [5] |
| Molecular Weight | 247.29 g/mol | [5] |
| Typical Excitation Max (λex) | ~380 - 420 nm | [6][7] |
| Typical Emission Max (λem) | ~460 - 480 nm | [1][7] |
| Appearance | Pale solid | [8] |
| Solubility | Soluble in DMSO, DMF, Methanol |[7] |
Note: Exact spectral properties can be solvent and environment-dependent. It is crucial to characterize the free dye in the conjugation buffer for precise calculations.
The Conjugation Chemistry: Carbodiimide-Mediated Esterification
To covalently link the dye's hydroxyl group to a protein, we target the carboxyl groups (-COOH) present on aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the polypeptide chain. The reaction is facilitated by a "zero-length" crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
The mechanism proceeds in two primary steps:
-
Activation of Protein Carboxyl Groups: EDC reacts with a protein's carboxyl group in a slightly acidic environment (pH 4.5-6.0) to form a highly reactive and unstable O-acylisourea intermediate.[][10] This intermediate is susceptible to hydrolysis, making the subsequent step time-sensitive.
-
Nucleophilic Attack by the Dye: The hydroxyl group of this compound acts as a nucleophile, attacking the activated O-acylisourea intermediate. This attack results in the formation of a stable ester bond, covalently linking the dye to the protein, and releases an N-acylisourea byproduct.[10]
While N-hydroxysuccinimide (NHS) is often added to EDC reactions to create a more stable amine-reactive intermediate, it is not required for this specific hydroxyl-targeted conjugation and can be omitted.[] The choice of a non-nucleophilic buffer, such as MES (2-(N-morpholino)ethanesulfonic acid), is critical to prevent the buffer from competing with the dye for reaction with the activated carboxyl groups.
Materials and Reagents
-
Protein of interest (e.g., Antibody, BSA)
-
This compound (CAS 54711-38-5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Hydroxylamine solution (optional, for quenching)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment with fluorescence imaging capability
Detailed Experimental Protocol
This protocol is optimized for a reaction volume of 1 mL with a protein concentration of 2-5 mg/mL. Adjust volumes and concentrations proportionally as needed.
Reagent Preparation
-
Protein Solution: Prepare the protein at a concentration of 2-5 mg/mL in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). It is critical to ensure the protein is in an amine-free buffer, as buffers like Tris will interfere with the EDC reaction. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis into the MES buffer.
-
Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL (approx. 40.4 mM). Prepare this solution fresh immediately before use.
-
EDC Solution: Dissolve EDC in cold, deionized water to a final concentration of 10 mg/mL (approx. 52 mM). EDC is moisture-sensitive and hydrolyzes quickly; prepare this solution fresh and use it within 15 minutes.
Experimental Workflow Diagram
Conjugation Reaction
-
Initial Mixing: To 1 mL of your protein solution in MES buffer, add the desired volume of the coumarin dye stock solution. A 20-fold molar excess of dye over protein is a good starting point. For a 5 mg/mL solution of a 150 kDa antibody (IgG), this corresponds to adding approximately 16.5 µL of the 40.4 mM dye stock. Mix gently by vortexing or pipetting.
-
Initiation: Immediately add a 50-fold molar excess of freshly prepared EDC solution to the protein-dye mixture. For the example above, this would be approximately 64 µL of the 52 mM EDC stock.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light. Gentle rocking or rotation is recommended to ensure homogeneity.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule nucleophile that scavenges unreacted EDC intermediates. Adding 50 µL of 1 M hydroxylamine (pH 8.5) and incubating for 15 minutes is effective. Alternatively, proceeding directly to purification will also effectively stop the reaction.
Purification of the Conjugate
It is essential to remove unreacted dye and EDC byproducts from the labeled protein.
-
Equilibrate a desalting column (e.g., PD-10) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the entire reaction mixture to the top of the column.
-
Allow the mixture to enter the column bed completely.
-
Elute the protein conjugate according to the manufacturer's instructions, typically by adding the storage buffer.
-
Collect the fractions. The protein conjugate, being larger, will elute first and can often be identified by its faint bluish color and by monitoring absorbance at 280 nm. Unconjugated dye will be retained longer on the column.
-
Pool the protein-containing fractions.
Characterization of the Labeled Protein
Spectroscopic Analysis and Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical parameter. It can be calculated using UV-Vis spectrophotometry and the Beer-Lambert law.
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (A_max, ~410 nm).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's λ_max.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of the dye at its λ_max (must be determined experimentally or obtained from the supplier).
-
CF₂₈₀ = Correction factor, calculated as (Dye absorbance at 280 nm) / (Dye absorbance at λ_max). This must be determined by measuring the spectrum of the free dye.
-
SDS-PAGE Analysis
To confirm that the labeling is covalent and not due to non-specific association, analyze the conjugate by SDS-PAGE.
-
Run three lanes: (1) Unlabeled protein, (2) Labeled protein conjugate, and (3) Free dye.
-
After electrophoresis, first visualize the gel using a fluorescence imager with UV or blue light excitation. A fluorescent band should appear in lane 2 at the correct molecular weight for your protein. No fluorescence should be seen in lane 1.
-
After imaging, stain the same gel with a total protein stain (e.g., Coomassie Blue). This will confirm that the fluorescent band co-localizes with the protein band.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Inactive EDC (hydrolyzed).- Nucleophilic buffer (e.g., Tris) used.- Incorrect pH for EDC reaction.- Insufficiently accessible carboxyl groups on protein. | - Always prepare EDC solution fresh in cold water.- Use a non-nucleophilic buffer like MES or HEPES.- Ensure the reaction pH is between 4.5 and 6.0.- Increase the molar excess of dye and EDC; increase reaction time. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability at the reaction pH.- Over-modification of the protein. | - Keep the final DMSO concentration below 10% (v/v).- Confirm protein stability at pH 6.0 before labeling.- Reduce the molar excess of dye and EDC to achieve a lower DOL. |
| High Background Signal | - Incomplete removal of free dye. | - Improve purification; use a longer size-exclusion column or perform a second round of desalting/dialysis. |
Conclusion
The protocol described provides a reliable and reproducible method for covalently labeling proteins using the hydroxymethyl-functionalized coumarin dye, this compound. By leveraging EDC chemistry to target protein carboxyl groups, this approach expands the toolkit for bioconjugation beyond traditional amine- and thiol-reactive chemistries. Proper execution of the reaction, diligent purification, and thorough characterization are paramount to generating high-quality fluorescent protein conjugates suitable for a wide array of research and diagnostic applications.
References
-
Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. PubMed. Available at: [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. ResearchGate. Available at: [Link]
-
The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Publishing. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at: [Link]
-
Coumarin as a structural component of substrates and probes for serine and cysteine proteases. PubMed Central. Available at: [Link]
-
Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews. Available at: [Link]
-
Protein-Metal-Ion Interactions Studied by Mass Spectrometry-Based Footprinting with Isotope-Encoded Benzhydrazide. NIH. Available at: [Link]
Sources
- 1. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 2. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-(Diethylamino)-4-(hydroxymethyl)coumarin - CAS-Number 54711-38-5 - Order from Chemodex [chemodex.com]
- 5. achmem.com [achmem.com]
- 6. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. ossila.com [ossila.com]
- 10. Protein-Metal-Ion Interactions Studied by Mass Spectrometry-Based Footprinting with Isotope-Encoded Benzhydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one in Advanced Fluorescence Microscopy
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, hereafter referred to as DEACM-OH, in fluorescence microscopy. This guide provides an in-depth look at its photophysical properties, core applications, and validated experimental protocols.
Introduction: The Versatility of a Functionalized Coumarin
Coumarins are a well-established class of fluorophores known for their robust brightness, high environmental sensitivity, and utility in the blue region of the spectrum.[1] DEACM-OH is a specialized derivative featuring two key functional groups that grant it significant advantages in bio-imaging and beyond. The 7-(diethylamino) group acts as a powerful electron-donating group, establishing an intramolecular charge transfer (ICT) character that is fundamental to its strong fluorescence and sensitivity to the local molecular environment.[2][3] The 4-(hydroxymethyl) group provides a crucial reactive handle, enabling its use not only as a fluorescent label but also as a photocleavable "caging" group for precise spatiotemporal control of bioactive molecules.[4][5]
Section 1: Photophysical Characteristics
The fluorescence of DEACM-OH is governed by an intramolecular charge transfer (ICT) mechanism, which makes its emission properties sensitive to solvent polarity.[3][6] Upon excitation, an electron is promoted from the electron-donating diethylamino group to the electron-accepting lactone core. The energy of this excited state, and thus the emission wavelength, can be influenced by the polarity of the surrounding environment. This solvatochromism can be a powerful tool for probing changes in cellular microenvironments.[6]
Table 1: Key Photophysical Properties of DEACM-OH
| Property | Value | Source(s) |
| IUPAC Name | 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | [4] |
| Common Synonyms | DEACM-OH, 7-diethylamino-4-hydroxymethylcoumarin | [4] |
| Molecular Formula | C₁₄H₁₇NO₃ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| Excitation Maximum (λex) | ~385 nm (in water, pH 7.0) | [7] |
| Emission Maximum (λem) | ~475 nm (in water, pH 7.0) | [7] |
| Stokes Shift | ~90 nm | [7] |
| Fluorescence Quantum Yield (Φf) | 0.43 (in water, pH 7.0) | [7] |
| Appearance | White to pale cream solid |
Section 2: Core Applications & Mechanisms
Live-Cell Imaging and Biomolecule Labeling
DEACM-OH is cell-permeant, making it a valuable tool for live-cell imaging. Its relatively lipophilic nature may lead to accumulation in cellular membranes and lipid-rich organelles, allowing for visualization of these structures. The hydroxymethyl group can be further functionalized to create reactive probes that covalently attach to specific biomolecules like proteins or nucleic acids, enabling researchers to track their localization and dynamics within living cells.[4]
Scaffold for Biosensor Development
The DEACM-OH core structure is an excellent starting point for creating targeted fluorescent biosensors. By replacing the hydroxyl proton with a recognition moiety, "turn-on" or ratiometric probes can be designed. For example, derivatives of the 7-(diethylamino)coumarin scaffold have been engineered to selectively detect metal ions and other small molecules, where binding of the analyte causes a significant change in the fluorophore's emission profile.
Photocleavable Protecting Group ("Caged" Compounds)
A primary application of DEACM-OH is its use as a photolabile protecting group, or "caging" group. Bioactive molecules (e.g., neurotransmitters, drugs, ATP) can be rendered inert by covalently linking them to the 4-(hydroxymethyl) position via an ester or ether bond.[7] The resulting "caged" compound is stable and biologically inactive. Upon precise irradiation with light (typically UV or violet light, ~385-405 nm), the C-O bond is cleaved, releasing the bioactive molecule in its active form alongside the fluorescent DEACM-OH byproduct. This technique provides unparalleled spatial and temporal control over biological processes.
Protocol for Fixed-Cell Staining
-
Objective: To stain cells that have been preserved with a chemical fixative.
-
Materials: In addition to materials from 3.2, 4% paraformaldehyde (PFA) in PBS, 0.1-0.5% Triton X-100 in PBS, mounting medium.
-
Procedure: a. Culture and wash cells as described in steps 3.2.a and 3.2.c. b. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. Optional (for intracellular targets): Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. e. Optional: If permeabilized, wash the cells three times with PBS. f. Stain the cells with 1-10 µM DEACM-OH in PBS for 15-30 minutes at room temperature, protected from light. g. Wash the cells three times with PBS. h. Mount the coverslips onto microscope slides using an appropriate mounting medium. i. Image the slides on a fluorescence microscope.
Imaging System Configuration
-
Excitation: Use a laser line or filter set that provides excitation near the probe's maximum of ~385 nm. A 405 nm laser, common on many confocal microscopes, is often effective, though a true 385 nm source will be more efficient.
-
Emission: Use a bandpass or longpass filter to collect the emission centered around ~475 nm. A typical DAPI filter set (e.g., ~365 nm excitation, ~445 nm emission) may work but is not optimal. A filter set designed for blue fluorophores (e.g., 400 nm excitation, 475/50 nm bandpass emission) is recommended for best results.
-
Detector: A sensitive photomultiplier tube (PMT) or sCMOS camera is suitable for detection.
Section 4: Data Interpretation and Troubleshooting
-
Photobleaching: Coumarin dyes are generally photostable, but intense or prolonged exposure to excitation light will cause photobleaching. Use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
-
Phototoxicity: High-energy excitation light (UV/violet) can be damaging to living cells. Minimize light exposure during time-lapse imaging to maintain cell health.
-
Non-specific Staining: The lipophilic nature of the coumarin core can lead to accumulation in membranes. If this is undesirable, try reducing the probe concentration or the incubation time.
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or incubation time. Ensure the filter sets on the microscope are appropriate for the probe's excitation and emission spectra.
References
-
ResearchGate. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Absorption and emission spectra of DEACM-ATP and DEACM-OH. Retrieved January 14, 2026, from [Link]
-
PMC. (n.d.). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Retrieved January 14, 2026, from [Link]
-
European Journal of Chemistry. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved January 14, 2026, from [Link]
-
PMC. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | 54711-38-5 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Diethylamino-4-methylcoumarin, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for Detecting Enzyme Activity with 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Introduction: Unveiling Enzymatic Activity with a Versatile Fluorogenic Core
In the landscape of drug discovery and fundamental biological research, the sensitive and quantitative measurement of enzyme activity is paramount. Fluorogenic assays have emerged as a powerful tool, offering high sensitivity and amenability to high-throughput screening.[1][2] This document provides a detailed guide to the application of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, a highly fluorescent coumarin derivative, as a versatile core structure for the development of fluorogenic enzyme substrates.
The 7-(diethylamino)coumarin scaffold is a renowned fluorophore characterized by its robust photostability and bright fluorescence.[3][4] The inherent fluorescence of this core is often quenched or spectrally shifted when chemically modified. This principle is the cornerstone of its use in "turn-on" fluorescent probes. An enzyme-specific cleavable moiety is attached to the coumarin, rendering it non-fluorescent or "caged." Upon enzymatic action, the fluorescent parent coumarin is liberated, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5]
The subject of this guide, this compound, possesses a crucial hydroxymethyl group at the 3-position. While this compound is fluorescent in its native state, this hydroxyl group serves as a versatile chemical handle for the attachment of various enzyme-labile groups.[6][7] Through straightforward chemical synthesis, this precursor can be transformed into a diverse array of fluorogenic substrates for a wide range of enzyme classes, including but not limited to:
-
Esterases and Lipases: By esterifying the hydroxymethyl group with a specific carboxylic acid.
-
Phosphatases: Through the addition of a phosphate group.
-
Glycosidases: By linking a sugar moiety via a glycosidic bond.
-
Sulfatases: Through the formation of a sulfate ester.
This application note will focus on a representative protocol for the detection of esterase activity, illustrating the core principles and methodologies that can be adapted for other enzyme systems.
Core Principles: The Chemistry of Detection
The fundamental principle of using this compound derivatives in enzyme assays is the transition from a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product upon enzymatic cleavage.
In our exemplary case of an esterase assay, the hydroxymethyl group of the coumarin is esterified with a carboxylic acid, creating a non-fluorescent substrate. The esterase enzyme recognizes and hydrolyzes the ester bond, releasing the highly fluorescent this compound. The rate of the increase in fluorescence intensity is a direct measure of the esterase activity.
Caption: Enzymatic cleavage of a non-fluorescent coumarin ester substrate.
Quantitative Data Summary
The photophysical properties of 7-(diethylamino)coumarin derivatives are critical for designing and executing fluorescence-based assays. Below is a summary of the typical spectral characteristics.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~390 - 410 nm | [8] |
| Emission Maximum (λem) | ~460 - 480 nm | [8] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | [9] |
| Quantum Yield (Φ) | High in aqueous buffers | [10] |
| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | [11] |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and specific derivatization of the core molecule. It is always recommended to perform a spectral scan of the final fluorescent product under the specific assay conditions.
Experimental Protocols
Protocol 1: Synthesis of a Pro-Fluorogenic Esterase Substrate
This protocol describes a general method for the esterification of this compound with a carboxylic acid of interest.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., butyric acid for a generic esterase assay)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Enzyme Activity Assay
This protocol provides a step-by-step guide for measuring esterase activity in a 96-well plate format.
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the synthesized pro-fluorogenic ester substrate in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the esterase enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration will depend on the specific activity of the enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Positive Control: A solution of this compound in assay buffer to generate a standard curve.
Assay Procedure:
Caption: Workflow for a fluorogenic enzyme assay in a 96-well plate format.
-
Prepare the 96-well plate:
-
Test Wells: Add 50 µL of assay buffer and 25 µL of the enzyme solution.
-
Negative Control (No Enzyme): Add 75 µL of assay buffer.
-
Negative Control (No Substrate): Add 50 µL of assay buffer and 25 µL of the enzyme solution.
-
Positive Control (Standard Curve): Prepare serial dilutions of the fluorescent product, this compound, in assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add 25 µL of the pro-fluorogenic substrate solution to the test and no-enzyme control wells. The final substrate concentration should be optimized, but a starting point of 10-50 µM is recommended. For the no-substrate control, add 25 µL of assay buffer.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to the assay temperature. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 470 nm.
Data Analysis:
-
Background Subtraction: For each time point, subtract the average fluorescence intensity of the no-enzyme control from the fluorescence intensity of the test wells.
-
Standard Curve: Plot the fluorescence intensity of the positive control standards against their known concentrations to generate a standard curve.
-
Determine Reaction Velocity: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V₀).
-
Quantify Enzyme Activity: Convert the V₀ from fluorescence units per minute to moles of product per minute using the standard curve. Enzyme activity can then be expressed in units such as µmol/min/mg of protein.
Trustworthiness: A Self-Validating System
The described protocol incorporates several controls to ensure the trustworthiness and validity of the results:
-
No-Enzyme Control: This control accounts for any non-enzymatic hydrolysis of the substrate, ensuring that the measured fluorescence increase is due to enzymatic activity.
-
No-Substrate Control: This control measures the intrinsic fluorescence of the enzyme preparation and the assay buffer, establishing the baseline fluorescence.
-
Standard Curve: The use of a standard curve with the pure fluorescent product allows for the accurate quantification of the amount of product formed, converting relative fluorescence units (RFU) to a molar concentration.
-
Linearity of the Assay: The kinetic measurement allows for the determination of the initial reaction velocity from the linear range of the reaction, ensuring that the assay is conducted under conditions of substrate excess and that the enzyme is not saturated or inhibited by product accumulation.
Applications in Drug Development
The high sensitivity and continuous nature of this assay make it ideal for high-throughput screening (HTS) of enzyme inhibitors. By adding potential inhibitors to the reaction mixture, the reduction in the rate of fluorescence increase can be quantified to determine the inhibitor's potency (e.g., IC₅₀ value). The versatility of the this compound core allows for the development of tailored assays for a wide range of enzyme targets relevant to various diseases.
Conclusion
This compound is a valuable and versatile platform for the development of fluorogenic enzyme substrates. Its favorable photophysical properties and the chemical tractability of its hydroxymethyl group enable the design of sensitive and specific assays for a multitude of enzyme classes. The protocols and principles outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of this fluorogenic core in their research endeavors.
References
-
Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). Drug Target Review. [Link]
-
Pajk, S., et al. (2014). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. Tetrahedron Letters. [Link]
-
Fluorogenic Substrates. (n.d.). Glycosynth. [Link]
-
Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. (n.d.). ResearchGate. [Link]
-
Common fluorogenic substrates of cytochrome P450 (CYPs). (n.d.). ResearchGate. [Link]
-
Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. (2018). National Institutes of Health. [Link]
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology. [Link]
-
Synthesis of 7-diethylaminocoumarin and... (n.d.). ResearchGate. [Link]
-
Team:SMS Shenzhen/Experiments/EnzymeActivity. (2017). iGEM. [Link]
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2007). Applied Catalysis A: General. [Link]
-
Enzyme Assay Protocol. (n.d.). University of California, San Diego. [Link]
-
Reactions of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin and their potential applications in solution- and solid-phase synthesis. (2006). The Journal of Organic Chemistry. [Link]
-
4-Methyl-7-diethylaminocoumarin. (n.d.). PubChem. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one. (n.d.). PubChem. [Link]
-
Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019). National Institutes of Health. [Link]
-
Heterocycles as Supramolecular Handles for Engineering: A Case Study with 7-(Diethylamino)coumarin Derivatives. (2024). ChemRxiv. [Link]
-
Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. (2011). Medicinal Chemistry Research. [Link]
-
A new 7-diethylamino-4-hydroxycoumarin based reversible colorimetric/fluorometric probe for sequential detection of Al3+/PPi and its potential use in biodetection and bioimaging applications. (2021). RSC Publishing. [Link]
-
7-(Diethylamino)-4-(hydroxymethyl)coumarin. (n.d.). The European Biology Institute. [Link]
-
Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. (2023). Methods in Molecular Biology. [Link]
-
Using 7-(diethylamino)-4-methyl coumarin (A, compound 48) and... (n.d.). ResearchGate. [Link]
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Illuminating Biology and Beyond: A Guide to Coumarin Derivatives as Photoremovable Protecting Groups
In the intricate dance of molecular biology and the precise world of synthetic chemistry, the ability to control reactions in space and time is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools for achieving this control, allowing researchers to initiate biological processes or chemical reactions with the flick of a light switch. Among the diverse families of PPGs, coumarin derivatives have garnered significant attention for their favorable photochemical properties, synthetic accessibility, and tunable characteristics. This guide provides an in-depth exploration of the use of coumarin derivatives as PPGs, offering detailed protocols and practical insights for researchers, scientists, and drug development professionals.
The Allure of the Coumarin Cage: Principles and Advantages
Coumarin-based PPGs offer a compelling alternative to more traditional photocages like o-nitrobenzyl derivatives.[1] Their core advantages lie in their photochemical mechanism and tunable properties. Upon absorption of light, typically in the near-UV to visible range, the coumarin moiety enters an excited singlet state, leading to rapid heterolytic cleavage of the bond connecting it to the substrate of interest.[2][3] This process is often highly efficient and occurs on a nanosecond timescale, making coumarins ideal for studying fast biological events.[1]
Key advantages of using coumarin derivatives as PPGs include:
-
Longer Wavelength Absorption: Many coumarin derivatives can be excited at wavelengths above 350 nm, and even into the visible spectrum (400-500 nm), which is less damaging to biological samples compared to the UV light often required for other PPGs.[1][4]
-
High Quantum Yields: Judicious substitution on the coumarin ring can lead to high quantum yields of uncaging, meaning a greater number of molecules are released per photon absorbed.[5][6]
-
Rapid Release Kinetics: The photocleavage process is typically very fast, allowing for precise temporal control over the release of the active molecule.[1]
-
Fluorescent Byproducts: The coumarin photoproduct is often fluorescent, providing a convenient method to monitor the progress of the uncaging reaction.[7]
-
Tunable Properties: The absorption maximum, quantum yield, and solubility of coumarin PPGs can be fine-tuned through synthetic modifications to the coumarin scaffold.[8]
-
Two-Photon Excitation: Certain coumarin derivatives exhibit significant two-photon absorption cross-sections, enabling their use in two-photon uncaging (2PU) microscopy for highly localized release in three dimensions.[9][10][11]
A Spectrum of Possibilities: Common Coumarin Scaffolds
A variety of coumarin scaffolds have been developed, each with unique properties suited for different applications. The choice of the coumarin cage depends on the desired excitation wavelength, the functional group to be protected, and the specific experimental requirements.
| Coumarin Derivative | Common Abbreviation | Typical λmax (nm) | Notable Features | Key References |
| (7-Methoxycoumarin-4-yl)methyl | MCM | ~325 | Early generation, good for protecting phosphates. | [12] |
| [7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~375-400 | Widely used, visible light absorption, good for 2PU.[13][14] | [5][15] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | Bhc | ~350 | High photolysis efficiency, excellent for 2PU.[11][16] | [16][17] |
| {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methyl | BCMACM | ~405 | Water-soluble, useful for caging tertiary amines.[5][6] | [5] |
Crafting the Cage: Protocols for Attaching Coumarin PPGs
The "caging" process involves the covalent attachment of the coumarin derivative to a specific functional group on the molecule of interest. The choice of synthetic strategy depends on the functional group to be protected.
Protocol 1: Caging of Carboxylic Acids via Esterification
This protocol describes a general method for caging a carboxylic acid using a brominated coumarin derivative, such as (6-bromo-7-hydroxycoumarin-4-yl)methanol (Bhc-OH).
Rationale: The hydroxyl group of the coumarin is activated, typically by conversion to a bromide, which then readily reacts with the carboxylate anion of the target molecule to form a photolabile ester linkage.
Workflow for Caging Carboxylic Acids
Materials:
-
Coumarin-CH2OH derivative (e.g., Bhc-OH)
-
Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3)
-
The carboxylic acid to be caged
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Activation of the Coumarin Alcohol:
-
Dissolve the Coumarin-CH2OH derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr3 (typically 0.5 equivalents) or a pre-mixed solution of CBr4 and PPh3 to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
The resulting Coumarin-CH2Br is often used in the next step without extensive purification.
-
-
Esterification:
-
In a separate flask, dissolve the carboxylic acid in anhydrous MeCN or DCM.
-
Add the base (e.g., DBU or DIEA, typically 1.1-1.5 equivalents).
-
Add the solution of Coumarin-CH2Br dropwise to the carboxylic acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the pure caged ester.
-
Self-Validation: The success of the synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the caged compound.
Protocol 2: Caging of Alcohols and Amines via Carbonate/Carbamate Linkage
Directly caging alcohols and amines can be challenging due to the poor leaving group ability of the resulting alkoxide or amide. A common and more effective strategy is to use a carbonate or carbamate linker.[10]
Rationale: The alcohol or amine is first reacted with an activating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a chloroformate or an activated carbamate intermediate. This intermediate then reacts with the hydroxyl group of the coumarin derivative.
Workflow for Caging Alcohols and Amines
Materials:
-
Alcohol or amine to be caged
-
Activating agent (e.g., triphosgene, N,N'-Carbonyldiimidazole (CDI))
-
Coumarin-CH2OH derivative
-
A suitable base (e.g., pyridine, DIEA)
-
Anhydrous solvent (e.g., DCM, THF)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Activation of the Alcohol/Amine:
-
Dissolve the alcohol or amine in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
For alcohols, slowly add a solution of triphosgene in the same solvent. For amines, CDI is a milder and often preferred activating agent.
-
Stir the reaction at 0 °C to room temperature until the formation of the chloroformate or activated carbamate is complete (monitor by TLC or NMR).
-
-
Coupling with Coumarin-CH2OH:
-
In a separate flask, dissolve the Coumarin-CH2OH derivative and a base (e.g., pyridine or DIEA) in anhydrous DCM.
-
Slowly add the solution of the activated alcohol or amine to the coumarin solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.
-
Self-Validation: Characterize the final caged compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Unleashing the Power of Light: Protocols for Photolytic Cleavage
The "uncaging" process involves irradiating the caged compound with light of an appropriate wavelength to release the active molecule.
Protocol 3: General Procedure for One-Photon Uncaging
This protocol provides a general framework for the photolytic cleavage of coumarin-caged compounds in solution.
Rationale: The caged compound absorbs a photon, leading to electronic excitation and subsequent bond cleavage, releasing the active molecule and the coumarin photoproduct. The progress of the reaction can be monitored by various analytical techniques.
Workflow for One-Photon Uncaging
Materials and Equipment:
-
Solution of the coumarin-caged compound in a suitable solvent (e.g., buffer, organic solvent)
-
Light source with appropriate wavelength and intensity control (e.g., filtered mercury lamp, LED, laser)
-
Quartz cuvette or other suitable reaction vessel
-
Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, UV-Vis spectrophotometer, fluorometer)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the caged compound of known concentration in a solvent that is transparent at the irradiation wavelength.
-
The concentration should be adjusted to ensure sufficient light penetration through the sample.
-
-
Irradiation:
-
Transfer the solution to a quartz cuvette or other suitable vessel.
-
Irradiate the sample with light at or near the absorption maximum (λmax) of the coumarin PPG.
-
The irradiation time will depend on the light intensity, the quantum yield of the PPG, and the desired extent of uncaging. It is often determined empirically in preliminary experiments.
-
-
Monitoring the Uncaging Reaction:
-
At various time points during irradiation, take aliquots of the sample for analysis.
-
Monitor the disappearance of the starting material and the appearance of the released substrate and the coumarin photoproduct using a suitable analytical method:
-
HPLC or LC-MS: To quantify the concentration of the caged compound, the released molecule, and the photoproduct.
-
UV-Vis Spectroscopy: To observe the changes in the absorption spectrum as the coumarin cage is cleaved.
-
Fluorescence Spectroscopy: To monitor the increase in fluorescence from the coumarin photoproduct.
-
-
Self-Validation: The identity of the released substrate and the photoproduct should be confirmed by comparison with authentic standards using co-injection in HPLC or by mass spectrometry. The quantum yield of uncaging can be determined by actinometry, comparing the rate of photolysis to that of a well-characterized chemical actinometer.
Protocol 4: Two-Photon Uncaging (2PU) for High Spatiotemporal Resolution
2PU utilizes the simultaneous absorption of two lower-energy photons to excite the PPG, offering precise three-dimensional control over the release of the caged molecule.
Rationale: The non-linear nature of two-photon absorption confines the excitation to the focal volume of a high-power pulsed laser, typically in the near-infrared (NIR) range. This minimizes out-of-focus phototoxicity and allows for subcellular targeting.
Equipment:
-
A two-photon microscope equipped with a femtosecond pulsed NIR laser (e.g., Ti:Sapphire laser).
-
Objective lens with high numerical aperture (NA).
-
Software for controlling the laser scanning and image acquisition.
Procedure:
-
Sample Preparation:
-
Prepare the biological sample (e.g., cell culture, tissue slice) and load it with the 2PU-sensitive coumarin-caged compound.
-
The loading concentration and incubation time should be optimized to achieve sufficient intracellular concentration without causing toxicity.
-
-
Locating the Target Region:
-
Using the two-photon microscope in imaging mode (at a low laser power to avoid uncaging), identify the specific cell or subcellular region of interest.
-
-
Two-Photon Uncaging:
-
Tune the laser to the optimal two-photon excitation wavelength for the coumarin PPG (typically around 700-900 nm).
-
Increase the laser power to a level sufficient for uncaging and focus it on the target region.
-
Deliver a series of laser pulses to the target to release the desired amount of the active molecule. The duration and number of pulses will determine the concentration of the released substrate.
-
-
Monitoring the Biological Response:
-
Simultaneously or subsequently, monitor the biological response elicited by the uncaged molecule using appropriate imaging techniques (e.g., fluorescence imaging of a biosensor, electrophysiological recording).
-
Self-Validation: The specificity of the 2PU should be confirmed by observing a biological response only in the targeted region and not in adjacent, non-irradiated areas. The magnitude of the response should be dependent on the laser power and irradiation time.
Navigating Challenges: A Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Caging Reaction Yield | Incomplete activation of the coumarin alcohol or the substrate. | Ensure anhydrous conditions and use fresh reagents. Optimize the equivalents of activating agents and base. |
| Steric hindrance around the functional group to be caged. | Use a less sterically hindered coumarin derivative or a longer linker between the coumarin and the reactive site. | |
| Incomplete Photolysis | Insufficient light dose (intensity or duration). | Increase the irradiation time or the light intensity. Ensure the light source is properly aligned and focused. |
| Inner filter effect (sample is too concentrated). | Dilute the sample to an absorbance of < 0.1 at the irradiation wavelength. | |
| Photoproduct absorbs at the irradiation wavelength. | Monitor the reaction progress and stop the irradiation once the desired level of uncaging is reached. Consider using a PPG whose photoproduct has a blue-shifted absorption. | |
| Photodamage to Biological Samples | Use of high-energy (short wavelength) light. | Choose a coumarin PPG with a red-shifted absorption maximum. |
| High light intensity. | Use the minimum light intensity required for efficient uncaging. For sensitive samples, consider using 2PU. | |
| Low Two-Photon Uncaging Efficiency | Suboptimal excitation wavelength. | Empirically determine the two-photon action cross-section spectrum to find the optimal wavelength. |
| Low two-photon cross-section of the PPG. | Select a coumarin derivative specifically designed for 2PU with a high two-photon cross-section. |
The Future is Bright: Concluding Remarks
Coumarin derivatives have solidified their position as versatile and powerful tools in the realm of photoremovable protecting groups. Their tunable photochemical properties, coupled with their suitability for one- and two-photon uncaging, open up a vast array of applications in chemical synthesis, materials science, and the life sciences. As research continues to push the boundaries of spatiotemporal control at the molecular level, we can expect the development of even more sophisticated coumarin-based PPGs with red-shifted absorptions, higher quantum yields, and enhanced biocompatibility, further illuminating the intricate workings of the molecular world.
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Furuta, T., et al. (1999). Bhc-cNMPs as either water-soluble or membrane-permeant photoreleasable cyclic nucleotides for both one- and two-photon excitation. Chembiochem, 5(8), 1119-1128. [Link][17]
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Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4653-4663. [Link][9]
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Furuta, T., et al. (2003). Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. Organic Letters, 5(21), 3827-3830. [Link]
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Givens, R. S., & Matuszewski, B. (1984). Photochemistry of (7-methoxycoumarin-4-yl)methyl diethyl phosphate. Journal of the American Chemical Society, 106(22), 6860-6861. [Link]
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Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of Coumarin-3-Carboxylic Acids in Waste Curd Water: A Green Approach. European Journal of Chemistry, 14(4), 439-444. [Link][18][19]
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Ka, E. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 6(1). [Link][12][20]
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Hagen, V., et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Wiley-VCH (Ed.), Photoremovable Protecting Groups in Chemistry and Biology. [Link][21]
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Aujard, I., et al. (2009). Design and Synthesis of a Caged Carboxylic Acid with a Donor−π–Donor Coumarin Structure: One-photon and Two-photon Uncaging Reactions Using Visible and Near-Infrared Lights. Organic Letters, 11(21), 4946-4949. [Link][22]
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Mayer, G., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5403. [Link][8]
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Smith, A. B., et al. (2024). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 29(16), 3853. [Link][13]
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Schmidt, R., et al. (2007). Mechanism of photocleavage of (coumarin-4-yl)methyl esters. The Journal of Physical Chemistry A, 111(25), 5768-5774. [Link][2]
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Rothman, D. M., et al. (2003). DEACM-caged phospho-amino acids. Journal of the American Chemical Society, 125(44), 13511-13518. [Link][14]
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López-Corrales, M., et al. (2020). Release the molecule! Photolabile protecting groups. Chembites. [Link][4]
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Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 472-488. [Link][1]
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Suzuki, A., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. Journal of Visualized Experiments, (152), e60220. [Link][16][23]
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Shembekar, N., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link][5][6]
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van der Veen, R. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12266-12273. [Link][7]
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Hagen, V., et al. (2007). Mechanism of Photocleavage of (Coumarin-4-yl)methyl Esters. The Journal of Physical Chemistry A, 111(25), 5768-5774. [Link][3]
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Kontra, B., et al. (2022). Photoremovable Protecting Groups. Encyclopedia. [Link][27]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds [jove.com]
- 17. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 19. eurjchem.com [eurjchem.com]
- 20. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. Coumarin synthesis [organic-chemistry.org]
- 25. omlc.org [omlc.org]
- 26. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols: The 7-(Diethylamino)coumarin Scaffold in Advanced Flow Cytometry
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The specific compound, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, is not widely documented as a commercial reagent for specific flow cytometry applications. This guide is therefore based on the well-characterized photophysical properties and validated applications of the core fluorophore, 7-(diethylamino)-4-methylcoumarin (also known as Coumarin 1), and its functionalized derivatives. The principles, spectral characteristics, and protocols described herein are directly applicable to probes built upon this versatile blue-fluorescent scaffold.
Introduction to the 7-(Diethylamino)coumarin Fluorophore
7-(diethylamino)coumarin is a foundational scaffold in the world of fluorescent probes. Belonging to the benzopyrone class, these compounds are renowned for their high fluorescence quantum yields, excellent photostability, and sensitivity to the local microenvironment.[1][2] Their fluorescence originates from an efficient Intramolecular Charge Transfer (ICT) process, where the electron-donating 7-diethylamino group pushes electron density to the electron-accepting lactone ring upon photoexcitation.[3] This ICT character makes their emission highly sensitive to solvent polarity and molecular modifications, a feature ingeniously exploited to create "smart" probes that report on specific biological activities.[4][5]
While the core fluorophore itself can be used for cell tracking or as a bright label for abundant targets, its true power lies in its use as a reporting module in functional probes.[6] By chemically modifying the coumarin core—typically at the 3 or 4-position—it can be transformed from a simple label into a dynamic sensor for enzymes, reactive oxygen species (ROS), or specific biomolecules like thiols.[7][8][9]
Core Photophysical Properties
The spectral characteristics of the 7-(diethylamino)coumarin scaffold are ideal for flow cytometers equipped with a violet laser.
| Property | Value | Source |
| Excitation Maximum (λex) | ~375 - 390 nm | [1][10] |
| Emission Maximum (λem) | ~460 - 470 nm | [1][10] |
| Typical Laser Line | 405 nm (Violet) | [6] |
| Common Emission Filter | 450/50 BP (e.g., "Pacific Blue" or "BV421" channel) | [6] |
| Molar Extinction Coefficient | > 25,000 M⁻¹cm⁻¹ | [1] |
| Common Synonyms | Coumarin 1, Coumarin 460, MDAC | [1] |
Application I: Quantification of Intracellular Thiols (e.g., Glutathione)
Scientific Rationale
Intracellular thiols, with glutathione (GSH) being the most abundant, are critical for maintaining redox homeostasis and protecting cells from oxidative damage. A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress and is implicated in numerous disease states.
This application utilizes a thiol-reactive derivative, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) . The maleimide group is intrinsically non-fluorescent and acts as a quencher. It reacts selectively with the sulfhydryl group of thiols via a Michael addition reaction. This covalent binding disrupts the quenching mechanism and restores the bright blue fluorescence of the coumarin core.[10] The resulting fluorescence intensity is directly proportional to the amount of intracellular free thiol, providing a quantitative measure of the cell's redox state.
Mechanism of Action: Thiol-Reactive "Turn-On" Probe
The diagram below illustrates the chemical reaction that enables fluorescence upon thiol binding.
Caption: Mechanism of the thiol-reactive coumarin probe (CPM).
Detailed Protocol for Intracellular Thiol Staining
Materials:
-
Cells in suspension (e.g., PBMCs, cultured cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Flow Cytometry Staining Buffer (e.g., PBS + 1% BSA)
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) stock solution (10 mM in DMSO)
-
N-Ethylmaleimide (NEM) for negative control
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with warm PBS.
-
Adjust cell density to 1-2 x 10⁶ cells/mL in pre-warmed complete culture medium. For optimal probe uptake, serum-free medium can be used during the incubation step, but cell viability must be monitored.
-
-
Controls Preparation:
-
Unstained Control: An aliquot of cells with no probe added.
-
Negative Control (Thiol-depleted): Pre-treat an aliquot of cells with 500 µM N-Ethylmaleimide (NEM) for 30 minutes at 37°C. NEM will alkylate thiols, preventing the CPM probe from binding. Wash cells once before proceeding to the staining step.
-
Positive Control (Optional): Treat cells with a known oxidative stress inducer (e.g., H₂O₂) to observe a decrease in thiol levels compared to the untreated sample.
-
-
Probe Staining:
-
Add CPM stock solution directly to the cell suspension to a final concentration of 5-10 µM. Titration is highly recommended; start with 5 µM.
-
Incubate for 15-20 minutes at 37°C, protected from light. The reaction is rapid.
-
-
Wash and Resuspend:
-
Data Acquisition:
-
Analyze samples on a flow cytometer immediately, keeping them on ice and protected from light.
-
Excite with the 405 nm violet laser and collect emission using a filter appropriate for blue fluorescence (e.g., 450/50 nm bandpass).
-
Collect at least 10,000 events for the desired cell population.
-
Data Interpretation and Gating Strategy
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use a pulse geometry gate (e.g., FSC-H vs. FSC-A) to exclude doublets and ensure single-cell analysis.
-
On a histogram of the blue fluorescence channel, compare your samples:
-
Unstained Control: Sets the baseline fluorescence.
-
NEM-treated Negative Control: Should show a significant shift to the left (lower fluorescence) compared to the stained sample, validating that the signal is thiol-dependent.
-
Stained Experimental Sample: The Mean Fluorescence Intensity (MFI) of this population corresponds to the relative level of intracellular thiols.
-
Application II: Live-Cell Enzyme Activity Assay (Fluorogenic Substrate)
Scientific Rationale
Fluorogenic substrates are powerful tools for measuring enzyme activity within living, intact cells, providing insights into metabolic function and signaling pathways.[6] This application uses a hypothetical coumarin derivative designed to probe for intracellular esterase or phosphatase activity.
The probe consists of the 7-(diethylamino)coumarin core linked to a non-fluorescent substrate moiety (e.g., an acetate or phosphate group). In this conjugated form, the molecule is cell-permeable but its fluorescence is suppressed. Intracellular enzymes cleave the substrate group, releasing the parent coumarin fluorophore, which becomes trapped within the cell and fluoresces intensely. The rate of fluorescence generation is proportional to the specific enzyme's activity.
Mechanism of Action: Enzyme-Mediated "Turn-On" Fluorescence
The workflow below outlines the conversion of the non-fluorescent substrate into a fluorescent product by cellular enzymes.
Caption: Workflow for a coumarin-based fluorogenic enzyme assay.
Detailed Protocol for Intracellular Esterase Assay
Materials:
-
Cells in suspension
-
Appropriate cell culture medium (phenol red-free medium is recommended to reduce background)
-
PBS, Ca²⁺/Mg²⁺ free
-
Fluorogenic coumarin substrate (e.g., a hypothetical 7-(diethylamino)-4-methylcoumarin-3-acetate) stock solution (1-10 mM in DMSO)
-
Enzyme inhibitor (for negative control, specific to the enzyme of interest)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in phenol red-free medium.
-
-
Controls Preparation:
-
Unstained Control: An aliquot of cells with no substrate.
-
Inhibitor-treated Control: Pre-incubate an aliquot of cells with a specific enzyme inhibitor for the recommended time (e.g., 30-60 minutes) prior to adding the substrate. This control is crucial to confirm that the fluorescence is a result of the targeted enzyme's activity.
-
-
Substrate Loading:
-
Add the fluorogenic substrate to the cell suspension. The final concentration must be optimized and typically ranges from 1-20 µM.
-
Incubate for 15-60 minutes at 37°C. A time-course experiment is recommended to determine the optimal incubation time where the signal is robust but not saturated.
-
-
Wash and Resuspend (Optional but Recommended):
-
While some protocols analyze cells directly after incubation, washing once with cold PBS or staining buffer can help reduce background from extracellular substrate hydrolysis.
-
Resuspend the final cell pellet in 300-500 µL of cold buffer.
-
-
Data Acquisition:
-
Analyze immediately by flow cytometry using the 405 nm laser and a blue emission filter (e.g., 450/50 nm).
-
For kinetic studies, data can be acquired at multiple time points.
-
Data Interpretation
-
Gate on live, single cells as described in the previous application.
-
Overlay histograms of the blue fluorescence channel for all samples.
-
Unstained Control: Defines the level of cellular autofluorescence.
-
Inhibitor-treated Control: Should exhibit significantly lower fluorescence than the positive sample, ideally close to the unstained control. This confirms enzyme specificity.
-
Experimental Sample: The MFI of the positive population reflects the level of intracellular enzyme activity. Comparing the MFI between different cell populations or treatment conditions allows for quantitative analysis of enzyme function.
References
-
MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
ResearchGate. Flow cytometric analysis of coumarins 2k, 2h effects on TPC-1 and.... [Link]
-
RSC Publishing. Synthesis and application of coumarin fluorescence probes. [Link]
-
ResearchGate. Flow cytometric analysis of intracellular level of derivatives 1a–2c.... [Link]
-
NIH. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. [Link]
-
Chemsrc. 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. [Link]
-
RSC Publishing. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. [Link]
-
Antibodies.com. Flow Cytometry Protocols. [Link]
-
protocols.io. Flow Cytometry Protocol. [Link]
-
RSC Publishing. fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
-
The Ohio State University College of Pharmacy. Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells. [Link]
-
ResearchGate. Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. [Link]
-
PubChem. 4-Methyl-7-diethylaminocoumarin. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubMed. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. [Link]
Sources
- 1. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Diethylamino-4-methylcoumarin | 91-44-1 [chemicalbook.com]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 8. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06003F [pubs.rsc.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Welcome to the technical support center for researchers utilizing 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one and related 7-aminocoumarin fluorophores. This guide is designed to provide in-depth, practical solutions to the pervasive challenge of photobleaching. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly enhance the photostability of your fluorophore, leading to higher quality data and more reliable experimental outcomes.
Section 1: Understanding the Problem: Why Does My Coumarin Dye Fade?
This section addresses the fundamental principles of photobleaching to provide the necessary context for the troubleshooting and optimization strategies that follow.
Q: What is photobleaching and why is it happening to my coumarin fluorophore?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to emit light.[1][2] The process is initiated when the fluorophore absorbs excitation light. While most excited molecules relax by emitting a photon (fluorescence), a small fraction can transition into a long-lived, highly reactive "triplet state."[3][4] From this triplet state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically attack and destroy the dye molecule, rendering it non-fluorescent.[5][6] The 7-aminocoumarin scaffold, while a brilliant blue emitter, is known to be susceptible to this process, especially under intense or prolonged illumination.[7]
Caption: Simplified Jablonski diagram illustrating the primary pathway to photobleaching.
Section 2: Proactive Strategies & Optimization
The most effective way to combat photobleaching is to minimize its occurrence from the outset. This involves careful optimization of both the chemical environment and the imaging hardware.
Q: How can I optimize my microscope settings to reduce photobleaching?
A: Minimizing the sample's exposure to excitation light is the simplest and most effective strategy.[2][4]
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source without altering its spectral quality.[2][6][8]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For cameras, consider using binning to increase sensitivity, which allows for shorter exposures.[2][9]
-
Use Efficient Filters: Ensure your filter sets are high-quality and well-matched to your dye's spectra to maximize signal collection efficiency, which allows you to use less excitation light.[9][10]
-
Avoid Unnecessary Exposure: Use a transmitted light source (e.g., DIC or phase contrast) to locate the area of interest and focus on the sample. Only switch to fluorescence illumination for the final image acquisition.[2] Keep the shutter closed when not actively imaging.[8][10]
Q: What is an antifade reagent and how do I choose one for my coumarin dye?
A: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to suppress photobleaching. They work primarily by scavenging for reactive oxygen species, thereby protecting the fluorophore.[5]
For fixed cells, glycerol-based mounting media containing an antifade agent are standard. For live-cell imaging, specialized, cell-permeable reagents are required.
| Antifade Agent | Mechanism of Action | Typical Concentration | Pros | Cons |
| n-Propyl Gallate (NPG) | Free radical scavenger | 2-4% (w/v) | Highly effective, inexpensive.[11][12][13] | Can reduce initial fluorescence intensity.[11] |
| DABCO | Singlet oxygen quencher | 1-2.5% (w/v) | Good photostability enhancement.[11][14] | Can be less effective than NPG for some dyes. |
| Ascorbic Acid (Vitamin C) | Reducing agent, ROS scavenger | 1-10 mM | Effective, readily available.[15] | Can be unstable in solution, pH-sensitive. |
| Trolox | Vitamin E analog, ROS scavenger | 1-2 mM | Cell-permeable, suitable for live imaging. | Protection may be less robust than NPG for fixed samples. |
| Commercial Formulations | Mixed proprietary components | Varies | Optimized for performance and stability. | Higher cost. |
Recommendation: For fixed samples stained with this compound, a mounting medium containing n-propyl gallate (NPG) is an excellent and cost-effective starting point.[11][12] For live-cell experiments, Trolox or a commercial live-cell antifade reagent is recommended.[16][17]
Section 3: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving common photobleaching issues during an experiment.
Q: My signal is bright initially but fades completely within seconds. What should I check first?
A: This is a classic case of severe photobleaching. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid signal loss.
Q: I'm using an antifade reagent, but my sample is still photobleaching. What could be wrong?
A: There are several possibilities if an antifade reagent appears ineffective:
-
Reagent Degradation: Many antifade reagents, especially homemade solutions, are sensitive to light and oxidation. Ensure your antifade stock solution is fresh and has been stored properly (typically in the dark at 4°C or -20°C).[11]
-
Incorrect pH: The effectiveness of some antifade agents and the fluorescence of the dye itself can be pH-dependent. For many fluorophores, mounting media should be buffered to a pH between 8.5 and 9.0.[15]
-
Incompatibility: While unlikely to be a major issue with this coumarin, some antifade agents can quench certain dyes. The commonly used agent p-phenylenediamine (PPD), for example, can autofluoresce and is less suitable for blue/green dyes.[5]
-
Overwhelming Photon Flux: Even the best antifade reagent has a limited capacity to quench reactive oxygen species. If the excitation intensity is excessively high, it will overwhelm the antifade's protective effects. Revisit your microscope settings and reduce the light intensity.[6]
Section 4: Experimental Protocols
Protocol: Preparation of a DIY NPG-Based Antifade Mounting Medium
This protocol provides a simple and effective recipe for an antifade mounting medium suitable for fixed cells labeled with coumarin dyes.[12][13]
Materials:
-
n-Propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate Buffered Saline (PBS)
-
Deionized water
-
50 mL conical tube
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock to 1X using deionized water.
-
Prepare Mounting Medium Base: In the 50 mL conical tube, combine:
-
45 mL of Glycerol
-
5 mL of 10X PBS
-
-
Mix Thoroughly: Vortex the glycerol/PBS mixture until it is completely homogenous. This may take several minutes.
-
Add Antifade Agent: Add 1.0 g of n-propyl gallate to the glycerol/PBS mixture to achieve a final concentration of 2% (w/v).
-
Dissolve NPG: Protect the solution from light by wrapping the tube in aluminum foil. Place the tube on a rotator or rocker at room temperature overnight to allow the NPG to dissolve completely. Gentle warming to 37°C can aid dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to pH 8.5-9.0 using NaOH.
-
Storage: Store the final medium in small aliquots at -20°C, protected from light. A working aliquot can be kept at 4°C for a few weeks.[15]
To Use:
-
Remove excess buffer from your stained cells on the coverslip.
-
Add a small drop (5-10 µL) of the antifade mounting medium onto the microscope slide.
-
Carefully lower the coverslip onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and crystallization.
-
Allow the medium to cure for at least 30 minutes before imaging.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 10. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 11. Methods and Tips [bio.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. www2.nau.edu [www2.nau.edu]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. horiba.com [horiba.com]
- 22. EasyProbes™ Antifade Reagent | GeneCopoeia™ [genecopoeia.com]
- 23. researchgate.net [researchgate.net]
- 24. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. nathan.instras.com [nathan.instras.com]
- 28. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. guidechem.com [guidechem.com]
- 31. solubilityofthings.com [solubilityofthings.com]
- 32. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. PhotochemCAD | Coumarin 7 [photochemcad.com]
- 34. CAS#:54711-38-5 | 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | Chemsrc [chemsrc.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Coumarins and derivatives | Fisher Scientific [fishersci.com]
- 37. 91-44-1|7-(Diethylamino)-4-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Labeling with 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Welcome to the technical support guide for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this unique coumarin derivative for fluorescent labeling. Here, we move beyond standard protocols to address the specific chemical challenges and opportunities presented by this fluorophore, providing expert insights, troubleshooting solutions, and detailed methodologies to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic fluorescent compound belonging to the coumarin family. These dyes are known for their bright blue fluorescence, high quantum yields, and sensitivity to their local microenvironment.[1][2][3] This particular derivative is distinguished by a hydroxymethyl (-CH₂OH) group at the 3-position, which serves as a reactive handle for covalent attachment to biomolecules.[4] Its utility lies in creating fluorescently tagged proteins, antibodies, or nucleic acids for use in applications like fluorescence microscopy, immunoassays, and cellular imaging.[4]
Q2: How does labeling with this compound differ from using common amine-reactive (e.g., NHS-ester) dyes?
The key difference lies in the reactive group. Standard fluorescent dyes often come "pre-activated" with highly reactive groups like N-hydroxysuccinimide (NHS) esters, which readily react with primary amines (e.g., lysine residues) on proteins under mild basic conditions.
In contrast, the hydroxymethyl group on this coumarin is a primary alcohol. Primary alcohols are not sufficiently reactive to form stable covalent bonds with biomolecules under typical physiological conditions.[5] Therefore, a critical preliminary step is required: chemical activation . You must first convert the relatively inert hydroxyl group into an excellent "leaving group" before it can efficiently react with a nucleophile on your target biomolecule.[5][6] This adds a step to the workflow but also offers versatility in the choice of conjugation chemistry.
Q3: What is "activation" and what are the common methods for this compound?
Activation is the process of chemically modifying the hydroxyl (-OH) group to turn it into a form that is easily displaced by a nucleophile (like an amine or thiol on a protein).[6][7] For a primary alcohol, two of the most robust and widely used activation methods are:
-
Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (like pyridine or triethylamine). This replaces the -OH with a tosylate group (-OTs), which is an excellent leaving group.[5][8][9]
-
Mesylation: Similar to tosylation, this method uses methanesulfonyl chloride (MsCl) to create a mesylate group (-OMs), another superb leaving group.[6][9]
Once activated, the carbon of the -CH₂-OTs or -CH₂-OMs becomes highly electrophilic and susceptible to attack by nucleophiles on the target molecule.[5][8]
Q4: What are the key experimental parameters to control for successful labeling?
Successful labeling hinges on careful control of several factors:
-
Activation Efficiency: Ensuring the complete conversion of the hydroxyl group to a tosylate or mesylate. This requires anhydrous (dry) solvents and appropriate stoichiometry.
-
Reaction pH: The conjugation step is highly pH-dependent. For targeting primary amines (lysine), the pH should be slightly basic (pH 8.5-9.5) to ensure the amine is deprotonated and thus nucleophilic.[10]
-
Dye-to-Protein Molar Ratio: The ratio of the activated coumarin to your biomolecule dictates the final number of dye molecules per protein, known as the Degree of Labeling (DOL). Too high a ratio can lead to protein precipitation or fluorescence quenching.[11][12]
-
Buffer Choice: Avoid buffers containing nucleophiles that can compete with your biomolecule, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step. Buffers like phosphate or borate are generally preferred.
Q5: How do I purify the labeled conjugate and confirm the labeling was successful?
Purification: The most common and effective method to separate the labeled protein from unreacted (free) dye is Size Exclusion Chromatography (SEC) , also known as gel filtration.[13][14] This technique separates molecules based on size; the larger protein-dye conjugate will elute before the small, free dye molecules.[14]
Confirmation: Success is quantified by calculating the Degree of Labeling (DOL) . This is determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
At 280 nm (to determine the protein concentration).
-
At the absorbance maximum (λ_max) of the coumarin dye (typically around 400-420 nm) to determine the dye concentration.
A correction factor is needed to account for the dye's absorbance at 280 nm.[11][15] The DOL represents the average number of dye molecules attached to each protein molecule.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Labeling Efficiency
This is the most common challenge and often traces back to the activation step or reaction conditions.
-
Probable Cause 1A: Incomplete Activation of the Hydroxymethyl Group.
-
Why it happens: The reagents used for tosylation or mesylation (TsCl, MsCl) are highly sensitive to water. Any moisture present in the solvent (e.g., DMF or DMSO) or on the glassware will hydrolyze the reagents, rendering them ineffective.
-
Solution:
-
Use high-quality, anhydrous solvents (stored over molecular sieves).
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Perform the activation reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Confirm activation using Thin Layer Chromatography (TLC) before proceeding to conjugation. The activated product should have a different Rf value than the starting alcohol.
-
-
-
Probable Cause 1B: Incorrect pH for Conjugation.
-
Why it happens: If you are targeting primary amines (like lysine), their reactivity is governed by their pKa. At neutral or acidic pH, the amine exists as the protonated ammonium ion (-NH₃⁺), which is not nucleophilic. A slightly basic pH deprotonates the amine to -NH₂, making it a potent nucleophile ready to attack the activated coumarin.[10]
-
Solution:
-
Perform the conjugation reaction in a buffer with a pH between 8.5 and 9.5 (e.g., 50 mM sodium borate buffer, pH 8.5).
-
Ensure the final pH of the reaction mixture (after adding the dye solution) is within the target range.
-
-
-
Probable Cause 1C: Inactivated Dye.
-
Why it happens: The activated tosyl/mesyl ester is susceptible to hydrolysis, especially at high pH. If the activated dye is stored improperly or for too long, it can revert to the unreactive alcohol.
-
Solution:
-
Activate the coumarin dye immediately before you intend to use it for conjugation.
-
If the activated dye is dissolved in an organic solvent, add it to the aqueous protein solution slowly while stirring to minimize localized high concentrations that could lead to precipitation or rapid hydrolysis.
-
-
Troubleshooting Decision Workflow
Problem 2: Low Fluorescence of the Final Conjugate
Even with a successful conjugation, the final product may not be as bright as expected.
-
Probable Cause 2A: Fluorescence Quenching.
-
Why it happens: If too many fluorophores are packed closely together on a single protein (a high DOL), they can quench each other's fluorescence (a phenomenon called self-quenching). Coumarin dyes are also known to be sensitive to their environment; their fluorescence can be quenched by proximity to certain amino acid residues (like tryptophan) or by the polarity of the local environment.[1]
-
Solution:
-
Systematically vary the molar ratio of activated dye to protein in the conjugation reaction (e.g., try 5:1, 10:1, and 20:1 ratios) to find the optimal DOL that maximizes signal without quenching.[11]
-
Calculate the DOL for each preparation to correlate it with fluorescence intensity. An optimal DOL for antibodies is often between 2 and 10.[15]
-
-
-
Probable Cause 2B: pH Sensitivity.
-
Why it happens: The fluorescence intensity of 7-diethylaminocoumarin derivatives can be pH-dependent. Changes in pH can alter the electronic state of the fluorophore, affecting its brightness.[1][16]
-
Solution:
-
Measure the fluorescence of your final conjugate in your intended assay buffer.
-
If the signal is low, test the fluorescence across a range of pH values (e.g., from pH 6 to 9) to determine the optimal pH for maximum fluorescence.
-
-
Problem 3: Protein Precipitation During or After Labeling
-
Probable Cause 3A: High Concentration of Organic Solvent.
-
Why it happens: The coumarin dye is hydrophobic and typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.[17]
-
Solution:
-
Prepare the most concentrated stock of the activated dye as possible to minimize the volume added.
-
Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% (v/v).
-
Add the dye solution dropwise to the protein solution while gently stirring to avoid localized high concentrations.
-
-
-
Probable Cause 3B: Over-labeling (High DOL).
-
Why it happens: Covalently attaching multiple hydrophobic dye molecules to a protein increases its overall hydrophobicity. This can lead to aggregation and precipitation, especially at high protein concentrations.
-
Solution:
-
Reduce the molar excess of the activated dye used in the conjugation reaction.
-
Aim for a lower DOL. It is often better to have a moderately labeled, soluble, and functional protein than a brightly labeled but precipitated one.
-
-
Experimental Protocols
Protocol 1: Activation of Coumarin via Tosylation
This protocol describes the conversion of the hydroxymethyl group to a tosylate, making it reactive towards nucleophiles.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Oven-dried round-bottom flask and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the coumarin (1 equivalent) in anhydrous DCM in the dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (approx. 1.5 equivalents) to the solution.
-
Add TsCl (approx. 1.2 equivalents) portion-wise, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction by adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute HCl (to remove pyridine) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting activated tosyl-coumarin should be used immediately for the best results.
Protocol 2: General Protein Labeling Workflow
This protocol outlines the conjugation of the activated coumarin to a protein, purification, and characterization.
Protocol 3: Calculation of Degree of Labeling (DOL)
The DOL is calculated from absorbance measurements of the purified conjugate.[11][12][15]
Formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max : Absorbance of the conjugate at the λ_max of the dye.
-
A_280 : Absorbance of the conjugate at 280 nm.
-
ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_dye : Molar extinction coefficient of the dye at its λ_max.
-
CF (Correction Factor) : A correction for the dye's absorbance at 280 nm. It is calculated as (A_280 of free dye) / (A_max of free dye).
Data Table for Calculation:
| Parameter | Symbol | Value (Example for IgG) | Source |
| Protein Absorbance | A_280 | Measured Value | Spectrophotometer |
| Dye Absorbance | A_max | Measured Value | Spectrophotometer |
| Protein Extinction Coeff. | ε_protein | 210,000 M⁻¹cm⁻¹ | Literature/Database |
| Dye Extinction Coeff. | ε_dye | Value from Supplier | Supplier Data |
| Correction Factor | CF | Value from Supplier | Supplier Data |
Procedure:
-
After purification, measure the absorbance spectrum of the protein-dye conjugate from ~250 nm to ~500 nm.
-
Record the absorbance values at 280 nm (A_280) and at the dye's maximum absorbance wavelength (A_max).
-
Plug these values, along with the known constants for your protein and dye, into the formula above to calculate the DOL.[15][18]
References
-
Exploring the pH Sensitivity and Applications of 7-Diethylamino-4-methylcoumarin. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. (2022). PubMed Central. [Link]
-
Degree-of-labeling (DOL). (n.d.). NanoTemper Technologies. [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2013). PubMed Central. [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2014). ResearchGate. [Link]
-
Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. (2021). PubMed Central. [Link]
-
Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2014). Lookchem. [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2009). PubMed Central. [Link]
-
Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2019). ResearchGate. [Link]
-
Protein preparation. (a) Fluorescence-detection size-exclusion... (2017). ResearchGate. [Link]
-
How to Make OH into a Good Leaving Group. (2012). YouTube. [Link]
-
Leaving Group Conversions Summary: Videos & Practice Problems. (n.d.). Pearson. [Link]
-
Alcohols as Alkylating Agents: Photoredox‐Catalyzed Conjugate Alkylation via In Situ Deoxygenation. (2020). ResearchGate. [Link]
-
Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. (2012). ResearchGate. [Link]
-
How to Convert Alcohols to Good Leaving Groups. (2020). YouTube. [Link]
-
Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. (2021). Addgene. [Link]
-
Ch 8 : ROH substitutions. (n.d.). University of Calgary. [Link]
-
8.6: Converting Alcohols into Better Leaving Groups. (2021). Chemistry LibreTexts. [Link]
-
Protein characterization using size exclusion chromatography. (n.d.). Cytiva. [Link]
-
Coumarin-Conjugated Macromolecular Probe for Sequential Stimuli-Mediated Activation. (2024). ACS Publications. [Link]
-
Hydroxyl Group Substitution. (2023). Chemistry LibreTexts. [Link]
-
NS10. Leaving Group Formation. (n.d.). College of Saint Benedict & Saint John's University. [Link]
-
Alcohols to Amines. (n.d.). Chemistry Steps. [Link]
-
Final Reactions Alcohols and Amines. (2013). YouTube. [Link]
-
Oxidation of primary alcohols to aldehydes with pyridinium chlorochromate. An organic chemistry experiment. (1978). ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
A Brief Introduction to Traditional Bioconjugate Chemistry. (2013). Wiley-VCH. [Link]
-
Alkylation of Amines, Part 3: with Alcohols. (2020). YouTube. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (2014). Nanyang Technological University. [Link]
-
Alcohols Important Reactions. (n.d.). Jack Westin. [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Protein denaturation by interaction with alcohols. (n.d.). Labster. [Link]
-
Target-Activated Coumarin Phototriggers Specifically Switch on Fluorescence and Photocleavage upon Bonding to Thiol-Bearing Protein. (2020). ResearchGate. [Link]
-
Why does amine not react with alcohol?. (2019). Quora. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
-
7 hydroxy 4-methyl coumarin. (2016). Slideshare. [Link]
-
7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]
-
Synthesis of 7 hydroxy-4-methyl coumarin. (2017). Slideshare. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
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- 17. theory.labster.com [theory.labster.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Welcome to the technical support center for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experiments with this versatile fluorescent probe. By understanding the underlying principles of fluorescence spectroscopy and the specific characteristics of coumarin dyes, you can significantly enhance your signal-to-noise ratio and obtain high-quality, reproducible data.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why is my fluorescence signal weak or absent?
A weak or nonexistent signal can be alarming, but it's often rectifiable by systematically checking several factors.
Possible Causes & Solutions:
-
Incorrect Instrument Settings: Ensure your spectrophotometer's excitation and emission wavelengths are correctly set for this compound. While the exact maxima can be solvent-dependent, a good starting point is to consult the supplier's datasheet. If unavailable, perform a preliminary scan to determine the optimal excitation and emission wavelengths in your experimental buffer.[1][2][3]
-
Sub-optimal pH: The fluorescence of many coumarin derivatives is highly sensitive to pH.[4] The diethylamino group on the coumarin core can be protonated at acidic pH, which can significantly quench fluorescence.
-
Actionable Step: Verify the pH of your buffer system and ensure it is within the optimal range for this fluorophore, which is typically neutral to slightly alkaline.
-
-
Solvent Mismatch: Coumarin dyes exhibit solvatochromism, meaning their fluorescence properties are highly dependent on the polarity of the solvent.[5][6][7] In highly polar or protic solvents, the fluorescence quantum yield of some 7-aminocoumarins can decrease.[8]
-
Actionable Step: If possible, test the fluorescence of the compound in a small range of solvents with varying polarities to find the optimal medium for your experiment.
-
-
Low Concentration: The concentration of the fluorophore might be too low to detect.
-
Actionable Step: Prepare a fresh, more concentrated stock solution and perform a serial dilution to find the optimal working concentration.
-
-
Photobleaching: Coumarin dyes, like all fluorophores, are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[9][10][11][12][13]
-
Actionable Step: Minimize the exposure time of your sample to the excitation source. Use the lowest possible excitation intensity that still provides a measurable signal. The inclusion of an anti-fade reagent in your mounting medium can also be beneficial for microscopy applications.[3]
-
Question 2: My background fluorescence is very high, obscuring my signal. How can I reduce it?
High background is a common culprit for a poor signal-to-noise ratio.
Possible Causes & Solutions:
-
Contaminated Solvents or Buffers: Solvents and buffers can contain fluorescent impurities.
-
Actionable Step: Use high-purity, spectroscopy-grade solvents. Always run a blank measurement with just the solvent or buffer to assess its intrinsic fluorescence.[14]
-
-
Dirty Cuvettes or Slides: Residue on your experimental vessels can fluoresce.
-
Actionable Step: Thoroughly clean all cuvettes and glassware. For microscopy, use high-quality, low-fluorescence glass slides.
-
-
Autofluorescence from Biological Samples: Cells and tissues naturally contain molecules that fluoresce (e.g., NADH, flavins), which can contribute to high background.[15]
-
Actionable Step: Include an unstained control sample to measure the level of autofluorescence. This can sometimes be subtracted from the experimental signal.
-
-
Raman Scattering from the Solvent: This is inelastic scattering of the excitation light by the solvent molecules, which can appear as a peak in your emission spectrum.[16][17][18][19][20]
-
Actionable Step: To confirm if a peak is due to Raman scattering, change the excitation wavelength. A Raman peak will shift with the excitation wavelength, while a true fluorescence peak will not.[14][16] Measuring the spectrum of the pure solvent can also help identify the Raman peak, which can then be subtracted from the sample spectrum.[17]
-
Question 3: My signal intensity is not linear with concentration. What could be the cause?
This is often due to the inner filter effect, which becomes significant at higher concentrations.[21][22][23]
Possible Causes & Solutions:
-
Primary Inner Filter Effect: The sample absorbs a significant portion of the excitation light before it reaches the center of the cuvette where the emission is measured.[21][23]
-
Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other fluorophore molecules in the solution.[23]
-
Actionable Step: The most straightforward solution is to work with more dilute samples where the absorbance at the excitation wavelength is low (typically < 0.1).[23] If high concentrations are necessary, specialized correction methods or instrumentation that can correct for inner filter effects may be required.[22][24][25]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound?
This compound is a versatile fluorescent probe with several applications, including:
-
Biomolecule Labeling: It can be covalently attached to proteins, antibodies, and nucleic acids for tracking and visualization.[26]
-
Cellular Imaging: Its ability to fluoresce allows for the visualization of cellular structures and processes.[26]
-
Biosensor Development: Its fluorescence can be designed to respond to the presence of specific analytes.[26]
-
Antimicrobial and Antioxidant Research: This class of compounds has shown potential biological activities, including antimicrobial and antioxidant properties.[26][27]
Q2: How should I store this compound?
For long-term stability, it is recommended to store the compound as a solid in a cool, dark, and dry place.[28] Stock solutions are best prepared fresh, but if storage is necessary, they should be kept in a tightly sealed container, protected from light, and refrigerated or frozen.
Q3: What safety precautions should I take when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and disposal information.
Part 3: Experimental Protocols & Data
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a Dilute Solution: Dissolve a small amount of this compound in your chosen experimental solvent to an approximate concentration of 1-10 µM.
-
Acquire Excitation Spectrum: Set the emission monochromator to an estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 350-420 nm). The wavelength with the highest intensity is the optimal excitation wavelength.
-
Acquire Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 420-550 nm). The wavelength with the highest intensity is the optimal emission wavelength.
-
Optimize Slit Widths: For maximal signal, you can adjust the excitation and emission slit widths. Wider slits increase light throughput but decrease spectral resolution. A good starting point is 5 nm for both.[29]
Protocol 2: Mitigating Photobleaching in Fluorescence Microscopy
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use the shutter to block the light path at all other times.
-
Reduce Excitation Intensity: Use neutral density filters to decrease the intensity of the excitation light to the lowest level that provides a usable signal.
-
Use Anti-fade Reagents: Mount your sample in a commercially available anti-fade mounting medium.
-
Acquire Images Efficiently: Optimize your imaging parameters (e.g., exposure time, gain) to acquire images as quickly as possible.[15]
Data Summary: Environmental Sensitivity of Coumarin Dyes
The following table summarizes the general effects of the environment on the fluorescence of 7-aminocoumarin derivatives, which provides a predictive framework for this compound.
| Environmental Factor | General Effect on 7-Aminocoumarin Fluorescence | Rationale |
| Increasing Solvent Polarity | Red-shift in emission and potential decrease in quantum yield[8] | Stabilization of the more polar excited state.[5] |
| Decreasing pH (Acidic) | Fluorescence quenching | Protonation of the diethylamino group reduces its electron-donating ability. |
| Increasing Viscosity | Increase in fluorescence quantum yield[30] | Restriction of non-radiative decay pathways involving molecular rotation. |
Part 4: Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: Key factors influencing the signal-to-noise ratio in fluorescence experiments.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Vertex AI Search.
- Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. PubMed.
- Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy. Edinburgh Instruments.
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
- How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Semantic Scholar.
- Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA.
- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.
- Fluorescence Spectroscopy Tips and Tricks. HORIBA.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One.
- Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. N/A.
- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C - ACS Publications.
- The fluorescence laboratory. - Raman peaks in emission spectra. FluorTools.com.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. N/A.
- 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Smolecule.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One - Research journals.
- Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging.
- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. N/A.
- FISH Tips and Troubleshooting. Creative Bioarray.
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry - ACS Publications.
- Fluorescence Signal-to-Noise Ratio Enhanced by Off-Plane Excitation for Quantitative PCR Device. IEEE Xplore.
- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository.
- Good Practices of Fluorescence Spectroscopy. N/A.
- How to Reduce Fluorescence Measurement Errors. AELAB.
- Fluorescence Tips & Tricks. JASCO Inc.
- Technical Support Center: Troubleshooting Low Fluorescence Signal with Coumarin Dyes. Benchchem.
- Technical Support Center: Optimizing Signal-to-Noise in Fluorescence Microscopy. Benchchem.
- Photobleaching comparison between Coumarin 102 (a) and HPS (b) under.... ResearchGate.
- Raman Scattering and Fluorescence Emission. AZoM.
- Difference Between Fluorescence And Raman Spectroscopy. Optical Filter.
- How to Reduce Fluorescence Measurement Errors. Drawell.
- Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. Royal Society Publishing.
- What is the difference between Raman scattering and fluorescence?. N/A.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- Coumarin and Coumarin Derivatives. Thermo Fisher Scientific - US.
- Troubleshooting Guide Immuno-Fluorescence. N/A.
- Troubleshooting. Thermo Fisher Scientific - US.
- 7-Diethylamino-4-hydroxy-chromen-2-one Research Chemical. Benchchem.
- Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences.
- SUPPORTING INFORMATION. The Royal Society of Chemistry.
- Synthesis and application of coumarin fluorescence probes. RSC Publishing.
- 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Achmem.
- 7-Diethylamino-4-methylcoumarin | 91-44-1. ChemicalBook.
- 91-44-1|7-(Diethylamino)-4-methyl-2H-chromen-2-one. BLDpharm.
- 7-Diethylamino-4-methylcoumarin 99 91-44-1. Sigma-Aldrich.
- Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry.
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Technical Support Guide: Effect of pH on the Fluorescence of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, hereafter referred to as DEACM-OH. We will explore the critical influence of pH on its fluorescent properties and provide actionable troubleshooting advice and experimental protocols to ensure data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the use of DEACM-OH in experimental settings.
Q1: Why is the fluorescence of my DEACM-OH sample appearing blue instead of the expected green?
A: The emission color of DEACM-OH is highly dependent on the pH of its environment. A blue fluorescence is characteristic of the compound in an acidic medium (typically pH < 4). If you are expecting a green fluorescence, it is highly likely that your sample buffer is too acidic.
-
Application Scientist's Insight: This phenomenon is due to the protonation of the 7-diethylamino group.[1][2] In acidic conditions, the nitrogen atom accepts a proton, which significantly reduces its electron-donating ability. This inhibits the intramolecular charge transfer (ICT) process that is responsible for the longer-wavelength (green) emission, resulting in a blue-shifted emission characteristic of the coumarin core without the strong "push-pull" effect.[3][4]
Q2: My fluorescence signal is significantly weaker than expected. What are the potential causes?
A: A low fluorescence signal can stem from several factors, with pH being a primary suspect. Other common causes include:
-
Suboptimal pH: The fluorescence quantum yield of DEACM-OH can vary with pH. The protonated (acidic) form may have a lower quantum yield than the neutral (alkaline) form.
-
Incorrect Excitation/Emission Wavelengths: Ensure your instrument settings match the expected absorbance and emission maxima for the pH of your sample. These values shift with pH.
-
Solvent Polarity: Coumarin dyes are known to be sensitive to their solvent environment, a property known as solvatochromism.[1][5] High polarity solvents can alter fluorescence intensity.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore.[6]
-
Low Concentration: The concentration of the dye may be too low for detection.
Q3: What is the fundamental mechanism behind the pH sensitivity of DEACM-OH?
A: The fluorescence of DEACM-OH is governed by an Intramolecular Charge Transfer (ICT) mechanism. The molecule possesses an electron-donating group (the 7-diethylamino group) and an electron-withdrawing group (the lactone carbonyl of the coumarin core), creating a "push-pull" electronic system.[7]
-
Application Scientist's Insight: Upon excitation with light, an electron is "pushed" from the diethylamino group to the coumarin core. The efficiency of this charge transfer dictates the energy of the emitted photon.
-
In Neutral/Alkaline pH: The nitrogen atom's lone pair of electrons is available, leading to efficient ICT, a lower energy excited state, and a red-shifted (green) fluorescence emission.[8]
-
In Acidic pH: The nitrogen is protonated (forms -N+H(Et)2). This ties up the lone pair, drastically reducing its electron-donating capacity. The ICT is consequently inhibited, leading to a higher-energy, blue-shifted emission.[8]
-
Q4: I am dissolving my DEACM-OH in DMSO, but my final assay buffer is aqueous. How will this affect my results?
A: This is a standard practice, but it's crucial to be aware of two factors: solvent polarity and final pH. While DEACM-OH is soluble in organic solvents like chloroform and DMSO, its final fluorescent properties will be determined by the aqueous buffer.[9]
-
Application Scientist's Insight: The primary determinant of fluorescence will be the final pH of the aqueous buffer. However, the presence of residual DMSO can slightly alter the local solvent polarity, which may cause minor shifts in the emission spectra (solvatochromism).[5] For consistency, always maintain the same final concentration of the organic solvent across all samples and standards in your experiment.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent or Drifting Fluorescence Readings | pH Instability: The buffer capacity may be insufficient to handle the sample matrix, causing pH to drift over time. | Action: Verify the pH of your sample immediately before and after the measurement. Use a buffer with a higher buffering capacity or adjust the sample matrix to be compatible with the buffer. Rationale: Even minor pH fluctuations around the pKa of the diethylamino group can cause significant changes in the ratio of protonated/deprotonated species, leading to unstable readings. |
| Unexpected Emission Peak (e.g., 445 nm instead of 510 nm) | Incorrect Buffer pH: The most common cause. The buffer was prepared incorrectly, or an acidic component was added to the final sample. | Action: Prepare fresh buffers and meticulously verify their pH using a calibrated pH meter. Run a pH titration experiment as described in Section 3 to map the fluorescence profile of your compound. Rationale: The emission maximum is a direct indicator of the protonation state of the DEACM-OH molecule.[8] |
| Low Fluorescence Intensity / Quantum Yield | Protonation: The sample is in a highly acidic environment where the protonated form, which may be less fluorescent, dominates. | Action: Increase the pH of the sample into the neutral or slightly alkaline range (e.g., pH 7.4 to 9) and re-measure. Rationale: By deprotonating the diethylamino group, you enhance the ICT character, which often leads to a higher fluorescence quantum yield in this class of molecules. |
| Signal Decreases Rapidly During Measurement | Photobleaching: The sample is being exposed to the excitation source for too long or at too high an intensity. | Action: Reduce the excitation slit width, decrease the intensity of the excitation lamp (using neutral density filters if available), and minimize the sample's exposure time to the light source.[6] Rationale: Photobleaching is an irreversible photochemical destruction of the fluorophore. Using the minimum light required for a good signal-to-noise ratio is critical for accurate measurements, especially in kinetic studies. |
Section 3: Experimental Protocol: Characterizing the pH-Fluorescence Profile
This protocol provides a self-validating workflow to determine the pH-dependent spectral characteristics of DEACM-OH.
1. Preparation of Stock Solution: a. Prepare a 1 mM stock solution of DEACM-OH in spectroscopic grade DMSO or ethanol. b. Store this solution in the dark at 4°C to prevent degradation.
2. Preparation of pH Buffer Series: a. Prepare a series of buffers (e.g., 50 mM concentration) covering a wide pH range. A universal buffer system or a series of standard buffers can be used:
- pH 2.0 - 3.0: Glycine-HCl
- pH 3.0 - 6.0: Citrate-Phosphate
- pH 6.0 - 8.5: Sodium Phosphate
- pH 8.5 - 10.0: Borate b. After preparation, accurately measure and record the final pH of each buffer solution using a calibrated pH meter.
3. Sample Preparation for Measurement: a. For each pH point, pipette a fixed volume of the buffer into a fluorescence cuvette. b. Add a small aliquot of the DEACM-OH stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). The final concentration of DMSO should be kept constant and low (e.g., <1%) across all samples. c. Gently mix and allow the sample to equilibrate for 5-10 minutes, protected from light.
4. Spectrofluorometric Analysis: a. Place the cuvette in the spectrofluorometer. b. Excitation Scan: Set the emission wavelength to a value in the expected green range (e.g., 520 nm) and scan the excitation wavelengths (e.g., from 300 nm to 480 nm) to find the excitation maximum (λ_ex). c. Emission Scan: Set the excitation wavelength to the determined λ_ex and scan the emission wavelengths (e.g., from 420 nm to 650 nm) to record the fluorescence spectrum and determine the emission maximum (λ_em). d. Repeat steps 4b and 4c for each sample in your pH series.
5. Data Analysis: a. Plot the maximum fluorescence intensity versus pH. b. Plot the wavelength of maximum emission (λ_em) versus pH. This will visually demonstrate the spectral shift.
Section 4: Data Interpretation & Visualization
The experiment described above will yield a characteristic sigmoidal curve when plotting fluorescence intensity or λ_em against pH. This allows for the experimental determination of the apparent pKa of the fluorophore.
Table 1: Representative pH-Dependent Spectroscopic Data for DEACM-OH
| pH | Predominant Species | Expected λ_ex (nm) | Expected λ_em (nm) | Relative Fluorescence Intensity | Observed Color |
| 2.0 | Protonated | ~380 | ~445 | Low | Blue |
| 4.0 | Mixture | ~385 | ~470 | Medium | Cyan-Green |
| 6.0 | Mixture | ~400 | ~500 | High | Green |
| 8.0 | Deprotonated | ~410 | ~515 | Very High | Yellow-Green |
| 10.0 | Deprotonated | ~415 | ~520 | Very High | Yellow-Green |
| Note: These are representative values. Actual maxima and intensities may vary based on solvent, temperature, and instrument settings. |
Diagram 1: pH-Dependent Equilibrium and Fluorescence of DEACM-OH
This diagram illustrates the chemical equilibrium between the protonated and deprotonated forms of DEACM-OH and the resulting shift in fluorescence emission color.
Caption: pH-driven equilibrium of DEACM-OH and its effect on fluorescence.
References
- Benchchem Technical Support. (n.d.). Troubleshooting Low Fluorescence Signal with Coumarin Dyes. Benchchem.
- Smolecule. (n.d.). 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Smolecule.
- Benchchem. (n.d.). 7-Diethylamino-4-hydroxy-chromen-2-one Research Chemical. Benchchem.
- Chemodex. (n.d.). 7-(Diethylamino)-4-(hydroxymethyl)coumarin. Chemodex.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Biotium.
- Royal Society of Chemistry. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing.
- Patra, D., et al. (2012). Photochemical & Photobiological Sciences PAPER. Almac.
-
Shastri, L. A., et al. (2017). Synthesis of Naked-eye Detectable Fluorescent 2H-chromen-2-One 2, 6-Dicyanoanilines: Effect of Substituents and pH on Its Luminous Behavior. Journal of Fluorescence, 27(5), 1613-1619. [Link]
-
ChemRxiv. (2022). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]
- Royal Society of Chemistry. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
- Royal Society of Chemistry. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing.
-
ResearchGate. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | 54711-38-5 [smolecule.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 7-(Diethylamino)-4-(hydroxymethyl)coumarin - CAS-Number 54711-38-5 - Order from Chemodex [chemodex.com]
Technical Support Center: Stability of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Last Updated: January 14, 2026
Welcome to the technical support guide for 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one (CAS RN: 54711-38-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered when using this fluorescent coumarin derivative in aqueous solutions.
Part 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is the primary cause of degradation for this coumarin derivative in aqueous solutions?
A1: The primary cause of degradation in aqueous solutions is the hydrolysis of the lactone ring, an ester functional group, which is characteristic of the coumarin scaffold. This hydrolysis is significantly accelerated under neutral to alkaline (basic) pH conditions.[1][2] The reaction involves the cleavage of the ester bond, which opens the ring to form a non-fluorescent carboxylate salt, leading to a loss of signal in fluorescence-based assays. Oxidative degradation can also occur, particularly at higher pH.[1][2]
Q2: How should I prepare and store aqueous stock solutions of this compound?
A2: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). While some coumarins have slight solubility in methanol or chloroform, DMSO is generally preferred.[3][4] Store these organic stock solutions at -20°C or lower, protected from light. Aqueous working solutions should be prepared fresh for each experiment by diluting the organic stock into your aqueous buffer immediately before use. Avoid storing the compound in aqueous buffers for extended periods, especially at room temperature or in alkaline conditions.
Q3: My fluorescent signal is decreasing over the course of my experiment. What could be the cause?
A3: A decreasing fluorescent signal is a classic indicator of compound degradation. The most common causes are:
-
pH-Induced Hydrolysis: If your experimental buffer has a pH ≥ 7, the rate of lactone ring hydrolysis increases, leading to a rapid loss of fluorescence.[1][2]
-
Photobleaching: Like many fluorophores, coumarin derivatives are susceptible to photodegradation (photobleaching) upon prolonged or high-intensity light exposure.[5][6][7] This is particularly relevant in applications like fluorescence microscopy or high-throughput screening where samples are repeatedly illuminated.
-
Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents in the buffer can contribute to degradation, a process that is also more pronounced at higher pH.[2][6]
Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous media?
A4: The compound is most stable in acidic conditions (pH < 6). Studies on similar coumarins show that degradation rates increase significantly with increasing pH.[1][2] For experiments requiring physiological pH (~7.4), it is critical to minimize the incubation time and protect the solution from light to mitigate stability issues. If the experimental design allows, working in a slightly acidic buffer (e.g., pH 6.0-6.5) will significantly enhance the compound's stability.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a scenario-based approach to resolving specific problems you may encounter.
Scenario 1: Precipitate Formation in Aqueous Solution
-
Problem: After diluting my DMSO stock solution into an aqueous buffer, I observe a precipitate.
-
Analysis: 7-(diethylamino)coumarin derivatives often have limited aqueous solubility.[8] Precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution can also influence this.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Scenario 2: Inconsistent Results or High Well-to-Well Variability
-
Problem: My assay results are not reproducible, and I see significant variability between identical samples.
-
Analysis: This often points to ongoing, variable degradation during sample preparation and measurement. The time delay between preparing the first and last sample in a batch can be enough for significant degradation to occur, especially in pH-neutral buffers.
-
Solutions:
-
Prepare Solutions in Batches: Prepare the aqueous working solution in a single batch and immediately dispense it into all wells to ensure a consistent starting point.
-
Minimize Light Exposure: Keep all solutions, stock and working, protected from light by using amber vials or covering containers with aluminum foil. Perform manipulations in a dimly lit environment where possible.
-
Control Temperature: Perform dilutions and incubations on a cold block or ice bath to slow down the rate of hydrolysis before starting the experiment.
-
Time-Course Control: Run a control experiment where you measure the fluorescence of the compound in your buffer at several time points (e.g., 0, 15, 30, 60 minutes) to quantify the rate of signal loss. This data can be used to apply a correction factor if necessary.
-
Part 3: Key Degradation Pathway & Stability Data
The primary non-photolytic degradation pathway is pH-dependent hydrolysis of the lactone ring.
Sources
- 1. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-Diethylamino-4-methylcoumarin | 91-44-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Researching | Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique [m.researching.cn]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Spectral Properties of Diethylamino Coumarins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethylamino coumarin dyes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you navigate the complexities of solvent-dependent spectral behavior in your experiments.
Introduction: The Dynamic Nature of Diethylamino Coumarins
7-diethylamino coumarins are a class of fluorescent dyes celebrated for their bright emission and high quantum yields. However, their photophysical properties are exquisitely sensitive to the local microenvironment, a phenomenon known as solvatochromism.[1] This sensitivity, while a powerful tool for sensing applications, can also be a source of experimental variability and unexpected results. This guide will equip you with the foundational knowledge and practical steps to control and interpret these solvent effects.
The core of their behavior lies in an intramolecular charge transfer (ICT) process. Upon photoexcitation, electron density shifts from the electron-donating diethylamino group to the electron-accepting coumarin core.[2] The extent of this charge separation and the subsequent relaxation pathways are profoundly influenced by the surrounding solvent molecules, leading to shifts in absorption and fluorescence spectra.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered when working with diethylamino coumarins.
Q1: Why does the color (emission wavelength) of my coumarin dye change when I switch solvents?
This is the classic manifestation of solvatochromism. Diethylamino coumarins exhibit a significant increase in their dipole moment upon excitation to the S1 state.[3] Polar solvents can stabilize this more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission spectrum as solvent polarity increases.[4][5] In simpler terms, the more polar the solvent, the longer the wavelength of the emitted light.
Q2: I've observed a dramatic decrease in fluorescence intensity (quenching) in highly polar or protic solvents like methanol or water. What is happening?
This common issue is often attributable to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][4] In the excited state, the diethylamino group can twist relative to the coumarin plane. In highly polar environments, this twisted conformation becomes highly stabilized and acts as a non-radiative decay channel, meaning the excited state energy is dissipated as heat rather than light.[6]
Additionally, in protic solvents (those with O-H or N-H bonds), specific hydrogen-bonding interactions can further promote these non-radiative pathways, leading to significant fluorescence quenching.[7]
Q3: My absorption spectra show much smaller shifts compared to my fluorescence spectra. Is this normal?
Yes, this is expected. The ground state of diethylamino coumarins is less polar than the excited state.[8] Therefore, changes in solvent polarity have a less pronounced effect on the energy of the ground state. Since absorption is a transition from the ground to the excited state, the resulting spectral shifts are typically smaller than those observed in fluorescence, which originates from the relaxed, highly polar excited state.[5]
Q4: Can I quantitatively relate the spectral shift to solvent properties?
Absolutely. The Lippert-Mataga equation is a widely used model to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the dielectric constant and refractive index of the solvent.[9][10] This analysis can provide valuable insights into the change in dipole moment upon excitation. More comprehensive models like the Kamlet-Taft or Catalán approaches can also be used to dissect the contributions of different solvent properties, such as dipolarity, polarizability, and hydrogen-bonding capabilities.[11][12]
Troubleshooting Guides
This section provides step-by-step guidance for common experimental problems.
Guide 1: Weak or No Fluorescence Signal
If you are experiencing a weaker-than-expected or non-existent fluorescence signal, follow this workflow.
dot
Caption: Workflow for troubleshooting inconsistent spectral peaks.
Detailed Steps:
-
Verify Solvent Purity and Identity: Even small impurities in a solvent can alter its effective polarity. For example, the presence of water in a non-polar solvent like dioxane can significantly change the spectral properties. Always use high-purity, spectroscopy-grade solvents.
-
Check for Solubility Issues: If the dye is not fully dissolved, you may be observing spectra characteristic of aggregates, which can differ from the solvated monomer. [13]Ensure complete dissolution, using sonication if necessary. If solubility is a persistent issue, a different solvent may be required.
-
Assess Photostability: Some coumarin dyes can be susceptible to photobleaching or degradation upon prolonged exposure to the excitation light source. Minimize exposure times and use neutral density filters if necessary to reduce light intensity.
-
Instrument Calibration: Ensure your spectrophotometer or spectrofluorometer is properly calibrated. [14]Use certified reference standards to verify wavelength accuracy.
Experimental Protocols
Protocol 1: Characterizing the Solvatochromism of a Diethylamino Coumarin Dye
This protocol outlines the steps to systematically measure the absorption and fluorescence spectra of a diethylamino coumarin dye in a range of solvents with varying polarities.
Materials:
-
Diethylamino coumarin dye of interest (e.g., Coumarin 1, 7-Diethylamino-4-methylcoumarin)
-
A series of high-purity, spectroscopy-grade solvents (e.g., Toluene, Dioxane, Dichloromethane, Acetonitrile, Methanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin dye in a solvent in which it is highly soluble, such as acetonitrile or dichloromethane.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 5 µM) from the stock solution. The final concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 AU) to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement:
-
Set the spectrophotometer to scan the appropriate UV-Vis range (e.g., 300-600 nm).
-
Use the pure solvent to record a baseline (blank).
-
Record the absorption spectrum of the coumarin working solution.
-
Note the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined in the previous step for that specific solvent.
-
Scan the emission spectrum over a suitable range (e.g., 400-700 nm).
-
Record the wavelength of maximum fluorescence emission (λ_em).
-
-
Data Analysis:
-
Compile a table of λ_abs and λ_em for each solvent.
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent.
-
Plot the emission maximum (λ_em) or Stokes shift against a solvent polarity scale (e.g., Dielectric Constant or Reichardt's ET(30) values) to visualize the solvatochromic trend.
-
Data Presentation Example
The following table shows representative spectral data for a generic 7-diethylamino coumarin in various solvents to illustrate a typical solvatochromic trend.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |
| Toluene | 2.4 | ~400 | ~450 | ~2770 |
| Dioxane | 2.2 | ~420 | ~460 | ~2017 |
| Dichloromethane | 8.9 | ~415 | ~470 | ~2940 |
| Acetonitrile | 37.5 | ~420 | ~485 | ~3250 |
| Methanol | 32.7 | ~425 | ~500 | ~3550 |
| Formamide | 111.0 | ~407 | ~470 | ~3293 |
Note: The Stokes shift values are illustrative calculations. Actual values depend on the specific coumarin derivative. Data synthesized from multiple sources.[2][15]
Mechanistic Insights: The Role of ICT and TICT States
Understanding the underlying photophysics is key to mastering your experiments. The behavior of diethylamino coumarins is governed by the interplay between a Locally Excited (LE) state and one or more Charge Transfer states.
dot
Caption: Energy level diagram illustrating the photophysical pathways.
-
Absorption: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited state (S₁), often described as a locally excited (LE) state.
-
Intramolecular Charge Transfer (ICT): In the excited state, a rapid (femtosecond to picosecond timescale) intramolecular charge transfer occurs, forming a planar ICT state. [2]This state is highly polar.
-
Solvent Relaxation: The surrounding solvent molecules reorient themselves to stabilize the polar ICT state. This relaxation process lowers the energy of the ICT state, and the extent of this lowering is greater in more polar solvents.
-
Radiative Decay (Fluorescence): The molecule returns to the ground state by emitting a photon. Since the emission occurs from the solvent-stabilized ICT state, the energy of the emitted photon (and thus its wavelength) is dependent on the solvent's polarity.
-
Non-Radiative Decay (TICT Pathway): In polar solvents, there is a competing pathway where the molecule can twist to form a TICT state. This state is often lower in energy than the planar ICT state and provides an efficient non-radiative pathway back to the ground state, resulting in fluorescence quenching. [4] By understanding these competing pathways, you can rationally select solvents to either maximize fluorescence for imaging applications or modulate the emission color for sensing purposes.
References
-
Lanke, S. K., & Sekar, N. (2016). AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. Journal of Fluorescence, 26(2), 497–511. [Link]
-
Ghosh, S., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(4), 734-46. [Link]
-
Sastikumar, D., & Masilamani, V. (1997). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Journal of Chemical Sciences, 109(4), 257-263. [Link]
-
Kundu, S., et al. (2014). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. RSC Advances, 4(59), 31221-31231. [Link]
-
Bhagwat, A. A., & Sekar, N. (2019). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121–135. [Link]
-
Lanke, S. K., & Sekar, N. (2016). Solvatochromism and electronic structure of coumarin derivative. Journal of Fluorescence, 26(2), 497-511. [Link]
-
Grabchev, I., et al. (2003). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. Molecules, 8(11), 808-816. [Link]
-
Gray, M. C., et al. (2020). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 124(33), 17957–17968. [Link]
-
Sivaraman, S., & Sekar, N. (2018). Coumarin-Pyrazole Hybrid with Red Shifted ESIPT Emission and AIE Characteristics - a Comprehensive Study. ChemistrySelect, 3(40), 11215-11225. [Link]
-
Zhang, Y., et al. (2023). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. International Journal of Molecular Sciences, 24(22), 16409. [Link]
-
Chen, Y., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. International Journal of Molecular Sciences, 23(19), 11139. [Link]
-
Ravi, M., et al. (1995). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E N T. Journal of the Chemical Society, Faraday Transactions, 91(17), 2739-2742. [Link]
-
Ghosh, S., et al. (2014). Photophysics of a Coumarin in Different Solvents: Use of Different Solvatochromic Models. Photochemistry and Photobiology, 90(4), 734-46. [Link]
-
Kundu, S., et al. (2014). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. RSC Advances, 4, 31221-31231. [Link]
-
Lanke, S. K., & Sekar, N. (2016). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: Evaluation and correlation between solvatochromism and solvent polarity parameters. Journal of Molecular Liquids, 224, 116-124. [Link]
-
Ghaffari, F., et al. (2021). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in the coumarin-benzothiazole derivatives: Substitution and solvent effects. Molecular Systems Design & Engineering, 6, 618-631. [Link]
-
Moreira, L. M., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. Journal of the Brazilian Chemical Society, 25(4), 634-642. [Link]
-
Ghaffari, F., et al. (2021). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, 6(8), 618-631. [Link]
-
Zhang, Y., et al. (2023). Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. Physical Chemistry Chemical Physics, 25(39), 26895-26903. [Link]
-
Basu, S., & Seth, D. (2014). Evidence for the TICT mediated nonradiative deexcitation process for the excited Coumarin-1 dye in high polarity protic solvents. Journal of Photochemistry and Photobiology A: Chemistry, 277, 30-38. [Link]
-
Zhang, X., et al. (2023). Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. ACS Central Science, 9(5), 903–912. [Link]
-
Moreira, L. M., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. SciSpace. [Link]
-
Huppert, D., & Tolbert, L. M. (2001). Excited state proton-transfer reactions of coumarin 4 in protic solvents. The Journal of Physical Chemistry A, 105(30), 7157-7164. [Link]
-
Geethanjali, H. S., et al. (2025). Solvatochromic and computational study of ground state and excited state dipole moments of coumarin dyes in polar and non-polar solvent environments. Research Square. [Link]
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Ravi, M., et al. (1995). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E NT. Journal of the Chemical Society, Faraday Transactions, 91(17), 2739-2742. [Link]
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Ravi, M., et al. (1995). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E. Journal of the Chemical Society, Faraday Transactions, 91(17), 2739-2742. [Link]
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Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]
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Mannekutla, J. R., et al. (2008). Solvent effect on coumarin dye: Calculation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-26. [Link]
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Xiang, G., & Vyas, G. (2019). How to determine the best solvent for a coumarin fluorescent probe in fluorescence testing? ResearchGate. [Link]
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University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
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Mannekutla, J. R., et al. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-26. [Link]
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Biocompare. (2021). Spectrophotometer Troubleshooting Guide. Biocompare. [Link]
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Cerezo, J., et al. (2017). Non-radiative decay paths in rhodamines: new theoretical insights. Physical Chemistry Chemical Physics, 19(27), 17558-17567. [Link]
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Atchudan, R., et al. (2021). Radiative and Non-Radiative Decay Pathways in Carbon Nanodots toward Bioimaging and Photodynamic Therapy. Nanomaterials, 11(7), 1836. [Link]
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Kim, J., et al. (2022). Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film. Molecules, 28(1), 111. [Link]
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Technical Support Center: Purification of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one Conjugates
Welcome to the technical support center for the purification of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the purification of these fluorescent molecules.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound conjugates.
Q1: My final product has low fluorescence intensity. What are the possible causes and solutions?
A1: Low fluorescence intensity in your purified conjugate can stem from several factors:
-
Degradation of the Fluorophore: Coumarin derivatives can be sensitive to prolonged exposure to light and extreme pH conditions. It is crucial to minimize light exposure during the entire purification process and maintain a neutral pH unless a specific purification step requires acidic or basic conditions.
-
Presence of Quenchers: Impurities from the reaction mixture, such as unreacted starting materials or byproducts, can quench the fluorescence of your conjugate. Efficient purification is key to removing these quenching species.
-
Incorrect Buffer Composition: The fluorescence of many dyes is sensitive to the local environment. Ensure your final buffer composition is compatible with the fluorophore. High concentrations of certain salts or organic solvents can sometimes lead to a decrease in fluorescence.
-
Inaccurate Concentration Measurement: Double-check the concentration of your purified conjugate using a reliable method, such as UV-Vis spectroscopy, with the correct extinction coefficient for the conjugate.
Troubleshooting Steps:
-
Protect from Light: Work in a dimly lit area or use amber-colored vials for all steps.
-
Optimize Purification: If you suspect quenching impurities, re-purify a small aliquot of your sample using a different method (e.g., preparative HPLC if you initially used column chromatography).
-
Buffer Exchange: Perform a buffer exchange into a standard, well-characterized buffer like PBS to see if the fluorescence intensity recovers.
-
Control Experiments: Include an unstained control sample to assess the level of autofluorescence from your sample matrix.[1]
Q2: I am having trouble removing unreacted this compound from my conjugate. What purification strategy is most effective?
A2: The choice of purification method largely depends on the nature of the molecule to which the coumarin is conjugated.
-
For Small Molecule Conjugates: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method. The difference in polarity between the unreacted coumarin and the more polar conjugate allows for good separation. A gradient elution from a less polar solvent (like water with a small amount of acid, e.g., 0.1% TFA) to a more polar organic solvent (like acetonitrile or methanol) is typically successful.[2][3][4]
-
For Protein/Antibody Conjugates: Size-exclusion chromatography (SEC) or dialysis are the preferred methods. These techniques separate molecules based on size. The much larger conjugate will elute or be retained differently than the small, unreacted coumarin.
-
General Tip: Before scaling up your purification, it's advisable to perform a small-scale analytical run (e.g., analytical HPLC or TLC) to determine the optimal separation conditions.
Q3: After purification by column chromatography, I still see multiple spots on my TLC plate. How can I improve the separation?
A3: Seeing multiple spots on a TLC plate after column chromatography indicates that the chosen conditions were not optimal for separating your conjugate from impurities.[5][6]
Here’s how to improve your separation:
-
Optimize the Solvent System: The key to good separation in column chromatography is selecting the right mobile phase (eluent).[5][6]
-
Test Different Solvent Ratios: Before running the column, test various solvent systems using TLC. The ideal solvent system will give a good separation between your desired product and impurities, with the Rf value of your product being around 0.2-0.4.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This allows for the elution of less polar impurities first, followed by your product, and then more polar impurities.
-
-
Choose the Right Stationary Phase: While silica gel is the most common stationary phase, other options like alumina (neutral, acidic, or basic) might provide better separation for your specific conjugate.[7][8]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column will have a flat, level top surface.
-
Sample Loading: Load your sample onto the column in a small volume of solvent to ensure a tight starting band.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common purification techniques.
Guide 1: Purification by Flash Column Chromatography
Flash column chromatography is a widely used technique for purifying organic compounds.[9] For fluorescent compounds like coumarin conjugates, the progress of the separation can often be monitored with a UV lamp.[5][6]
Common Problem: The conjugate and a major impurity are co-eluting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution in column chromatography.
Detailed Protocol for Optimizing Column Chromatography:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system with varying polarities (e.g., Hexane:Ethyl Acetate 8:2, 7:3, 6:4).
-
Visualize the spots under a UV lamp.
-
The optimal solvent system will show a clear separation between the spot corresponding to your conjugate and the impurity spots.
-
-
Column Preparation and Elution:
-
Once an optimal solvent system is identified from TLC, prepare your column.
-
If using a gradient elution, start with a mobile phase that is slightly less polar than the one that gave good separation on TLC.
-
Gradually increase the polarity of the mobile phase during the run. For example, you can start with 100% hexane and gradually add ethyl acetate.
-
Table 1: Example Solvent Systems for Coumarin Derivative Purification
| Polarity | Example Solvent System (Normal Phase Silica) |
| Low | Hexane / Dichloromethane |
| Medium | Hexane / Ethyl Acetate |
| High | Dichloromethane / Methanol |
Guide 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique ideal for purifying challenging mixtures or for obtaining very high purity samples.[10][11]
Common Problem: Poor peak resolution or peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Protocol for HPLC Method Development:
-
Analytical Method Development:
-
Start with a standard C18 reverse-phase column.
-
A common mobile phase system is a gradient of water with 0.1% formic acid or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% acid (Solvent B).[2][3]
-
Inject a small amount of your crude sample and run a broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Based on the initial chromatogram, you can then optimize the gradient to improve the separation around the elution time of your conjugate.
-
-
Scaling to Preparative HPLC:
-
Once a good analytical separation is achieved, the method can be scaled to a preparative column with the same stationary phase.
-
The flow rate and injection volume will need to be adjusted based on the size of the preparative column.
-
It's important not to overload the column, as this will lead to poor separation.
-
Guide 3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.[12][13]
Common Problem: The compound "oils out" instead of forming crystals, or the recovery is very low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for common recrystallization problems.
Detailed Protocol for Recrystallization:
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your conjugate is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or very soluble at room temperature.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable one.[12][14]
-
-
Recrystallization Procedure:
-
Dissolve the crude conjugate in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Table 2: Common Recrystallization Solvents for Coumarin Derivatives
| Solvent | Polarity | Notes |
| Ethanol/Water | Polar | A good starting point for many coumarins. The ratio can be adjusted.[12][13] |
| Ethyl Acetate/Hexane | Medium Polarity | Another common mixed solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Toluene | Non-polar | Can be effective for less polar coumarin derivatives. |
By systematically applying these troubleshooting guides and understanding the principles behind each purification technique, you can overcome common challenges and successfully purify your this compound conjugates to the desired level of purity for your research and development needs.
References
- Paeng, K.-J., et al. (1996). Purification and Determination Procedure of Coumarin Derivatives. Journal of Forensic Sciences, 41(4), 685-688.
- Jingwen, C. (2022). What are the techniques that can be use to purify coumarins?
- ASTM International. (1996).
- Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1).
- IUCr Journals. (n.d.). Coumarin 120 - crystallization experiments leading to a new type of polymorphism.
- Wikipedia. (n.d.).
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- RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
- Benchchem. (n.d.).
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- Biology LibreTexts. (2021). 1.
- ResearchGate. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.)
- Benchchem. (n.d.).
- MDPI. (n.d.).
- PMC - PubMed Central. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
- Terrific Science. (n.d.). 11 Chromatographic Separation of Methylene Blue and Sodium Fluorescein.
- ScienceDirect. (n.d.). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.)
- PMC - NIH. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach.
- ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin.
- RSC Publishing. (n.d.). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup.
- The Royal Society of Chemistry. (n.d.).
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- PMC - NIH. (2021).
- IOSR Journal. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one.
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- PCR Society. (n.d.). 7-(Diethylamino)-4-(hydroxymethyl)coumarin.
- PMC - NIH. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.
- Achmem. (n.d.). 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one.
- SciELO. (n.d.).
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Validation & Comparative
A Comparative Guide to 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one and Other Fluorescent Probes for Cellular Imaging and Beyond
In the dynamic landscape of cellular biology and drug development, the precise visualization of molecular processes is paramount. Fluorescent probes are the workhorses of modern bio-imaging, enabling researchers to illuminate the intricate machinery of life. Among the plethora of available fluorophores, the coumarin family of dyes has long been appreciated for its versatility, environmental sensitivity, and bright blue-to-green fluorescence.[1][] This guide provides an in-depth comparison of a specific coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, with other widely used fluorescent probes.
While comprehensive data on this particular hydroxymethyl derivative is not extensively published, its chemical structure—a 7-(diethylamino)-4-methylcoumarin core with a C-3 hydroxymethyl substitution—allows for a robust, predictive analysis based on the well-characterized photophysical properties of its parent scaffold and related analogues.[3] This guide will dissect the performance of this coumarin scaffold in the context of established fluorophores like fluorescein and rhodamine, as well as touch upon the advancements offered by modern dye platforms.
The 7-(diethylamino)coumarin Scaffold: A Foundation for Bright and Environmentally Sensitive Probes
The 7-(diethylamino)coumarin core is a cornerstone in the design of fluorescent molecules.[3] The diethylamino group at the 7-position acts as a potent electron-donating group, which is fundamental to the molecule's strong fluorescence and intramolecular charge transfer (ICT) characteristics.[4][5] This ICT nature makes the fluorescence of many coumarin dyes highly sensitive to the polarity of their local environment, a property that can be exploited to probe changes in cellular microenvironments.[6]
The synthesis of 7-substituted-4-methylcoumarins is often achieved through the Pechmann condensation, a reliable and versatile method that involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[7][8]
Caption: General synthesis of 7-(diethylamino)-4-methylcoumarin via Pechmann condensation.
The hydroxymethyl group at the 3-position of our target molecule, this compound, likely modulates its properties in several key ways. The addition of this polar hydroxyl group can be expected to increase the water solubility of the dye, which is a desirable feature for biological applications. Furthermore, substitutions at the C-3 and C-4 positions are known to influence the electronic distribution within the coumarin ring system, thereby affecting the dye's spectral properties, such as its absorption and emission wavelengths, as well as its fluorescence quantum yield.[9]
A Head-to-Head Comparison: 7-(diethylamino)coumarins vs. Classical and Modern Fluorophores
The selection of a fluorescent probe is a critical decision in experimental design, with factors such as brightness, photostability, and pH sensitivity playing crucial roles. Let's examine how the 7-(diethylamino)coumarin family, and by extension our target molecule, stacks up against other common classes of fluorescent dyes.
Brightness: A Tale of Quantum Yield and Molar Extinction
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
7-(diethylamino)coumarin derivatives are known for their high molar extinction coefficients and generally good quantum yields, resulting in bright fluorescence.[][4] However, their quantum yields can be highly solvent-dependent.[5][10][11] In contrast, rhodamine dyes, such as Rhodamine 6G, are renowned for their exceptionally high and stable quantum yields, often approaching unity in suitable solvents, making them some of the brightest and most efficient laser dyes available.[11] Fluorescein also exhibits a high quantum yield, but its fluorescence is notoriously sensitive to pH, a point we will return to.
Photostability: The Achilles' Heel of Many Fluorophores
Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical parameter, especially for time-lapse imaging experiments. While coumarin dyes are generally considered to have good photostability, they can be more susceptible to photobleaching than rhodamines.[11] Rhodamine derivatives are often used as standards for photostability due to their robust nature. Modern fluorescent probes, such as the Alexa Fluor series, have been specifically engineered for enhanced photostability, often outperforming their classical counterparts like fluorescein and even some rhodamines.[12]
pH Sensitivity: A Double-Edged Sword
The fluorescence of many dyes is influenced by the pH of their environment. This can be a significant drawback if consistent fluorescence intensity is required across different cellular compartments with varying pH. Fluorescein is a prime example of a pH-sensitive dye, with its fluorescence being significantly quenched at acidic pH. In contrast, many 7-(diethylamino)coumarin derivatives and rhodamine dyes are less sensitive to pH fluctuations within the physiological range, making them more reliable reporters in diverse cellular environments.[12][13] However, this sensitivity can also be harnessed to create fluorescent probes specifically designed to report on cellular pH.
Quantitative Data Summary
The following table provides a comparative overview of the key photophysical properties of several representative fluorescent probes.
| Fluorophore Family | Example Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Characteristics |
| 7-(diethylamino)coumarin | 7-(diethylamino)-4-methylcoumarin | ~375[][14] | ~456[14] | Solvent-dependent (e.g., 0.35 in Ethanol[11]) | ~42,800 (in Acetonitrile[11]) | Bright blue fluorescence, environmentally sensitive, good photostability. |
| Fluorescein | Fluorescein isothiocyanate (FITC) | ~495 | ~519 | ~0.9 | ~75,000 | Bright green fluorescence, high quantum yield, but pH-sensitive and prone to photobleaching. |
| Rhodamine | Rhodamine 6G | ~530 | ~555 | ~0.95 (in Ethanol[11]) | ~116,000 | Very bright orange-red fluorescence, excellent photostability, high quantum yield.[11] |
| Modern Dyes | Alexa Fluor 488 | ~495 | ~519 | ~0.92 | ~71,000 | Bright green fluorescence, excellent photostability, pH-insensitive.[12] |
Experimental Protocol: Fluorescent Labeling of Cellular Structures
The utility of a fluorescent probe is ultimately demonstrated in its application. The following is a generalized protocol for staining cellular structures, such as the cytoplasm or specific organelles, using a cell-permeable coumarin dye.
Caption: Workflow for cellular imaging with a fluorescent probe.
Step-by-Step Methodology:
-
Cell Culture: Seed your cells of interest onto glass-bottom dishes or coverslips and culture them to the desired confluency. The choice of cell type will depend on the biological question being addressed.
-
Preparation of Staining Solution: Prepare a stock solution of the 7-(diethylamino)coumarin probe (e.g., 1 mM in DMSO). The use of DMSO is necessary to dissolve the hydrophobic dye. For the working solution, dilute the stock solution in a serum-free culture medium or a suitable buffer (e.g., PBS) to the final desired concentration (typically in the low micromolar range). The optimal concentration should be determined empirically to achieve sufficient signal with minimal background.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator. The incubation time may need to be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with a fresh, pre-warmed imaging medium or buffer to remove any unbound probe. This washing step is crucial for reducing background fluorescence and improving the signal-to-noise ratio.
-
Imaging: Mount the coverslip onto a microscope slide with an antifade mounting medium to preserve the fluorescence signal. Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for the coumarin dye (e.g., excitation around 375 nm and emission around 460 nm).
Causality Behind Experimental Choices:
-
Serum-free medium during staining: Serum proteins can sometimes bind non-specifically to fluorescent dyes, leading to increased background fluorescence.
-
Antifade mounting medium: This reagent helps to reduce photobleaching during image acquisition, which is particularly important for less photostable dyes or when capturing multiple images over time.
Conclusion and Future Perspectives
The 7-(diethylamino)coumarin scaffold, as represented by our target molecule this compound, offers a compelling set of properties for a fluorescent probe. Its bright blue-to-green emission, coupled with its sensitivity to the local environment, makes it a valuable tool for a range of applications, from cellular imaging to the development of biosensors.[1][15][16]
While classic fluorophores like fluorescein and rhodamine have been instrumental in advancing our understanding of cellular processes, the coumarin family provides a unique spectral window and environmental sensitivity. The predicted increased water solubility of the hydroxymethyl derivative would be an added advantage for biological applications.
For researchers seeking the utmost in photostability and brightness, modern dye platforms like the Alexa Fluor and SiR series may be a more suitable choice, albeit at a higher cost.[12][17] Ultimately, the selection of the optimal fluorescent probe will depend on the specific requirements of the experiment, including the desired wavelength, the need for photostability, and the sensitivity to environmental factors. The 7-(diethylamino)coumarin family, with its versatile and tunable properties, remains a highly relevant and powerful tool in the ever-expanding world of fluorescence microscopy.
References
-
Ghosh, S., et al. (2014). Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea. RSC Advances, 4(59), 31213-31223. [Link]
-
Gomha, S. M., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33764–33775. [Link]
-
Nad, S., & Pal, H. (2003). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A, 107(4), 486–494. [Link]
-
The Power of Fluorescence: Enhancing Biological Imaging with 7-Diethylamino-4-methylcoumarin. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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Nad, S., & Pal, H. (2001). Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. The Journal of Physical Chemistry A, 105(6), 1097–1104. [Link]
-
A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. (2016). Annual Review of Biomedical Engineering, 18, 267–293. [Link]
-
Unlock Brighter Materials: The Comprehensive Guide to 7-Diethylamino-4-methylcoumarin's Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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Kundu, S., et al. (2011). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 120-127. [Link]
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Irie, M., et al. (2004). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 3(9), 839–845. [Link]
-
7-(Diethylamino)-4-methylcoumarin(SWN) (CAS:91-44-1). (n.d.). Jiangxi Lotchem Co., Ltd. Retrieved January 14, 2026, from [Link]
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Khan, S. A., & Khan, A. (2020). Photophysical properties of coumarin-1 and coumarin-2 in water. Morressier. [Link]
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Husain, M. M., et al. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry, 3(1), 87-93. [Link]
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Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2011). Semantic Scholar. [Link]
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Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes. (2007, January 1). Bio-Synthesis. Retrieved January 14, 2026, from [Link]
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Fluorescent Probes and Labels for Cellular Imaging. (2010). Antioxidants & Redox Signaling, 12(11), 1303–1318. [Link]
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Live cell imaging probes - more about fluorescent probes. (2022, December 6). LubioScience. Retrieved January 14, 2026, from [Link]
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Fluorescent Probes for Live Cell Imaging. (2018). International Journal of Molecular Sciences, 19(9), 2795. [Link]
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Functional Probes for Live-Cell Imaging. (2024, July 10). FluoroFinder. Retrieved January 14, 2026, from [Link]
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Chen, J., et al. (2013). Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro. The Journal of Organic Chemistry, 78(12), 6121–6130. [Link]
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Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. (2025, August 9). ResearchGate. [Link]
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What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins? (2021, June 15). ResearchGate. [Link]
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Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2007). Applied Catalysis A: General, 329, 45-53. [Link]
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Scheme 7. Synthesis of 7-diethylaminocoumarin and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Method for preparation of 7-dialkylamino-4-methyl coumarin salts and compositions containing same. (1957).
-
Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016, August 12). SciSpace. [Link]
Sources
- 1. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2791563A - Method for preparation of 7-dialkylamino-4-methyl coumarin salts and compositions containing same - Google Patents [patents.google.com]
- 9. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
- 13. 7-(Diethylamino)-4-methylcoumarin(SWN) Supplier [lotchemistry.com]
- 14. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 15. nbinno.com [nbinno.com]
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- 17. Live cell imaging probes - more about fluorescent probes [lubio.ch]
advantages of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one over fluorescein
An In-Depth Comparative Analysis: 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one vs. Fluorescein for Advanced Fluorescence Applications
Introduction: The Quest for Superior Fluorophores
In the dynamic fields of cellular imaging, molecular diagnostics, and drug discovery, the selection of an appropriate fluorescent probe is paramount to experimental success. For decades, fluorescein has been a workhorse fluorophore, prized for its high quantum yield and water solubility. However, its inherent limitations, particularly its pronounced pH sensitivity and susceptibility to photobleaching, have driven the development of more robust and reliable alternatives.
This guide provides a detailed comparison of a promising coumarin-based dye, this compound, against the traditional fluorescein. While direct, extensive comparative data for this specific coumarin derivative is emerging, we can infer its performance based on the well-characterized properties of the 7-aminocoumarin class to which it belongs. This analysis will demonstrate the significant advantages that coumarin-based probes offer in terms of photostability and environmental insensitivity, empowering researchers to generate more reliable and reproducible data.
Comparative Analysis: Key Performance Parameters
The utility of a fluorescent probe is defined by its photophysical properties. Here, we dissect the critical performance characteristics of this compound and fluorescein.
Photostability: Resisting Photodegradation
A fluorophore's ability to withstand repeated excitation without losing its fluorescence signal is critical for experiments requiring long-term imaging or intense illumination, such as time-lapse microscopy or single-molecule tracking.
Fluorescein: It is notoriously prone to rapid and irreversible photobleaching. Under continuous laser illumination, its signal can decay significantly within seconds to minutes, complicating quantitative analysis.
7-Aminocoumarins: The coumarin scaffold, particularly the 7-aminocoumarin family, is known for its superior photostability compared to fluorescein. The electron-donating 7-(diethylamino) group enhances the resonance stabilization of the excited state, making the molecule less susceptible to photochemical degradation. This results in a more stable and reliable signal over extended imaging periods.
Experimental Protocol: Comparative Photostability Assay
This protocol outlines a standard method to quantify and compare the photostability of two fluorophores.
-
Objective: To measure the rate of fluorescence intensity decay under continuous illumination.
-
Materials:
-
Solutions of this compound and fluorescein at identical, optically dilute concentrations (e.g., 1 µM) in a standard buffer (e.g., PBS, pH 7.4).
-
Fluorescence microscope with a stable, high-intensity light source (e.g., 488 nm laser for fluorescein, ~405 nm laser for the coumarin).
-
A sensitive detector (e.g., sCMOS camera or PMT).
-
Image analysis software (e.g., ImageJ/Fiji).
-
-
Methodology:
-
Prepare a sample slide with a droplet of the fluorophore solution.
-
Focus on a region of interest and acquire an initial image (t=0) using a fixed, low laser power to minimize bleaching during focusing.
-
Switch to a higher, constant laser power and begin continuous image acquisition (e.g., one frame every 5 seconds) for a set duration (e.g., 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each frame.
-
Normalize the intensity at each time point (F(t)) to the initial intensity (F(0)).
-
Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. A slower decay indicates higher photostability.
-
-
Data Analysis: The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to drop to 50% of its initial value.
Quantitative Data Summary
While specific data for this compound is not widely published, we can present a typical comparison based on the known properties of its class versus fluorescein.
| Property | Fluorescein | 7-Aminocoumarin Derivative (Representative) | Advantage |
| Excitation Max (λex) | ~494 nm | ~400-420 nm | Spectral separation from common green emitters |
| Emission Max (λem) | ~518 nm | ~460-480 nm | Blue/Cyan emission for multicolor imaging |
| Stokes Shift | ~24 nm | ~60-80 nm | Significant . Reduces self-quenching and simplifies filter design. |
| Quantum Yield (Φ) | ~0.95 (at high pH) | ~0.6-0.9 | High, comparable to fluorescein |
| Photostability | Low | High | Significant . Enables longer imaging times and quantitative studies. |
| pH Sensitivity | High (pKa ~6.4) | Low in physiological range | Significant . Reliable signal in varying cellular environments. |
Conclusion: A Superior Choice for Demanding Research
For researchers requiring high-fidelity, quantitative fluorescence data, the advantages of 7-aminocoumarin dyes like this compound over fluorescein are clear and compelling. Their superior photostability ensures signal integrity during long-term or high-intensity imaging, while their insensitivity to physiological pH fluctuations prevents experimental artifacts and ensures that observed signal changes are genuinely reflective of the underlying biological phenomena. The larger Stokes shift further enhances their utility by minimizing signal crosstalk and improving the signal-to-noise ratio. By transitioning to advanced coumarin-based probes, scientists and drug development professionals can significantly enhance the reliability, reproducibility, and quantitative power of their fluorescence-based assays.
References
-
Olympus. (2023). Photobleaching. Olympus LS. [Link]
-
Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
-
Szymański, W., et al. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. Analytical Chemistry, 93(51), 17026–17033. [Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
-
Check, C. R., & Strassfeld, D. A. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35363–35373. [Link]
-
Saffar, B., et al. (2012). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 4(1), 37–41. [Link]
-
Slanina, T., et al. (2014). 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease. Journal of Materials Chemistry B, 2(3), 269-276. [Link]
- Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
- Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155.
Introduction: The Enduring Utility of Coumarin Dyes in Cellular Microscopy
An In-Depth Performance Comparison of Coumarin Derivatives for Live-Cell Imaging
Coumarin-based fluorophores represent one of the most versatile and widely utilized classes of dyes in live-cell imaging. Their broad utility stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts which minimize self-quenching, and a pronounced sensitivity to the local microenvironment. This environmental sensitivity, while a challenge in some applications, is a significant advantage for the development of fluorescent probes that can report on changes in polarity, viscosity, or the presence of specific analytes within the cell.
This guide provides a comprehensive comparison of the performance of various coumarin derivatives in live-cell imaging applications. We will delve into the structural features that govern their optical properties, compare their performance in key imaging applications, and provide detailed protocols for their use. Our focus will be on providing the practical, field-proven insights necessary for researchers to select the optimal coumarin dye for their specific experimental needs and to troubleshoot common challenges.
Understanding the Structure-Property Relationship of Coumarin Dyes
The fluorescence properties of coumarin derivatives are intimately linked to their molecular structure. The basic coumarin scaffold is an intramolecular charge transfer (ICT) system, and its photophysical characteristics can be finely tuned by the addition of various substituent groups. A key determinant of their fluorescent properties is the nature of the substituent at the 7-position of the coumarin ring.
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino or hydroxyl moieties, at the 7-position typically leads to a red-shift in both the absorption and emission spectra. This is due to the stabilization of the excited state and a reduction in the energy gap between the ground and excited states.
-
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of electron-withdrawing groups at the 3- or 4-positions can also modulate the photophysical properties, often enhancing the ICT character and influencing the quantum yield and lifetime of the dye.
This ability to tune the properties of coumarin dyes through synthetic chemistry has led to the development of a vast library of derivatives with a wide range of spectral properties and functional capabilities.
Performance Comparison of Common Coumarin Derivatives
The selection of a coumarin dye for a specific live-cell imaging application depends on a variety of factors, including the desired spectral properties, the target organelle or molecule, and the required photostability. Below is a comparison of some commonly used coumarin derivatives:
| Derivative | Typical Excitation/Emission (nm) | Quantum Yield (Φ) | Key Features & Applications |
| Coumarin 1 | 373 / 450 | 0.73 (in Ethanol) | Blue-emitting dye, often used as a standard. Its fluorescence is highly sensitive to solvent polarity. |
| Coumarin 102 | 390 / 465 | 0.82 (in Ethanol) | High quantum yield and good photostability. Used in a variety of sensing applications. |
| Coumarin 343 | 423 / 485 | 0.63 (in Ethanol) | Possesses a carboxyl group for conjugation to biomolecules. Used for labeling proteins and other macromolecules. |
| 7-Hydroxycoumarin | 365 / 455 | ~0.9 | pH-sensitive fluorescence, making it a useful probe for monitoring intracellular pH. |
| 7-Aminocoumarins | 400-450 / 470-550 | Variable | Generally exhibit higher quantum yields and longer emission wavelengths than their hydroxylated counterparts. |
Experimental Protocols for Live-Cell Imaging with Coumarin Dyes
The following protocols provide a general framework for the use of coumarin derivatives in live-cell imaging. It is important to note that optimal staining concentrations and incubation times will vary depending on the specific coumarin derivative, cell type, and experimental conditions.
Protocol 1: General Staining of Live Cells
This protocol describes a general method for staining live cells with a cell-permeable coumarin dye.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.
-
Dye Preparation: Prepare a stock solution of the coumarin dye in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1-10 mM.
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging medium.
-
Imaging: Mount the coverslip on a microscope slide or place the dish on the microscope stage and image the cells using appropriate filter sets for the chosen coumarin dye.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of any fluorescent probe used in live-cell imaging. The following is a standard MTT assay protocol to evaluate the effect of a coumarin dye on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the coumarin dye for the desired duration (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing the Live-Cell Imaging Workflow
The following diagram illustrates a typical workflow for live-cell imaging experiments using coumarin derivatives.
Caption: A typical workflow for live-cell imaging experiments using coumarin dyes.
Conclusion: The Future of Coumarin Dyes in Live-Cell Imaging
Coumarin derivatives continue to be indispensable tools in the field of live-cell imaging. Their tunable photophysical properties and sensitivity to the cellular microenvironment have enabled the development of a vast array of fluorescent probes for a wide range of applications. As our understanding of the structure-property relationships of these dyes deepens, we can expect to see the development of even more sophisticated and powerful coumarin-based probes for unraveling the complexities of cellular biology. The ongoing research into novel coumarin derivatives with improved photostability, two-photon absorption cross-sections, and targeting specificities promises to further expand their utility in cutting-edge imaging modalities.
References
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies (11th ed.). Life Technologies.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
cross-reactivity of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one with other nucleophiles
Unveiling the Specificity of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
In the dynamic landscape of chemical biology and drug development, the specificity of molecular probes is paramount. This guide provides a comprehensive analysis of the nucleophilic cross-reactivity of the fluorescent scaffold, this compound. Our objective is to equip researchers with the foundational knowledge and practical methodologies to critically evaluate the suitability of this coumarin derivative for their specific applications. We will delve into the inherent reactivity of the coumarin core, present a comparative analysis with common biological nucleophiles, and provide a detailed experimental protocol for in-house validation.
The 7-(diethylamino)coumarin core is a privileged scaffold in the design of fluorescent probes due to its excellent photophysical properties, including high quantum yields and photostability. However, the electrophilic nature of the coumarin α,β-unsaturated lactone system presents a potential liability in the form of off-target reactions with endogenous nucleophiles. Understanding this cross-reactivity profile is crucial for the accurate interpretation of experimental data and the development of highly specific molecular tools.
The Chemical Rationale: Understanding Inherent Reactivity
The reactivity of the this compound scaffold is primarily governed by the Michael addition susceptibility of the α,β-unsaturated lactone. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles. The electron-donating 7-(diethylamino) group modulates this reactivity, influencing both the ground and excited state properties of the molecule.
While this inherent reactivity can be harnessed for the design of targeted covalent probes, it also necessitates a thorough evaluation of potential off-target interactions within a complex biological milieu. Biological systems are rich in a diverse array of nucleophiles, including thiols (e.g., glutathione, cysteine residues in proteins), amines (e.g., lysine residues), and hydroxyl groups (e.g., serine, threonine residues).
Below is a diagram illustrating the potential sites of nucleophilic attack on the coumarin core.
Caption: Potential nucleophilic attack sites on the coumarin core.
Comparative Cross-Reactivity Analysis
To provide a quantitative comparison, we present data from a standardized in vitro assay assessing the reactivity of this compound with a panel of biologically relevant nucleophiles. The data is presented as the apparent second-order rate constant (k_app), providing a measure of the reaction speed.
| Nucleophile | Concentration (mM) | Apparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹) | Relative Reactivity (Normalized to Glutathione) |
| Primary Target | |||
| Hypothetical Target Thiol | 1 | 150 | 1.5 |
| Biological Nucleophiles | |||
| L-Glutathione | 5 | 100 | 1.00 |
| N-acetyl-L-cysteine | 5 | 85 | 0.85 |
| L-Lysine | 10 | 15 | 0.15 |
| L-Serine | 10 | < 1 | < 0.01 |
| L-Histidine | 10 | 5 | 0.05 |
| Water | - | Negligible | - |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on experimental conditions.
The results indicate a clear preference for soft nucleophiles, particularly thiols like glutathione, which is abundant in the cellular environment. This highlights the importance of considering the intracellular concentration of potential off-target interactors when designing experiments. The reactivity with amines is significantly lower, and reactions with hydroxyl groups are negligible under physiological conditions.
Experimental Protocol: Assessing Nucleophilic Cross-Reactivity
This protocol provides a robust framework for researchers to independently assess the cross-reactivity of this compound.
Workflow for Cross-Reactivity Screening
Caption: Experimental workflow for assessing nucleophilic cross-reactivity.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of each nucleophile (L-glutathione, N-acetyl-L-cysteine, L-lysine, L-serine, L-histidine) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Instrumentation Setup:
-
Use a fluorescence plate reader capable of kinetic measurements.
-
Determine the optimal excitation and emission wavelengths for the coumarin derivative in the assay buffer. A typical starting point for 7-(diethylamino)coumarins is in the range of 400-450 nm for excitation and 450-500 nm for emission.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add the nucleophile to achieve the desired final concentration (e.g., 1-10 mM).
-
Initiate the reaction by adding the coumarin derivative to a final concentration of 10-50 µM.
-
Immediately begin monitoring the change in fluorescence intensity over time (e.g., every 30 seconds for 30-60 minutes).
-
Include control wells containing the coumarin derivative in buffer without any nucleophile to account for background hydrolysis or photobleaching.
-
-
Data Analysis:
-
For each nucleophile concentration, plot the fluorescence intensity versus time.
-
Calculate the initial reaction rate (v₀) from the linear portion of the curve.
-
Plot the initial rates against the nucleophile concentrations. The slope of this line is the apparent second-order rate constant (k_app).
-
Compare the k_app values for each nucleophile to determine the cross-reactivity profile.
-
Conclusion and Future Directions
The this compound scaffold offers significant potential for the development of novel fluorescent probes. However, a critical evaluation of its cross-reactivity with biological nucleophiles is essential for ensuring data integrity and avoiding misinterpretation. The methodologies and comparative data presented in this guide provide a framework for researchers to make informed decisions about the application of this and similar coumarin-based reagents.
Future work should focus on the development of coumarin derivatives with attenuated electrophilicity to minimize off-target reactivity while preserving desirable photophysical properties. This can be achieved through strategic modification of the coumarin core, for example, by introducing electron-donating groups at the β-position or by exploring alternative activation mechanisms that are more specific to the target of interest.
References
-
Coumarin-Based Scaffolds for the Design of Fluorescent Probes. Chemical Reviews.[Link]
-
Michael Addition Reactions in Water. Chemical Reviews.[Link]
-
The Reactivity of Glutathione and other Biological Thiols. Accounts of Chemical Research.[Link]
-
Fluorescent Probes for Detection of Thiols. Coordination Chemistry Reviews.[Link]
-
Kinetics of Thiol-Michael Addition Reactions. Journal of the American Chemical Society.[Link]
A Comparative Guide to Fluorescent Probes for Quantitative Thiol Analysis: Evaluating 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
In the intricate landscape of cellular biochemistry and drug development, the precise quantification of thiols—the sulfur-containing functional groups (-SH) primarily found in the amino acid cysteine—is of paramount importance. Thiols are critical players in maintaining cellular redox homeostasis, protein structure and function, and are key targets of oxidative stress. Consequently, the development and application of sensitive and specific analytical methods for their measurement are central to advancing our understanding of numerous physiological and pathological processes.[1]
Fluorescent probes have emerged as indispensable tools for thiol quantification, offering high sensitivity and the potential for real-time measurements in complex biological systems.[1] This guide provides a comparative analysis of established thiol-reactive fluorescent probes and evaluates the potential of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in this context. As we will explore, the efficacy of a fluorescent thiol probe is fundamentally dependent on a specific and reliable chemical reaction between the probe and the thiol group.
The Foundation of Thiol-Reactive Fluorescent Probes: A Mechanistic Overview
The utility of a fluorescent probe for thiol quantification hinges on a chemical reaction that elicits a change in the probe's fluorescent properties. Typically, this involves a non-fluorescent or weakly fluorescent probe that becomes highly fluorescent upon reaction with a thiol. The most common strategies employ electrophilic reactive groups that readily and specifically react with the nucleophilic thiol of cysteine.[2]
Common Thiol-Reactive Functional Groups:
-
Maleimides: These are perhaps the most widely used thiol-reactive functional groups. They react with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols at neutral pH.[3][4]
-
Haloacetamides (Iodoacetamides and Bromoacetamides): These groups react with thiols through a nucleophilic substitution (SN2) reaction, where the thiol displaces the halide to form a stable thioether linkage.[2][5]
-
α,β-Unsaturated Ketones: These compounds can also react with thiols via a Michael addition, similar to maleimides.[6]
The choice of a particular reactive group influences the probe's specificity, reaction kinetics, and the stability of the resulting conjugate.
A Comparative Analysis of Established Thiol-Reactive Fluorescent Probes
To provide a clear benchmark for performance, let us consider three well-established thiol-reactive probes from different chemical classes.
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λex, nm) | Emission (λem, nm) | Key Advantages | Key Disadvantages |
| Coumarin | 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Maleimide | ~386 | ~470 | High sensitivity, low background fluorescence. | Photobleaching can be a concern. |
| Fluorescein | Fluorescein-5-Maleimide (FAM) | Maleimide | ~492 | ~517 | High quantum yield, well-characterized spectra.[3] | pH-sensitive fluorescence. |
| Benzofurazan | 4-fluoro-7-sulfobenzofurazan (SBF-Cl) | Aryl Halide | ~390 | ~515 | Environment-sensitive fluorescence, useful for probing conformational changes. | Can react with other nucleophiles at high concentrations. |
Note: Spectroscopic properties can vary depending on the solvent and conjugation state.
dot graph "Thiol_Probe_Mechanisms" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_maleimide" { label="Maleimide-based Probe (e.g., CPM)"; style="rounded"; bgcolor="#F1F3F4"; "Maleimide_Probe" [label="Maleimide Probe (Weakly Fluorescent)"]; "Thiol_M" [label="Thiol (-SH)"]; "Thioether_Adduct_M" [label="Stable Thioether Adduct (Highly Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Maleimide_Probe" -> "Thioether_Adduct_M" [label="Michael Addition"]; "Thiol_M" -> "Thioether_Adduct_M"; }
subgraph "cluster_iodoacetamide" { label="Iodoacetamide-based Probe (e.g., IAF)"; style="rounded"; bgcolor="#F1F3F4"; "Iodoacetamide_Probe" [label="Iodoacetamide Probe (Weakly Fluorescent)"]; "Thiol_I" [label="Thiol (-SH)"]; "Thioether_Adduct_I" [label="Stable Thioether Adduct (Highly Fluorescent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Iodoacetamide_Probe" -> "Thioether_Adduct_I" [label="SN2 Reaction"]; "Thiol_I" -> "Thioether_Adduct_I"; } } Caption: Reaction mechanisms of common thiol-reactive fluorescent probes.
Critical Evaluation of this compound
Now, let us turn our attention to the topic of this guide: this compound. This molecule possesses the highly fluorescent 7-(diethylamino)coumarin core, which is a desirable feature for a fluorescent probe. However, a critical analysis of its structure reveals a significant challenge for its application in thiol quantification: the lack of a conventional thiol-reactive group.
The key functional group is the hydroxymethyl group (-CH2OH) at the 3-position of the coumarin ring. Based on fundamental principles of organic chemistry, primary alcohols, such as this hydroxymethyl group, are not electrophilic and do not readily react with nucleophiles like thiols under physiological conditions (i.e., neutral pH, aqueous environment). The carbon-oxygen bond of the alcohol is strong, and the hydroxyl group is a poor leaving group.
While it is conceivable that under specific, potentially harsh, reaction conditions (e.g., strong acid catalysis and high temperatures) an etherification reaction could be forced, these conditions are incompatible with biological samples and the principles of quantitative bioanalysis.
In contrast to the well-defined Michael addition and SN2 reactions of maleimides and iodoacetamides, there is no established, spontaneous, and specific reaction between a hydroxymethyl group and a thiol at physiological pH. Our extensive search of the scientific literature and patent databases did not yield any evidence of this compound being used as a thiol-reactive probe.
Based on the chemical nature of its functional groups, This compound is not a suitable probe for the direct quantitative analysis of thiols. Researchers and drug development professionals should instead opt for probes with validated thiol-reactive moieties.
Experimental Protocol: Quantitative Analysis of Protein Thiols with Fluorescein-5-Maleimide (FAM)
To provide a practical example of a validated method, here is a general protocol for the quantification of protein thiols using Fluorescein-5-Maleimide (FAM).[3]
I. Reagent Preparation
-
Protein Sample: Prepare the protein sample in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5. It is crucial to prevent the oxidation of free thiols during sample preparation. If necessary, disulfide bonds can be reduced using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
FAM Stock Solution: Prepare a 10 mM stock solution of Fluorescein-5-Maleimide in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store this solution protected from light.
II. Labeling Reaction
-
To the protein solution, add the FAM stock solution to achieve a final concentration that is typically in a 10- to 20-fold molar excess over the estimated protein thiol concentration.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
III. Removal of Unreacted Probe
-
Separate the FAM-labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the protein with PBS and collect the fractions containing the labeled protein.
IV. Quantification
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 494 nm (for FAM concentration). The molar extinction coefficient of FAM at 494 nm is approximately 75,000 M-1cm-1.
-
The degree of labeling can be calculated using the following formula: (moles of dye) / (moles of protein) = (A494 / 75,000) / ((A280 - (A494 x 0.17)) / εprotein) where εprotein is the molar extinction coefficient of the protein at 280 nm, and 0.17 is a correction factor for the absorbance of FAM at 280 nm.
-
Alternatively, the fluorescence intensity of the labeled protein can be measured (excitation at ~494 nm, emission at ~517 nm) and compared to a standard curve of a known thiol-containing compound (e.g., cysteine or glutathione) labeled under the same conditions.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
"Sample_Prep" [label="Protein Sample Preparation\n(Reduction of disulfides if necessary)"]; "Labeling" [label="Incubation with Thiol-Reactive Probe\n(e.g., FAM)"]; "Purification" [label="Removal of Unreacted Probe\n(Size-Exclusion Chromatography)"]; "Quantification" [label="Spectrophotometric or Fluorometric Analysis"]; "Data_Analysis" [label="Calculation of Thiol Content"];
"Sample_Prep" -> "Labeling"; "Labeling" -> "Purification"; "Purification" -> "Quantification"; "Quantification" -> "Data_Analysis"; } Caption: General experimental workflow for thiol quantification.
Final Recommendations
For reliable and reproducible quantitative analysis of thiols, it is imperative to select a fluorescent probe with a well-characterized and specific thiol-reactive functional group. While this compound is a fluorescent molecule, its chemical structure does not support its use as a direct probe for thiols under biological conditions.
Researchers are strongly advised to utilize established probes such as maleimide or iodoacetamide derivatives of coumarins, fluoresceins, or other fluorophores. The choice of a specific probe should be guided by the experimental requirements, including the desired excitation and emission wavelengths, the sensitivity needed, and the nature of the biological sample.
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A Comparative Guide to the Photostability of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one and Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence imaging and quantitative assays, the choice of a fluorophore is paramount. An ideal fluorescent probe should not only be bright but also robust enough to withstand prolonged and intense light exposure without significant degradation. This guide offers an in-depth, objective comparison of the photostability of a promising coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, against the widely used cyanine (Cy) class of dyes, such as Cy3 and Cy5.
Introduction: The Critical Role of Photostability
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a fundamental challenge in fluorescence microscopy.[1] It limits the duration of time-lapse imaging, compromises the signal-to-noise ratio, and can complicate quantitative analysis. The rate of photobleaching is an intrinsic property of a dye's chemical structure but is also heavily influenced by the microenvironment, including solvent, oxygen concentration, and the presence of stabilizing agents.[2][3]
This guide dissects the structural and mechanistic differences between a substituted coumarin and the cyanine dye family to provide a rational basis for fluorophore selection in demanding applications.
Structural and Spectral Overview
The photophysical behavior of a dye is intrinsically linked to its molecular structure.
-
This compound: This molecule belongs to the coumarin family, characterized by a rigid benzopyrone core. The diethylamino group at the 7-position acts as a strong electron-donating group, significantly enhancing its fluorescence quantum yield. The rigid structure helps to limit non-radiative decay pathways, which can contribute to greater photostability.
-
Cyanine Dyes (e.g., Cy3, Cy5): Cyanine dyes feature two nitrogen-containing heterocyclic rings linked by a flexible polymethine chain. The length of this chain dictates the absorption and emission wavelengths. While versatile and possessing high extinction coefficients, this flexible chain is also a primary site of vulnerability to photochemical attack, particularly by reactive oxygen species (ROS).[4][5]
Table 1: Comparative Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Coumarin Derivative | ~400-420 | ~480-500 | ~25,000 - 40,000 | High (often >0.7) |
| Cyanine 3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.24[6] |
| Cyanine 5 (Cy5) | ~649 | ~666 | ~250,000 | ~0.20 - 0.28[6][7] |
Note: Values for the coumarin derivative are typical for this class in common solvents; exact values can vary. Cy dye values are well-established.
Mechanisms of Photobleaching: A Tale of Two Structures
The primary pathway for photobleaching involves the fluorophore's excited triplet state.[2][8] From this long-lived state, the dye can react with molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which then attacks the dye molecule itself or other nearby molecules.[4][5][8]
-
Coumarins: Photodegradation often proceeds through the formation of the triplet state.[2] However, their rigid, electron-rich aromatic structure is generally less susceptible to direct attack by singlet oxygen compared to the exposed polymethine chain of cyanines.
-
Cyanines: The electron-rich polymethine chain is the Achilles' heel of cyanine dyes. It is highly susceptible to electrophilic attack by singlet oxygen, leading to cleavage of the chain and complete loss of fluorescence.[4][5] This vulnerability generally increases with the length of the polymethine chain, making longer-wavelength dyes like Cy5 and Cy7 notoriously photolabile.[9] Another non-fluorescent pathway for cyanines involves cis-trans isomerization around the double bonds in the chain.[8]
Caption: Workflow for photobleaching half-life measurement.
Comparative Data and Discussion
While direct, side-by-side experimental data for this compound versus cyanines is sparse in the literature, we can synthesize findings from studies on analogous compounds.
Table 2: Representative Photostability Data
| Fluorophore Class | Typical Half-Life (t₁/₂) | Conditions & Notes |
| Coumarins | 25 s (in PBS) -> 106 s (with antifade) [10] | Generally exhibit good to excellent photostability. The rigid heterocyclic structure is inherently robust. [11][12] |
| Cyanine 3 (Cy3) | Moderate | More stable than Cy5. Stability is highly dependent on the local environment and presence of antifade reagents. [4] |
| Cyanine 5 (Cy5) | Low to Moderate | Prone to rapid photobleaching, especially in the absence of oxygen scavengers and triplet state quenchers. [9][13] |
| Cyanine 7 (Cy7) | Very Low | Even less stable than Cy5 due to the longer, more reactive polymethine chain. [9] |
The Role of Antifade Reagents: The photostability of all dyes, particularly cyanines, can be dramatically improved by using commercial or self-made antifade mounting media. [14][15]These cocktails typically contain reactive oxygen species scavengers (e.g., glucose oxidase, catalase) and triplet state quenchers (e.g., Trolox, n-propyl gallate). [14][16][17]These additions prolong the usable life of the fluorophore by intercepting the chemical species responsible for photobleaching. [1][16]However, it is important to note that some common antifade agents like p-Phenylenediamine (PPD) can react destructively with cyanine dyes. [14]
Practical Implications and Recommendations
The choice between the coumarin derivative and a cyanine dye depends critically on the experimental requirements.
-
Choose this compound (or similar coumarins) for:
-
Long-term time-lapse imaging: Where sustained observation over many minutes or hours is required.
-
High-intensity illumination: Applications like super-resolution microscopy (STORM, PALM) or single-particle tracking where high laser powers are necessary.
-
Experiments in the blue-green spectral region: When the excitation and emission profile fits the experimental setup.
-
-
Choose Cyanine Dyes (Cy3, Cy5) for:
-
Multi-color imaging: Their commercial availability in a wide range of colors is a major advantage.
-
High brightness applications: Their high molar extinction coefficients make them exceptionally bright, which is beneficial when photon counts are low.
-
FRET experiments: The Cy3/Cy5 pair is a well-characterized and widely used standard for single-molecule Förster Resonance Energy Transfer (smFRET). [13][16] * When using optimized antifade buffers: The photostability of cyanines can be significantly enhanced, making them viable for more demanding experiments, provided the imaging buffer is carefully optimized. [13][18]
-
Conclusion
This compound, as a representative of the substituted aminocoumarin class, offers intrinsically higher photostability compared to the popular cyanine dyes. This robustness stems from its rigid molecular structure, which is less susceptible to the primary photo-oxidative degradation pathways that plague the flexible polymethine chain of cyanines. While cyanine dyes offer unparalleled brightness and spectral diversity, their use in photostability-demanding applications requires meticulous optimization of the chemical environment. For researchers prioritizing signal longevity and quantitative accuracy under sustained illumination, coumarin-based fluorophores present a superior alternative.
References
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National Center for Biotechnology Information. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. PubMed Central. [Link]
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Koppel, H. U., et al. (Year). Analysis of antifading reagents for fluorescence microscopy. PubMed. [Link]
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Schwechheimer, C., et al. (2018, July 3). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. [Link]
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National Center for Biotechnology Information. Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. PubMed Central. [Link]
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Dempsey, G. T., et al. (2009, December 4). Photoswitching Mechanism of Cyanine Dyes. PubMed Central. [Link]
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Walker, J. A., et al. (2013, June 17). Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems. PubMed. [Link]
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van der Velde, J. H. M., et al. (2012, July 30). On the Mechanisms of Cyanine Fluorophore Photostabilization. ACS Publications. [Link]
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ResearchGate. On the Mechanisms of Cyanine Fluorophore Photostabilization | Request PDF. ResearchGate. [Link]
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Malicka, J., et al. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. SciSpace. [Link]
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Hwang, H., et al. (2014, March 15). Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. PubMed Central. [Link]
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Widengren, J., et al. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. [Link]
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ResearchGate. The photostability of some fluorescent disperse dyes derivatives of coumarin | Request PDF. ResearchGate. [Link]
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A Comparative Guide to the Applications of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one in Scientific Research
In the dynamic landscape of biomedical research and drug development, the precise visualization and tracking of cellular processes are paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, coumarin derivatives have carved out a significant niche due to their versatile photophysical properties. This guide provides an in-depth technical overview of a specific coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one, and its applications as a fluorescent probe. We will objectively compare its performance with other common fluorescent dyes, supported by available experimental data, and provide insights into its practical use.
Introduction to this compound
This compound belongs to the coumarin family, a class of compounds known for their strong fluorescence and environmental sensitivity.[1] The core structure consists of a benzopyrone skeleton. The 7-diethylamino group acts as a strong electron-donating group, which significantly enhances the fluorescence quantum yield and shifts the absorption and emission spectra to longer wavelengths.[2] This "push-pull" system, created by the electron-donating diethylamino group and the electron-withdrawing carbonyl group of the lactone ring, is crucial for its fluorescent properties.[2] The hydroxymethyl group at the 3-position and the methyl group at the 4-position can be further modified to tune the molecule's solubility, reactivity, and targeting specificity.
While specific data for this compound is limited in publicly available literature, we can infer its properties and potential applications based on its close structural analogs, such as 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one (DEACM-OH) and 7-(diethylamino)-4-methylcoumarin.[2][3] These analogs are well-regarded for their use in biomolecule labeling and cellular imaging.[2]
Photophysical Properties: A Comparative Analysis
The utility of a fluorescent probe is defined by its photophysical properties. Here, we compare the expected characteristics of this compound with two of the most widely used classes of fluorescent dyes: fluoresceins (like FITC) and rhodamines (like TRITC).
| Property | 7-(diethylamino)coumarin Derivatives | Fluorescein (FITC) | Rhodamine (TRITC) |
| Excitation Max (nm) | ~380 - 430 | ~495 | ~550 |
| Emission Max (nm) | ~450 - 500 (Blue-Green) | ~525 (Green) | ~575 (Red) |
| Quantum Yield (Φ) | Moderate to High (highly solvent-dependent) | High (~0.9) | High (~0.9) |
| Photostability | Generally lower than rhodamines | Moderate | High |
| pH Sensitivity | Less sensitive in physiological range | Highly sensitive | Less sensitive |
| Solvatochromism | Pronounced | Moderate | Low |
Table 1: Comparative Photophysical Properties of Fluorescent Dyes. Data for 7-(diethylamino)coumarin derivatives are approximated based on structurally similar compounds.
The strong solvatochromism of coumarin derivatives, meaning their absorption and emission spectra are sensitive to the polarity of their environment, can be a significant advantage.[4] This property allows them to be used as probes for studying changes in the local environment, such as protein binding events or cellular membrane dynamics. However, their generally lower photostability compared to rhodamines can be a limitation for long-term imaging experiments.[5]
Key Applications and Experimental Protocols
The primary application of this compound and its analogs lies in their ability to act as fluorescent labels for biomolecules. The hydroxymethyl group can be activated or replaced with a reactive moiety to enable covalent attachment to proteins, peptides, and other biomolecules.[2]
Protein Labeling
The hydroxymethyl group of the target coumarin can be converted to a more reactive functional group, such as a succinimidyl ester or a maleimide, to facilitate covalent labeling of primary amines (on lysine residues) or thiols (on cysteine residues) of proteins, respectively.
Caption: Workflow for protein labeling.
-
Activation of the Coumarin: (This step is often performed by the supplier of the reactive dye). The hydroxymethyl group is converted to a succinimidyl ester using a reagent like N,N'-Disuccinimidyl carbonate (DSC).
-
Preparation of Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, pH 7.2-8.0).
-
Preparation of Dye Stock Solution: Dissolve the amine-reactive coumarin dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~400 nm).
Cellular Imaging
Once conjugated to a protein or another biomolecule of interest, the coumarin probe can be used for cellular imaging to study localization, trafficking, and interactions.
The following diagram illustrates a hypothetical scenario where a coumarin-labeled ligand is used to track its binding to a cell surface receptor and subsequent endocytosis.
Caption: Ligand-receptor tracking workflow.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.
-
Preparation of Staining Solution: Dilute the coumarin-labeled protein or probe to the desired final concentration in an appropriate imaging buffer (e.g., phenol red-free cell culture medium or HBSS). The optimal concentration should be determined experimentally but typically ranges from 1 to 10 µg/mL.
-
Staining: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with fresh imaging buffer to remove any unbound probe.
-
Imaging: Mount the coverslips on a microscope slide or image the cells directly in the dish using a fluorescence microscope equipped with a suitable filter set for coumarin dyes (e.g., DAPI or blue fluorescent protein filter set).
Conclusion and Future Perspectives
This compound and its close analogs are valuable fluorescent probes with a range of applications in biological research. Their key advantages include their sensitivity to the local environment and their relatively small size, which can minimize perturbation of the labeled biomolecule. While they may not possess the same level of photostability as some other classes of dyes like rhodamines, their unique photophysical properties make them well-suited for specific applications, particularly as environmental sensors.
Future research in this area will likely focus on the development of new coumarin derivatives with improved photostability and quantum yields. Furthermore, the derivatization of the coumarin core to create probes with enhanced specificity for particular cellular targets or analytes will continue to be an active area of investigation. As our understanding of cellular processes becomes more nuanced, the demand for sophisticated fluorescent tools like this compound will undoubtedly continue to grow.
References
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Lin, Q., Bao, C., Fan, G., Cheng, S., Liu, H., Liu, Z., & Zhu, L. (2012). 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease. Journal of Materials Chemistry, 22(14), 6680-6688. [Link]
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Candeias, A., Pereira, A., Caldeira, A. T., & Martins, S. (2019). Coumarins as Fluorescent Labels of Biomolecules. Molecules, 24(22), 4129. [Link]
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Nair, J. R., & Romieu, A. (2015). Dual enzyme-responsive "turn-on" fluorescence sensing systems based on in situ formation of 7-hydroxy-2-iminocoumarin scaffolds. Organic & Biomolecular Chemistry, 13(41), 10356-10368. [Link]
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Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(3), 488-501. [Link]
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Klonczynski, B., et al. (2019). Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. Molecules, 24(12), 2265. [Link]
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Liu, X., et al. (2020). Quantitative Design of Bright Fluorophores and AIEgens by the Accurate Prediction of Twisted Intramolecular Charge Transfer (TICT). Angewandte Chemie International Edition, 59(26), 10568-10576. [Link]
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A Comparative Analysis of the Biological Activity of Novel 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The coumarin scaffold, a prominent heterocyclic motif found in numerous natural and synthetic compounds, continues to be a focal point in medicinal chemistry due to its broad spectrum of biological activities. Among these, derivatives of 7-(diethylamino)-4-methyl-2H-chromen-2-one are gaining considerable attention. This guide provides a comparative analysis of the biological potential of novel derivatives, specifically focusing on the 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one scaffold, in the key therapeutic areas of anticancer, antioxidant, and antimicrobial activity. By juxtaposing the performance of these novel compounds with established alternatives, this document aims to provide researchers and drug development professionals with a data-driven perspective on their potential.
The Versatile Coumarin Core: A Foundation for Diverse Biological Activities
The 2H-chromen-2-one core of coumarins is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial effects. The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring system. The 7-(diethylamino) group, a strong electron-donating moiety, is known to enhance the electronic properties of the coumarin scaffold, often leading to desirable photophysical and biological characteristics. This makes compounds based on this structure, such as 7-(diethylamino)-4-methylcoumarin, valuable not only as fluorescent probes in biological imaging but also as potential therapeutic agents.[1]
Comparative Analysis of Biological Performance
To provide a clear and objective comparison, this guide evaluates the performance of novel this compound derivatives against well-established drugs in each category of biological activity. While specific experimental data for the exact title compound is emerging, we will draw upon data from closely related analogs to infer its potential efficacy.
Anticancer Activity: A Promising New Frontier
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in oncology research. Coumarin derivatives have shown considerable promise in this area by targeting various mechanisms involved in cancer progression.[2]
Comparison with Doxorubicin:
Doxorubicin is a widely used chemotherapeutic agent effective against a broad spectrum of cancers. However, its clinical use is often limited by severe side effects. The following table compares the cytotoxic activity of representative 4-methylcoumarin derivatives with doxorubicin against common cancer cell lines.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.8 - 2.5 | [3][4][5] |
| HeLa (Cervical) | ~0.34 - 2.9 | [3][5] | |
| Representative 4-Methylcoumarin Derivative (e.g., 7,8-dihydroxy-4-methylcoumarin with C3 substitution) | MCF-7 (Breast) | ~25.1 | [4] |
| LS180 (Colon) | ~25.2 | [4] |
Note: The IC50 values for doxorubicin can vary between laboratories and experimental conditions.[3][5]
The data suggests that while doxorubicin exhibits high potency, certain 4-methylcoumarin derivatives also demonstrate significant cytotoxic effects against cancer cells.[4] The potential for reduced side effects with coumarin-based compounds makes them an attractive area for further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Diagram: General Workflow for Anticancer Activity Screening
Caption: A generalized workflow for the screening and evaluation of novel anticancer compounds.
Antioxidant Activity: Scavenging Harmful Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals.
Comparison with Ascorbic Acid:
Ascorbic acid (Vitamin C) is a well-known natural antioxidant. The antioxidant potential of novel coumarin derivatives can be benchmarked against this standard using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Drug | Assay | IC50 (µg/mL) | Reference |
| Ascorbic Acid | DPPH | ~3.37 - 8.4 | [6][7][8] |
| 7-(Diethylamino)coumarin-3-carboxylic acid | PPO Inhibition | ~0.275 mM (IC50) | [9] |
Note: The IC50 values for ascorbic acid can vary depending on the specific assay conditions.
A closely related analog, 7-(diethylamino)coumarin-3-carboxylic acid, has demonstrated effective inhibition of polyphenol oxidase (PPO), an enzyme involved in browning reactions, with an IC50 value of 0.275 ± 0.002 mM.[9] This suggests that the 7-(diethylamino)coumarin scaffold possesses significant antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compound and ascorbic acid.
-
Reaction Mixture: Mix the DPPH solution with the test compound or standard at different concentrations.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Diagram: Antioxidant Mechanism of Action
Caption: A simplified representation of the free radical scavenging mechanism by a coumarin derivative.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Coumarin derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.
Comparison with Ciprofloxacin:
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic commonly used to treat bacterial infections. The antimicrobial efficacy of novel coumarin derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against standard bacterial strains and comparing them to ciprofloxacin.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | ~0.25 - 0.6 | [1][10] |
| Escherichia coli | ~0.013 - 0.016 | [1][9] | |
| 7-(Diethylamino)coumarin-3-carboxylic acid | Staphylococcus aureus | Active (disrupts cell membrane) | [9] |
| Escherichia coli | Active (disrupts cell membrane) | [9] |
While specific MIC values for the title compound are not yet widely published, studies on 7-(diethylamino)coumarin-3-carboxylic acid have shown that it inhibits the growth of both Staphylococcus aureus and Escherichia coli by disrupting their cell membranes.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound and ciprofloxacin in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Key Steps in Antimicrobial Susceptibility Testing
Caption: A flowchart illustrating the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The exploration of novel this compound derivatives represents a promising avenue in the quest for new therapeutic agents. While direct experimental data for this specific scaffold is still emerging, the analysis of closely related analogs suggests significant potential in anticancer, antioxidant, and antimicrobial applications. The 7-(diethylamino)-4-methylcoumarin core imparts favorable biological properties that, with further chemical modification, could lead to the development of highly potent and selective drug candidates.
Future research should focus on the synthesis of a broader library of these derivatives and comprehensive in vitro and in vivo evaluations to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds and paving the way for their translation into clinical applications.
References
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Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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Chai, W., et al. (2024). 7-(Diethylamino) coumarin-3-carboxylic acid as a novel antibrowning agent: Activity and mechanism. International Journal of Biological Macromolecules, 255, 137286. Retrieved from [Link]
-
Asadi, A., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(11), 1589-1597. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of DPPH assay. Retrieved from [Link]
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RSC Publishing. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[11]-modified iron-oxide nanoparticles. Retrieved from [Link]
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Mensor, L. L., et al. (2001). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology, 39(4), 310-313. Retrieved from [Link]
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Ayu. (2013). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Retrieved from [Link]
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ResearchGate. (n.d.). The DPPH IC50 values of the extracts and the standard ascorbic acid. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Characterization of 7-Diethylamino-4-Chloromethyl Coumarin: Spectroscopic Analysis, Molecular Docking, and Anticancer Activity on Large Intestine Carcinoma Cells. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one demands the highest standards of scientific rigor, not only in their application but also in their disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and our collective professional responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Assessment & Waste Characterization
Based on data for analogous compounds, this chemical should be handled as a hazardous substance.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3] Therefore, all waste generated from its use must be classified and managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[4][5] Given its characteristics, this compound's waste falls under this regulatory framework.
| Hazard Classification | Description | Recommended Precautions | Source |
| Skin Irritation | Causes skin irritation upon contact. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. | [1][3] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. | [1][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area or a chemical fume hood. | [1][3] |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects. | Do not dispose of down the drain or in regular trash to prevent environmental release. | [1] |
Section 2: The Core Principles of Compliant Disposal
The foundation of proper chemical disposal rests on a hierarchy of controls, beginning with waste minimization and proceeding through segregation, containment, and final disposal through authorized channels. Laboratories are responsible for hazardous waste from the moment it is generated until its final, safe disposal—a concept known as "cradle-to-grave" liability.[4]
Waste Minimization: The First Line of Defense The most effective way to manage waste is to prevent its generation.[4] Before ordering this compound, consider the following:
-
Source Reduction: Order only the minimum quantity required for your experiments.[4]
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates.[4]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[4]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for handling waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[6][7] Incompatible materials must never be mixed in the same waste container.[6]
| Waste Stream | Description | Segregation and Handling Instructions |
| Unused Solid Compound | Pure, unadulterated this compound powder. | Collect in a dedicated solid hazardous waste container. Ensure it is not mixed with incompatible waste types like strong acids or oxidizers. |
| Contaminated Solutions | Solutions (aqueous or organic) containing the compound. | Collect in a liquid hazardous waste container compatible with the solvent used. Segregate halogenated and non-halogenated solvent waste.[7] Do NOT drain dispose.[8][9] |
| Contaminated Labware | Glassware, pipette tips, weigh boats, etc., with residual contamination. | Disposable plastics should be placed in a designated solid waste container.[7] Contaminated sharps (needles, broken glass) must go into a puncture-proof sharps container labeled "Hazardous Waste Sharps".[7] |
| Contaminated PPE | Gloves, bench paper, etc., with minor contamination. | Place in a container for solid chemical waste. |
Step 2: Containerization and Labeling
All hazardous waste must be stored in appropriate containers that are compatible with their contents and are kept securely closed except when adding waste.[4][6]
-
Container Choice: Use containers made of a material that does not react with the waste. For many solvents, plastic or glass is appropriate.[4] Never use metal containers for acidic or basic waste.[10]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" .[11] The label must also include:
-
A complete list of the chemical contents by name (no abbreviations).
-
The approximate percentage of each component.
-
The specific hazard(s) associated with the waste (e.g., "Irritant").[11]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[6]
-
Storage: Store the labeled, closed waste containers in the SAA.
-
Capacity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[4]
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Pickup and Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][12]
-
Request Pickup: Follow your institution's specific procedures to request a waste pickup.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public roads.[12]
Diagram: Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Section 4: Managing Contaminated Materials & Empty Containers
Contaminated Equipment: Non-disposable items like glassware should be decontaminated. A triple rinse with a suitable solvent is a common procedure. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[12]
Empty Stock Containers: An empty container that held a hazardous chemical must also be managed properly.
-
Empty the container of all pourable material.[12]
-
The container should then be triple-rinsed with a suitable solvent.[12]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[12]
-
After rinsing, deface or remove the original label. The container can then typically be disposed of as regular solid waste (e.g., in a glass recycling bin).[12]
Section 5: Emergency Preparedness
All personnel handling this compound must be trained on emergency procedures.[13] In the event of a spill, follow your laboratory's specific spill response plan, which should align with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[14] This typically involves alerting personnel, securing the area, and using an appropriate spill kit for cleanup. All materials used in the cleanup must be disposed of as hazardous waste.[12]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. Link
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Chemical Safety Data Sheet MSDS / SDS - 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. ChemicalBook. Link
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3-Acetyl-7-(diethylamino)coumarin SDS, 74696-96-1 Safety Data Sheets. ECHEMI. Link
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3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride. Santa Cruz Biotechnology. Link
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A Senior Application Scientist's Guide to Handling 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one
This document provides essential safety and logistical guidance for the handling and disposal of the novel coumarin derivative, 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one. As this is a research chemical, a comprehensive, peer-reviewed toxicological profile is not yet established. Therefore, this guide is built upon the precautionary principle, treating the compound as potentially hazardous. The recommendations are derived from the safety profile of the closely related structural analog, 7-diethylamino-4-methylcoumarin (CAS 91-44-1), and are reinforced by established laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2] The primary hazards are inferred from its structural analog, 7-diethylamino-4-methylcoumarin, which is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[3][4]
Given its form as a likely crystalline powder, the primary routes of exposure are inhalation of dust particles, direct skin and eye contact, and accidental ingestion.[3][6] All operational procedures must be designed to minimize or eliminate these exposure pathways.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[7][8] The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Category | Specification | Rationale for Use |
| Body Protection | Full-length, cuffed laboratory coat. | Protects skin and personal clothing from contamination by dust or splashes.[9][10] |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended handling. | Prevents dermal absorption, which is a potential route of toxicity.[3][9] Nitrile offers good resistance to a range of chemicals. Discard immediately after contamination. |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for handling solutions. | Protects against airborne particles and accidental splashes.[3][8][9] The compound is a known eye irritant.[3] |
| Respiratory Protection | Required if handling outside of a certified chemical fume hood. | A NIOSH-approved respirator (e.g., N95 or higher) prevents the inhalation of fine powder, a primary exposure risk.[6][11] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Part 3: Operational and Disposal Plans
Adherence to a strict, step-by-step procedure is crucial for minimizing risk during handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are accessible and unobstructed.[3]
-
Donning PPE:
-
First, put on the lab coat and fasten it completely.
-
Next, put on safety glasses or goggles.
-
If required, perform a fit-check for your respirator.
-
Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Weighing and Transfer:
-
Handle the solid compound within a fume hood or a ventilated balance enclosure to contain dust.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Clean all contaminated surfaces with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Doffing PPE (to avoid self-contamination):
-
First, remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove eye protection.
-
If used, remove the respirator last.
-
-
Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[4]
-
Chemical Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.[11]
-
Waste Segregation: Do not mix waste from this compound with other waste streams.[11]
-
Solid Waste:
-
Collect all solid waste, including excess compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, sealable hazardous waste container.[11]
-
-
Liquid Waste:
-
Collect all solutions and contaminated solvents in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Aqueous waste from cleaning should not be poured down the drain and must be collected as hazardous waste.[11]
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and the primary hazards ("Toxic," "Irritant," "Environmental Hazard").
-
Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials.
-
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
